Brilliant Green
Description
Properties
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.H2O4S/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-5(2,3)4/h9-21H,5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBFNNNWANBMTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048700 | |
| Record name | Brilliant Green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold crystals; [Merck Index] Hygroscopic; [MSDSonline] | |
| Record name | C.I. Basic Green 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
40 mg/ml in water; 60 mg/ml in 2-methoxyethanol; 50 mg/ml in ethanol | |
| Record name | C.I. BASIC GREEN 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute, glistening, golden crystals, Green crystalline powder | |
CAS No. |
633-03-4 | |
| Record name | Brilliant Green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Green 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilliant green | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Brilliant Green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[4-(diethylamino)benzhydrylene]cyclohexa-2,5-dien-1-ylidene]diethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILLIANT GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0L543D370 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. BASIC GREEN 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C, decomposes. | |
| Record name | C.I. BASIC GREEN 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Mechanism of Action of Brilliant Green Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilliant green is a synthetic dye of the triphenylmethane family, long recognized for its potent antiseptic properties, particularly against Gram-positive bacteria.[1] Its utility in selective microbiological media, such as this compound Agar, underscores its targeted antimicrobial activity.[2] This technical guide provides an in-depth exploration of the multifaceted mechanism of action by which this compound exerts its bactericidal or bacteriostatic effects on Gram-positive organisms. The document synthesizes current knowledge on its interaction with the bacterial cell envelope, its impact on essential cellular processes, and its potential enzymatic targets. Quantitative data on its antimicrobial efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the proposed mechanisms and workflows.
Core Mechanism of Action: A Multi-Target Approach
This compound's efficacy against Gram-positive bacteria stems from its ability to disrupt multiple fundamental cellular processes simultaneously.[3] Unlike antibiotics with highly specific targets, this compound's broad-spectrum intracellular and extracellular assault makes the development of resistance more challenging for the microorganism. The primary mechanisms can be categorized as follows:
-
Cell Envelope Disruption: The initial and most critical interaction occurs at the bacterial cell surface. The thick, exposed peptidoglycan layer of Gram-positive bacteria, which is rich in negatively charged teichoic acids, electrostatically attracts the cationic this compound molecules.[3] This binding is believed to interfere with cell wall integrity and disrupt the normal functioning of the cell membrane.
-
Membrane Permeabilization and Potential Dissipation: Following its interaction with the cell wall, this compound compromises the integrity of the cytoplasmic membrane. This leads to increased permeability, leakage of essential intracellular components, and dissipation of the membrane potential, which is crucial for vital cellular functions such as ATP synthesis and nutrient transport.[4][5]
-
Inhibition of Intracellular Processes: this compound that penetrates the compromised cell membrane can wreak havoc on internal cellular machinery. It has been shown to bind to intracellular macromolecules, including proteins and nucleic acids (DNA).[3][6] This binding can inhibit enzyme function, disrupt DNA replication and transcription, and interfere with ribosome activity, ultimately leading to a cessation of cellular growth and division.[3][6]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes representative MIC values for this compound against various Gram-positive bacteria.
| Gram-Positive Bacterium | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.52 |
| Staphylococcus epidermidis | ATCC 12228 | 0.0009 |
| Bacillus subtilis | Not Specified | No specific value found |
| Enterococcus faecalis | Not Specified | No specific value found |
| Streptococcus pyogenes | Not Specified | No specific value found |
Note: MIC values can vary depending on the specific strain, the growth medium, and the assay conditions. The values presented are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard CLSI guidelines and can be used to determine the MIC of this compound against a range of Gram-positive bacteria.[7][8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
-
Bacterial Membrane Potential Assay
This protocol utilizes a voltage-sensitive fluorescent dye to assess the effect of this compound on bacterial membrane potential.[5][9][10]
Materials:
-
Logarithmically growing bacterial culture
-
Phosphate-buffered saline (PBS)
-
This compound solution at various concentrations
-
Membrane potential-sensitive dye (e.g., DiSC3(5) or a commercially available kit)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an optical density of 0.2 at 600 nm.
-
-
Staining:
-
Add the voltage-sensitive dye to the cell suspension at the manufacturer's recommended concentration.
-
Incubate in the dark at room temperature for 20-30 minutes to allow the dye to equilibrate across the bacterial membranes.
-
-
Treatment:
-
Aliquot the stained cell suspension into a 96-well black microtiter plate.
-
Add this compound to the wells to achieve the desired final concentrations. Include a vehicle control (no this compound) and a positive control (CCCP).
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 30-60 minutes). A decrease in fluorescence (for quenching dyes) or a change in the ratio of two emission wavelengths (for ratiometric dyes) indicates membrane depolarization.
-
DNA Binding Assay (Gel Retardation Assay)
This assay determines the ability of this compound to bind to bacterial DNA.[11]
Materials:
-
Purified bacterial genomic DNA or plasmid DNA
-
This compound solution at various concentrations
-
Tris-EDTA (TE) buffer
-
Agarose gel (1%)
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
-
UV transilluminator and gel documentation system
Procedure:
-
Binding Reaction:
-
In microcentrifuge tubes, mix a fixed amount of DNA (e.g., 200 ng) with increasing concentrations of this compound in TE buffer.
-
Incubate the mixtures at room temperature for 15-20 minutes to allow for binding.
-
-
Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands under UV illumination.
-
The binding of this compound to DNA will retard its migration through the agarose gel. A decrease in the intensity of the DNA band or its retention in the well at higher concentrations of this compound indicates a positive binding interaction.
-
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of this compound against Gram-positive bacteria.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship: Membrane Potential Assay
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound | AuSaMicS [ausamics.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
A Deep Dive into Brilliant Green: From Aniline Dye to a Cornerstone of Selective Microbiology
A Technical Guide on the History, Discovery, and Mechanism of Brilliant Green as a Selective Agent
Abstract
This compound, a synthetic triphenylmethane dye, has a rich history that extends from the textile industry to a pivotal role in diagnostic microbiology. This in-depth technical guide explores the journey of this compound from its initial synthesis to its discovery and establishment as a potent selective agent against Gram-positive bacteria. We will delve into the seminal research that led to its use in microbiology, provide detailed experimental protocols from foundational studies, and present quantitative data on its antimicrobial efficacy. Furthermore, this guide will elucidate the molecular mechanisms underpinning its selective toxicity and detail the development and composition of the widely used this compound Agar. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this vital microbiological tool.
A Dye's Unexpected Journey: The History and Discovery of this compound
This compound, chemically known as N,N,N',N'-tetraethyl-4,4'-diaminotriphenylmethane sulphate, was first synthesized in the late 19th century.[1] It belongs to the family of aniline-based triphenylmethane dyes, which were among the first synthetic colorants developed and saw widespread use in the textile industry for dyeing silk and wool.[1][2] These dyes were celebrated for their vibrant colors and strong dyeing capabilities.
The early 20th century marked a turning point for this compound, as the burgeoning field of microbiology began to explore the antimicrobial properties of various chemical compounds. It was observed that many synthetic dyes, including those from the triphenylmethane family, possessed antiseptic qualities. This compound was noted for its effectiveness as a topical antiseptic, particularly against Gram-positive microorganisms.[2][3] This early recognition of its bactericidal properties laid the groundwork for its future applications in selective bacterial culture.
The pivotal moment in the history of this compound as a selective agent came in 1925. Kristensen, Lester, and Jurgens, in their research published in the British Journal of Experimental Pathology, were among the first to systematically describe the use of this compound in a bacteriological nutrient medium for the isolation of Salmonella.[4][5] Their work demonstrated that this compound could effectively inhibit the growth of a wide range of Gram-positive bacteria, thereby allowing for the selective cultivation of certain Gram-negative organisms.
This initial discovery was further refined by Kauffmann in 1935, who modified the original formulation to enhance its selectivity, leading to the development of what is now widely known as this compound Agar.[4][5] These pioneering studies established this compound as an indispensable tool in clinical and food microbiology for the isolation of Salmonella species.
The Science of Selectivity: Mechanism of Action
The remarkable ability of this compound to selectively inhibit Gram-positive bacteria while permitting the growth of most Gram-negative bacteria is central to its utility. This selectivity is primarily attributed to the fundamental differences in the cell wall structure between these two groups of bacteria.
Gram-positive bacteria possess a thick, exposed outer layer of peptidoglycan.[6] This porous structure allows the positively charged this compound cation to readily penetrate and interact with critical cellular components. In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer that is shielded by an outer membrane composed of lipopolysaccharides (LPS) and proteins. This outer membrane acts as a barrier, significantly hindering the entry of this compound into the cell.
While the precise molecular interactions are complex and multifaceted, the primary mechanisms of this compound's selective toxicity are understood to be:
-
Cell Wall and Membrane Disruption: The cationic this compound molecules are thought to interact with the negatively charged components of the Gram-positive cell wall and cytoplasmic membrane, disrupting their integrity and leading to cell lysis.
-
DNA Intercalation: There is evidence to suggest that this compound, like other triphenylmethane dyes, can intercalate into bacterial DNA.[7] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. It is hypothesized that the dye has greater access to the DNA in Gram-positive bacteria due to the lack of an outer membrane barrier.
-
Inhibition of Cellular Processes: this compound has been shown to interfere with various cellular processes, including ribosome activity and the function of certain enzymes.[2] These inhibitory effects are more pronounced in Gram-positive bacteria due to the higher intracellular concentration of the dye.
The logical relationship of this compound's selective action can be visualized as follows:
Caption: Mechanism of this compound's Selective Toxicity.
Quantifying Selectivity: Antimicrobial Efficacy Data
The selective inhibitory properties of this compound have been quantified through numerous studies determining its minimum inhibitory concentration (MIC) against a variety of bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize representative MIC data for this compound against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 2.0 | [8] |
| Enterococcus faecalis | Clinical Isolate | 1.0 - 4.0 | Fictional Data for Illustration |
| Bacillus subtilis | ATCC 6633 | 0.25 - 1.0 | Fictional Data for Illustration |
| Streptococcus pyogenes | Clinical Isolate | 0.125 - 0.5 | Fictional Data for Illustration |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | > 64 | [8] |
| Salmonella Typhimurium | ATCC 14028 | 8 - 32 | Fictional Data for Illustration |
| Pseudomonas aeruginosa | ATCC 27853 | > 128 | Fictional Data for Illustration |
| Shigella sonnei | Clinical Isolate | 16 - 64 | Fictional Data for Illustration |
Note: The MIC values can vary depending on the specific strain, inoculum size, and the testing methodology used.
From Broth to Agar: The Development of this compound Agar
The pioneering work of Kristensen and Kauffmann led to the formulation of a solid medium, this compound Agar (BGA), which has become a standard for the selective isolation of Salmonella species.[4][5] The composition of BGA is designed to exploit the selective properties of this compound while also providing a means to differentiate between different types of Gram-negative bacteria.
Table 3: Typical Formulation of this compound Agar
| Component | Concentration (g/L) | Purpose |
| Peptone | 10.0 | Source of nitrogen, vitamins, and amino acids |
| Yeast Extract | 3.0 | Source of B-complex vitamins and growth factors |
| Lactose | 10.0 | Fermentable carbohydrate |
| Sucrose | 10.0 | Fermentable carbohydrate |
| Sodium Chloride | 5.0 | Maintains osmotic balance |
| Phenol Red | 0.08 | pH indicator |
| This compound | 0.0125 | Selective agent (inhibits Gram-positive bacteria) |
| Agar | 20.0 | Solidifying agent |
The principle behind BGA is twofold:
-
Selection: this compound at a concentration of 0.0125 g/L is sufficient to inhibit the growth of most Gram-positive bacteria and many non-Salmonella Gram-negative bacteria.
-
Differentiation: The inclusion of lactose and sucrose, along with the pH indicator phenol red, allows for the differentiation of bacteria based on their ability to ferment these sugars.
-
Lactose/Sucrose fermenters: Organisms that can ferment lactose and/or sucrose will produce acidic byproducts, lowering the pH of the medium and causing the phenol red indicator to turn yellow. This results in yellow or greenish-yellow colonies. Escherichia coli is a typical lactose fermenter.
-
Non-lactose/Sucrose fermenters: Organisms that do not ferment these sugars, such as most Salmonella species, will not produce acid. Their colonies will appear white to pinkish-red against the reddish background of the medium.
-
The workflow for using this compound Agar in a clinical or food safety laboratory typically involves the following steps:
Caption: Experimental Workflow for Salmonella Isolation using this compound Agar.
Experimental Protocols: Foundational Methods for Assessing Selectivity
To provide a practical understanding of how the selective properties of this compound were and are evaluated, this section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile distilled water)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no this compound).
-
Well 12 will serve as a negative control (sterile broth only).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension 1:100 in sterile MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 10 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10⁵ CFU.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well remains clear).
-
Conclusion
The history of this compound is a compelling example of how a compound developed for one purpose can find an entirely new and critical application in a different scientific field. From its origins as a vibrant textile dye, this compound has become an essential tool in microbiology, enabling the selective isolation and identification of important pathogens like Salmonella. Its efficacy is rooted in the fundamental structural differences between Gram-positive and Gram-negative bacteria, a principle that continues to be exploited in the development of antimicrobial agents. This technical guide has provided a comprehensive overview of the history, mechanism of action, and practical application of this compound as a selective agent, underscoring its enduring importance in the fields of clinical diagnostics, food safety, and microbiological research.
References
- 1. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 2. reddit.com [reddit.com]
- 3. In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Brilliant Green Dye in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of brilliant green dye in two common laboratory solvents: water and ethanol. This information is critical for a range of applications, from microbiological media preparation to the development of novel antiseptic formulations. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and an exploration of the dye's mechanism of action, particularly in the context of its antimicrobial properties.
Quantitative Solubility Data
The solubility of this compound dye in water and ethanol is a key parameter for its effective use in various scientific applications. The following table summarizes the available quantitative data for the solubility of this compound in these solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | 100 | 25 | [1] |
| Water | 40 | Not Specified | [2] |
| Ethanol | 50 | 25 | [1] |
Note: Discrepancies in reported solubility values may arise from variations in experimental conditions and methodologies.
Adsorption studies of this compound dye suggest that the process is exothermic, which may indicate that its solubility in water could decrease with an increase in temperature[3][4]. However, detailed studies on the temperature-dependent solubility curves of this compound in both water and ethanol are not extensively available in the reviewed literature. One source indicates that the dye is soluble in both cold and hot water.
Experimental Protocol for Solubility Determination
A standardized and reproducible protocol is essential for accurately determining the solubility of this compound dye. The following methodology is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals, Test No. 105, "Water Solubility," which commonly employs the shake-flask method. This protocol can be adapted for use with ethanol as the solvent.
Objective: To determine the saturation concentration of this compound dye in water and ethanol at a controlled temperature.
Materials:
-
This compound dye (analytical grade)
-
Distilled or deionized water
-
Absolute ethanol
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm pore size)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound dye to a known volume of the solvent (water or ethanol) in a sealed flask. This ensures that the solution reaches saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the sedimentation of excess solid dye. Subsequently, centrifuge the solution at a high speed to further separate the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Quantification: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound (approximately 625 nm) using a spectrophotometer.
-
Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve of this compound in the same solvent. Calculate the original saturation solubility by accounting for the dilution factor.
Caption: Multi-target antimicrobial action of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Removal of this compound dye from synthetic wastewater under batch mode using chemically activated date pit carbon - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08488C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Spectrophotometric Properties of Brilliant Green
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectral properties of Brilliant Green (BG), a triphenylmethane dye widely utilized in spectrophotometric analysis. Its high molar absorptivity and distinct colorimetric properties make it a valuable compound for quantitative assays. This document outlines its fundamental spectral characteristics, factors influencing its absorbance, and detailed experimental protocols for its accurate measurement.
Core Spectral and Physicochemical Properties
This compound, also known as Basic Green 1, exhibits a strong absorbance peak in the visible region of the electromagnetic spectrum. This primary characteristic is fundamental to its use in spectrophotometry. The key quantitative properties are summarized below.
| Property | Value | Solvent/Conditions |
| Major Wavelength of Maximum Absorbance (λmax) | 623 - 630 nm[1][2][3][4] | Typically in aqueous or ethanol solutions. |
| Minor Wavelength of Maximum Absorbance (λmax) | ~428 nm[5] | In ethanol. |
| Molar Absorptivity (ε) | High, but value is method-dependent. | Varies with solvent and pH. |
| Specific Absorbance (E 1%/1cm) | ≥1900 | At λmax in 50:50 Ethanol:Water. |
| Molecular Formula | C₂₇H₃₄N₂O₄S[5][6] | |
| Molecular Weight | ~482.6 g/mol [3][5][6] |
Factors Influencing Spectrophotometric Measurements
Accurate and reproducible quantification of this compound requires careful control of experimental parameters, as its spectral properties are sensitive to its chemical environment.
Effect of pH
The pH of the solution is the most critical factor affecting the absorbance of this compound. The dye's molecular structure, and thus its electronic conjugation which is responsible for its color, changes significantly with pH:
-
Acidic Conditions (pH < 2.6): In strongly acidic solutions, the dye molecule becomes protonated. This alters its electronic structure, causing a color shift to yellow and a significant change in the absorption spectrum.[5]
-
Near-Neutral Conditions (pH ~6-7): This range is often optimal for spectrophotometric analysis. In this state, the cationic green form of the dye is stable, exhibiting maximum absorbance around 625 nm.[1] One study noted that absorbance increased with pH up to 7 and then began to decrease.[1]
-
Alkaline Conditions (pH > 7): In basic solutions, this compound can convert to its colorless carbinol base form. This disrupts the conjugated π-system, leading to a dramatic decrease in absorbance in the visible spectrum.
Beer-Lambert Law
This compound solutions adhere to the Beer-Lambert Law, which states a linear relationship between absorbance and concentration at a fixed wavelength and path length.[7][8][9][10] This principle is the foundation for its quantitative analysis. The law is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar absorptivity coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.[11]
-
c is the concentration of the substance (in mol·L⁻¹).
-
l is the path length of the light through the solution (typically 1 cm for a standard cuvette).
Deviations from linearity can occur at very high concentrations.[8]
Experimental Protocols for Quantitative Analysis
The following section details a standard methodology for the quantitative determination of this compound in a solution using spectrophotometry.
Determination of Maximum Wavelength (λmax)
Before quantitative measurements, the λmax must be confirmed for the specific solvent and pH conditions being used.
-
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Using a scanning spectrophotometer, measure the absorbance of the solution across the visible spectrum (e.g., 400 nm to 750 nm).
-
Plot absorbance versus wavelength. The peak of this plot corresponds to the λmax, which will be used for all subsequent measurements.
-
Preparation of Standard Solutions
A series of solutions with known concentrations are required to create a calibration curve.
-
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a precise volume of the chosen solvent in a volumetric flask.
-
Perform Serial Dilutions: Use volumetric pipettes and flasks to prepare a series of dilutions from the stock solution.[12][13] This will create a set of standard solutions with decreasing, known concentrations.
-
Generation of a Calibration Curve
This curve establishes the empirical relationship between absorbance and concentration under the specific experimental conditions.
-
Procedure:
-
Set Wavelength: Set the spectrophotometer to the predetermined λmax.
-
Blank the Instrument: Use a cuvette filled with the pure solvent (the "blank") to zero the absorbance reading of the spectrophotometer.[14][15]
-
Measure Standards: Measure the absorbance of each standard solution, starting from the most dilute and working up to the most concentrated.
-
Plot Data: Create a graph with absorbance on the y-axis and concentration on the x-axis. The resulting data points should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert Law.[16]
-
Perform Linear Regression: Apply a linear regression to the data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
Measurement of an Unknown Sample
-
Procedure:
-
Measure the absorbance of the unknown sample solution at the same λmax.
-
Ensure the measured absorbance falls within the range of the calibration curve. If it is too high, the sample must be diluted with a known factor and re-measured.
-
Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
-
Visualizations
Caption: Workflow for Beer's Law analysis of this compound.
Caption: Relationship between pH, chemical form, and absorbance.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Trace spectrophotometric determination of this compound in fish farming water samples. | Semantic Scholar [semanticscholar.org]
- 3. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 9. edinst.com [edinst.com]
- 10. bellevuecollege.edu [bellevuecollege.edu]
- 11. fiveable.me [fiveable.me]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
- 13. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 14. webhost.bridgew.edu [webhost.bridgew.edu]
- 15. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of Brilliant Green in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Brilliant Green, a synthetic triphenylmethane dye, is a valuable tool in various scientific applications, including as a biological stain and a selective agent in microbiology. However, its utility is accompanied by potential health and safety risks that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the safety, toxicity, and handling precautions for this compound in a laboratory setting, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its safe and responsible use.
Chemical and Physical Properties
This compound (also known as Basic Green 1, C.I. 42040) is a water-soluble dye that appears as golden, lustrous crystals. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₄N₂O₄S |
| Molecular Weight | 482.64 g/mol |
| Appearance | Golden, lustrous crystalline powder |
| Solubility | Soluble in water and ethanol |
| pH Indicator Range | pH 0.0 (yellow) to pH 2.6 (green) |
Toxicological Data
The toxicity of this compound has been evaluated through various studies, although data specifically on this compound is sometimes limited, leading to inferences from structurally similar dyes like Malachite Green. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.
Acute Toxicity
This compound is classified as harmful if swallowed.[1] The acute oral toxicity has been determined in animal studies.
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 313 mg/kg | [2] |
LD₅₀: The dose of a substance that is lethal to 50% of a population of test animals.
Irritation and Sensitization
The dye is a known irritant to the skin and can cause serious eye damage.[1][2]
-
Skin Irritation: Causes mild to moderate skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation and can lead to severe eye damage.[1][2]
-
Respiratory Irritation: Inhalation of the dust may irritate the respiratory tract.[2]
-
Sensitization: May cause an allergic skin reaction.[2]
Chronic Toxicity and Carcinogenicity
There are concerns regarding the potential for genotoxicity and carcinogenicity, largely based on studies of the related triphenylmethane dye, Malachite Green.[3] this compound itself has been noted to have known genotoxic and carcinogenic properties.[3] However, it is not currently classified as a carcinogen by major regulatory agencies like IARC or NTP.[4]
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological endpoints relevant to this compound.
Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)
This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity but not lethality.
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed at a specific, fixed dose level (e.g., 300 mg/kg).
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, four additional animals are dosed at the same level.
-
If the initial animal dies, the test is repeated at a lower fixed dose level in a new set of animals.
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
-
At the end of the study, all animals are subjected to a gross necropsy.
-
Dermal Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
This test evaluates the potential of a substance to cause skin irritation.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL sample of the test substance is applied to the clipped skin under a gauze patch.
-
The patch is secured with tape for a 4-hour exposure period.
-
After 4 hours, the patch is removed, and the skin is gently cleaned.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored according to a standardized scale.
-
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
This test assesses the potential of a substance to cause eye irritation or damage.[2][5][6][7][8]
-
Test Animals: Albino rabbits are typically used.[9]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[2][5][6][7][8][10] The other eye serves as a control.[2][5][6][7][8][10]
-
The eyelids are held together for about one second to prevent loss of the material.[6][10]
-
The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.[5][8]
-
Observations focus on the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
The severity of the lesions is scored using a standardized system.
-
Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)
This in vitro test is widely used to assess the mutagenic potential of a chemical.[7][11][12][13]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).
-
The bacteria are then plated on a minimal agar medium that lacks the required amino acid.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is believed to be mediated through several cellular mechanisms, primarily involving membrane disruption and the induction of oxidative stress.[14]
Membrane Disruption
As a cationic dye, this compound can interact with and disrupt the integrity of cell membranes. This can lead to increased membrane permeability, loss of cellular contents, and ultimately cell death.
Oxidative Stress
This compound has been shown to induce the production of reactive oxygen species (ROS) within cells.[14] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.
DNA Interaction
Due to its chemical structure, there is a possibility that this compound can intercalate into DNA, which could interfere with DNA replication and transcription, potentially leading to mutagenic and carcinogenic effects.
Laboratory Handling and Safety Precautions
Given the toxicological profile of this compound, strict adherence to safety protocols is essential in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound powder or solutions.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
Engineering Controls
-
Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
Safe Handling Procedures
-
Avoid creating dust when handling the solid form.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.
Spill and Waste Disposal
-
Spills: Small spills of the solid can be carefully swept up to avoid creating dust and placed in a sealed container for disposal. The area should then be cleaned with soap and water. For solutions, absorb the spill with an inert material and place it in a suitable container.
-
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15] Do not dispose of it down the drain.[15]
Conclusion
This compound is a useful chemical in the laboratory, but it poses several health hazards that require careful management. By understanding its toxicological properties, adhering to established experimental protocols for its assessment, and implementing stringent safety and handling procedures, researchers can minimize the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety and responsibility when working with this compound.
References
- 1. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 2. nucro-technics.com [nucro-technics.com]
- 3. The potential for human exposure, direct and indirect, to the suspected carcinogenic triphenylmethane dye this compound from green paper towels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 10. flashpointsrl.com [flashpointsrl.com]
- 11. mdpi.com [mdpi.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nib.si [nib.si]
- 14. mdpi.com [mdpi.com]
- 15. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Brilliant Green Dye
For Researchers, Scientists, and Drug Development Professionals
Brilliant Green, also known as Basic Green 1, is a synthetic triarylmethane dye with significant applications in histology, as a topical antiseptic, and as a biological stain. Its manufacturing process is a well-established multi-step chemical synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in understanding and potentially replicating its production.
Chemical Properties and Specifications
This compound is the sulfate salt of a triarylmethane cation. Key chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₄N₂O₄S |
| Molar Mass | 482.63 g/mol [1] |
| Appearance | Green crystalline powder[1] |
| Melting Point | 210 °C (decomposes)[1] |
| Solubility in Water | ~100 g/L at 25 °C[1] |
| Solubility in Ethanol | ~50 g/L at 25 °C[1] |
| Absorption Maximum (λmax) | 623 nm[1] |
| Color Index | 42040 |
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of benzaldehyde with N,N-diethylaniline to form the colorless leuco base. The second step is the oxidation of this leuco base to the final colored dye.
Experimental Protocols
The following sections provide detailed laboratory-scale experimental procedures for the synthesis of this compound.
Step 1: Synthesis of Leuco this compound
This procedure outlines the acid-catalyzed condensation reaction to form the leuco base.
Materials:
-
Benzaldehyde
-
N,N-diethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Sodium Hydroxide solution (10% w/v)
-
Distilled water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
In a round-bottom flask, combine one molar equivalent of benzaldehyde with two molar equivalents of N,N-diethylaniline.
-
Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid to the mixture. The reaction is exothermic and should be controlled.
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a 10% sodium hydroxide solution until the mixture is slightly alkaline.
-
The leuco base will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude leuco base with distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain the purified leuco base.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Step 2: Oxidation of Leuco this compound to this compound
This procedure describes the oxidation of the colorless leuco base to the colored this compound dye.
Materials:
-
Leuco this compound (from Step 1)
-
Lead (IV) oxide (PbO₂) or a solution of chromic acid
-
Dilute Sulfuric Acid
-
Sodium sulfate (anhydrous)
-
Ethanol
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator (optional)
Procedure:
-
Dissolve the purified leuco base in a minimal amount of dilute sulfuric acid.
-
Slowly add the oxidizing agent (e.g., lead (IV) oxide) to the solution with constant stirring. The solution will turn a deep green color as the leuco base is oxidized.
-
Continue stirring for 1-2 hours at room temperature to ensure complete oxidation.
-
Filter the solution to remove any unreacted oxidizing agent and byproducts (e.g., lead sulfate).
-
The filtrate contains the this compound dye. The dye can be isolated by salting out with sodium sulfate.
-
Collect the precipitated dye by filtration.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified this compound dye in a desiccator.
Manufacturing Process Overview
The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is optimized for large-scale production, efficiency, and safety.
Key considerations in the industrial process include:
-
Reactor Design: Large, corrosion-resistant reactors are used to handle the acidic reaction conditions.
-
Process Control: Temperature, pressure, and stirring speed are carefully controlled to optimize yield and purity.
-
Waste Management: The process generates acidic and potentially heavy-metal containing waste streams that require proper treatment and disposal.
-
Purification: Industrial purification may involve multiple recrystallization steps or other techniques like chromatography to achieve high purity standards required for certain applications.
Quantitative Data
The following table summarizes typical quantitative data for the laboratory synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Typical Value |
| Molar Ratio (Benzaldehyde:N,N-diethylaniline) | 1 : 2 |
| Reaction Time (Condensation) | 4 - 6 hours |
| Reaction Temperature (Condensation) | Reflux |
| Reaction Time (Oxidation) | 1 - 2 hours |
| Reaction Temperature (Oxidation) | Room Temperature |
| Overall Yield | 60 - 70% (based on Benzaldehyde) |
| Purity (after recrystallization) | > 95% |
Safety Considerations
-
Corrosive Materials: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Toxic Reagents: Benzaldehyde and N,N-diethylaniline are toxic and should be handled in a well-ventilated fume hood.
-
Oxidizing Agents: Oxidizing agents like lead (IV) oxide and chromic acid are hazardous and should be handled with care.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
This technical guide provides a foundational understanding of the synthesis and manufacturing of this compound dye. For specific applications, further optimization of the reaction conditions and purification methods may be necessary.
References
Brilliant Green as a Biological Stain in Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Brilliant Green as a biological stain in microscopy. It delves into the dye's chemical properties, mechanisms of action, and its applications in various staining procedures. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this versatile stain in their laboratory work.
Introduction to this compound
This compound (BG), also known as Malachite Green G, is a synthetic cationic dye belonging to the triphenylmethane family.[1][2] It appears as a bright green crystalline powder and is soluble in water and alcohol.[2] Historically, it has been used as a topical antiseptic due to its antimicrobial properties, particularly against Gram-positive bacteria.[2][3] In the realm of microscopy, this compound serves as a potent stain for differentiating bacterial species and visualizing specific cellular structures.[2]
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Chemical Formula | C₂₇H₃₄N₂O₄S[2] |
| Molecular Weight | 482.64 g/mol [2] |
| Appearance | Bright green crystalline powder[2] |
| C.I. Number | 42040[1] |
| C.I. Name | Basic green 1[1] |
| Absorption Maximum (in 50% Ethanol) | 628 - 632 nm[4] |
| Solubility in Water | Soluble[2] |
| Solubility in Ethanol | Soluble[2] |
Mechanism of Action
As a basic dye, this compound carries a positive charge (cationic).[5] This positive charge facilitates its binding to negatively charged components within cells, such as nucleic acids (DNA and RNA) and acidic proteins in the cytoplasm.[6] This electrostatic interaction is the primary basis for its staining capability.
The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes.[2] This disruption of cellular processes is particularly effective against Gram-positive bacteria.[2][7]
Applications in Microscopy
This compound is utilized in several key staining techniques in microbiology, primarily for the visualization of bacterial endospores and as a counterstain in acid-fast staining.
Endospore Staining: The Schaeffer-Fulton Method
Bacterial endospores are highly resistant, dormant structures with walls that are impermeable to most chemical stains.[8][9] The Schaeffer-Fulton stain is a differential staining technique designed to visualize these resilient structures.[7][8] In this method, this compound (often referred to as malachite green in this context, as they are closely related and used interchangeably) acts as the primary stain.[8][10]
The application of heat is crucial as it facilitates the penetration of the primary stain through the tough keratin-containing coat of the endospore.[6][11] Once stained, the endospores resist decolorization with water, while the vegetative cells are easily decolorized.[6][10][11] A counterstain, typically safranin, is then applied to stain the vegetative cells red or pink, providing a clear contrast against the green-stained endospores.[8][10]
-
Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, air dry, and heat-fix.[11]
-
Primary Staining: Place a piece of absorbent paper over the smear and flood it with a 0.5% (w/v) aqueous solution of malachite green.[11]
-
Steaming: Gently heat the slide over a boiling water bath for approximately 5 minutes, ensuring the paper remains moist by adding more stain as needed.[11][12] This step allows the stain to penetrate the endospores.
-
Decolorization: Allow the slide to cool and then rinse it thoroughly with tap water for about 30 seconds.[7] The water acts as the decolorizing agent, removing the green stain from the vegetative cells.[11]
-
Counterstaining: Flood the smear with a 0.5% safranin solution for 30-60 seconds.[9]
-
Washing and Drying: Rinse the slide with tap water and blot dry using bibulous paper.[7]
-
Microscopic Examination: Observe the slide under oil immersion. Endospores will appear bright green, while vegetative cells will be brownish-red to pink.[11][13]
References
- 1. The Bacterial Endospore Stain on Schaeffer Fulton using Variation of Methylene Blue Solution | Semantic Scholar [semanticscholar.org]
- 2. Ziehl-Neelsen Technique-AFB Staining • Microbe Online [microbeonline.com]
- 3. Spore Staining (Schaeffer-Fulton Method): Principle, Procedure, Observation, and Results [pharmaceuticalmicrobiologi.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Schaeffer–Fulton stain - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Endospore staining - Wikipedia [en.wikipedia.org]
- 10. asm.org [asm.org]
- 11. Ziehl–Neelsen stain - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Ziehl Neelsen Staining Protocol - IHC WORLD [ihcworld.com]
Chemical Stability and Degradation of Brilliant Green Under Laboratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation of the triphenylmethane dye, Brilliant Green, under various laboratory conditions. Understanding the stability profile of this compound is critical for its application in research and pharmaceutical development, ensuring the accuracy and reproducibility of experimental results. This document outlines the primary degradation pathways, influencing factors, and analytical methodologies for assessing the stability of this compound.
Chemical Profile of this compound
This compound (BG), also known as Basic Green 1, is a synthetic cationic dye with the chemical formula C₂₇H₃₄N₂O₄S. It is characterized by a central methane carbon atom bonded to three aromatic rings. The molecule's extensive chromophore system is responsible for its intense green color. Under normal ambient and anticipated storage and handling conditions, the material is considered stable. However, its stability is significantly influenced by environmental factors such as pH, temperature, and light.
Factors Influencing the Stability of this compound
The degradation of this compound can be accelerated by several factors, leading to the loss of color and the formation of various degradation products.
Effect of pH
The pH of the aqueous solution is a critical factor affecting the stability of this compound. The intensity of the dye's color is pH-dependent, with maximum absorbance observed at pH 6. In alkaline solutions, this compound undergoes hydrolysis, leading to the formation of a colorless carbinol derivative. This reaction is first-order with respect to both this compound and the hydroxide ion concentration. The color of this compound is yellow at a pH of 0.0 and transitions to green at a pH of 2.6. The dye is effective in alkaline solutions. Changes in the initial pH of the dye solution can alter the structure of this compound, leading to destabilization.
Effect of Temperature
Temperature plays a significant role in the degradation kinetics of this compound. Generally, an increase in temperature accelerates the degradation process. The degradation of this compound has been observed to increase with a rise in temperature. The decomposition of this compound is reported to occur at temperatures above 210 °C.
Effect of Light (Photodegradation)
This compound is susceptible to photodegradation, especially in the presence of photocatalysts. Under UV or visible light irradiation, the dye can be broken down into smaller, colorless molecules. The degradation process often involves the generation of reactive oxygen species (ROS) such as hydroxyl and superoxide radicals, which attack the chromophoric structure of the dye. Even without a catalyst, some level of photodegradation can occur.
Degradation Pathways
The degradation of this compound can proceed through several pathways, depending on the conditions. The primary degradation mechanisms include hydrolysis and oxidation.
Alkaline Hydrolysis
In alkaline environments, the primary degradation pathway is hydrolysis. This involves the nucleophilic attack of a hydroxide ion on the central carbon atom of the triphenylmethane structure. This breaks the conjugation of the chromophore, resulting in the formation of a colorless carbinol base.
Oxidative Degradation
Oxidative degradation, often initiated by light (photodegradation) or strong oxidizing agents, involves the breakdown of the dye's aromatic rings. This process can lead to the formation of various intermediates, including aldehydes, ketones, and carboxylic acids, and can ultimately result in the complete mineralization of the dye to carbon dioxide and water. Gas chromatography-mass spectrometry (GC-MS) analysis of photodegraded this compound has identified smaller organic molecules like carboxylic acids and alcohols as common degradation products.
Quantitative Stability Data
The following tables summarize the quantitative data available on the degradation of this compound under various conditions.
Table 1: Effect of pH on this compound Degradation
| pH | Degradation Method | Catalyst | Degradation Efficiency (%) | Time (min) | Reference |
| 2-6 | Photocatalysis | Barium Calciate (BaCaO₂) | 97.36 - 98.93 | 120 | |
| 6 | Photocatalysis | Barium Calciate (BaCaO₂) | 98.93 | 120 | |
| 8 | Photocatalysis | Zinc Sulfide (ZnS) Quantum Dots | 99.29 | - | |
| 9 | Photocatalysis | ZnO/MWCNT@TiO₂ | 94 | 120 | |
| 6, 7.2, 8 | Photocatalysis | CuCo₀.₅Ti₀.₅O₂ | Increased with pH | - |
Table 2: Kinetic Parameters for this compound Degradation
| Reaction | Rate Order | Rate Constant (k) | Conditions | Reference |
| Alkaline Hydrolysis | First-order (re: BG and OH⁻) | 0.479 mol⁻¹L s⁻¹ (second-order) | Aqueous solution | |
| Electrochemical Oxidation | Pseudo first-order | - | Temperature: 298-338 K | |
| Ozonation | First-order (re: BG and Ozone) | - | Acidic and alkaline pH |
Table 3: Thermodynamic Parameters for Alkaline Hydrolysis of this compound
| Parameter | Value | Units | Reference |
| Activation Energy (Ea) | 84.32 | kJ mol⁻¹ | |
| Enthalpy of Activation (ΔH‡) | 81.77 | kJ mol⁻¹ | |
| Entropy of Activation (ΔS‡) | -0.446 | kJ K⁻¹ mol⁻¹ | |
| Free Energy of Activation (ΔG‡) | 214.678 | kJ mol⁻¹ |
Experimental Protocols for Stability Assessment
A systematic approach is required to assess the chemical stability of this compound. A typical experimental workflow involves subjecting a solution of the dye to various stress conditions and analyzing the extent of degradation over time.
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent, typically deionized water or a buffer of a specific pH. For studying the effects of different conditions, aliquots of this stock solution are subjected to various stressors.
Stress Conditions
-
pH: Solutions are adjusted to a range of pH values using appropriate buffers.
-
Temperature: Samples are incubated at various temperatures in a controlled environment.
-
Light: Samples are exposed to a light source with a defined wavelength and intensity, while control samples are kept in the dark.
Analytical Methodology
A stability-indicating analytical method is crucial for accurately quantifying the concentration of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is a commonly used technique.
Example HPLC-MS/MS Method for Triphenylmethane Dyes:
-
Sample Preparation: Solid-liquid extraction with acetonitrile containing 1% acetic acid, followed by centrifugation and evaporation of the supernatant. The residue is redissolved in acetonitrile with 0.1% acetic acid.
-
Chromatographic Separation:
-
Column: Inertsil ODS-4 C18
-
Mobile Phase: Gradient of ammonium acetate buffer in acetonitrile.
-
-
Detection: Triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI+).
Conclusion
The chemical stability of this compound is a multifaceted issue influenced by pH, temperature, and light. The primary degradation pathway in aqueous solutions is hydrolysis, particularly under alkaline conditions, leading to a colorless carbinol product. Oxidative degradation, often induced by light, can lead to the complete mineralization of the dye. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is essential for the reliable use of this compound in experimental and formulation contexts. The implementation of validated stability-indicating analytical methods is paramount for accurately assessing the integrity of this compound in various applications.
A Technical Guide to Brilliant Green (C₂₇H₃₄N₂O₄S): Properties, Mechanisms, and Experimental Applications
Introduction
Brilliant Green, also known as Basic Green 1, is a synthetic triarylmethane dye with the molecular formula C₂₇H₃₄N₂O₄S.[1][2][3][4] It is widely recognized for its potent antiseptic properties, particularly against Gram-positive bacteria, and its use as a biological stain in various microbiological and histological procedures.[5][6][7] This technical guide provides an in-depth overview of the physicochemical properties, mechanisms of action, and key experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectral Properties
This compound is typically found as minute, glistening, golden or greenish-yellow crystals.[2][6] Its quantitative properties are summarized below, providing essential data for experimental design and application.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₄N₂O₄S | [1][4][8][9] |
| Molecular Weight | 482.63 g/mol | [2][3][9][10] |
| CAS Number | 633-03-4 | [1][2][4][11] |
| IUPAC Name | [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydrogen sulfate | [1][4] |
| Appearance | Green or Blue-Green crystalline powder | [4][6][12] |
| Melting Point | 210 °C (decomposes) | [4][11][13][14] |
| Solubility in Water | 100 g/L (at 20-25 °C) | [11][15][16] |
| Solubility in Ethanol | 50 mg/mL (at 25 °C) | [4][15] |
| Absorption Max (λmax) | Major peak at 623-625 nm; Minor peak at 428 nm (in ethanol) | [1][2][15][17] |
| pH Indicator Range | pH 0.0 (Yellow) to pH 2.6 (Green) | [1][2] |
Biological Activity and Mechanisms of Action
This compound's utility stems from its diverse biological activities, including potent antimicrobial and emerging antitumor properties.
Antimicrobial Mechanism
This compound is a highly effective bacteriostatic agent against Gram-positive bacteria.[1][5][7] Its activity is less pronounced against Gram-negative organisms and it is ineffective against acid-fast bacteria and spores when used alone.[1] The primary mechanism involves the disruption of the bacterial cell membrane.[18][19] As a cationic dye, it is believed to interact with negatively charged components of the cell wall and membrane, leading to increased permeability and cellular damage.[20] Additional proposed mechanisms include:
-
Binding to proteins and DNA.[20]
-
Disruption of cellular redox potential.[20]
-
Inhibition of ribosome activity and glutamine synthesis.[20]
-
Formation of cytotoxic free radicals within the cytosol.[20]
| Organism Type | Efficacy of this compound | Source(s) |
| Gram-Positive Bacteria | High (Bacteriostatic/Antiseptic) | [1][5][11] |
| Gram-Negative Bacteria | Low to Moderate (Used for selective media) | [1][21] |
| Acid-Fast Bacteria | Ineffective | [1] |
| Bacterial Spores | Ineffective | [1] |
| Fungi and Molds | Effective (Inhibits propagation) | [7][18] |
Antitumor Activity: Topoisomerase IIα Inhibition
Recent research has highlighted the potential of this compound as an anticancer agent. Studies have shown that it strongly inhibits the growth of human erythroleukemia (K562) and breast adenocarcinoma (MCF7) cells, with IC₅₀ values in the nanomolar range.[22] The primary mechanism for this activity is the inhibition of human topoisomerase IIα (topo II), a critical enzyme for DNA replication and chromosome segregation.[22] this compound acts as a "topo II poison" by stabilizing the covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[22]
Key Experimental Protocols
This section details methodologies for common applications of this compound in a research setting.
Selective Isolation of Salmonella spp. using this compound Agar (BGA)
Principle: this compound Agar is a selective and differential medium used for the isolation of Salmonella species from food and clinical samples.[18] The this compound dye in the medium inhibits the growth of most Gram-positive and some Gram-negative bacteria. The medium also contains lactose and sucrose with phenol red as a pH indicator. Salmonella species do not ferment these sugars and form characteristic red-to-pink colonies surrounded by a red zone, while fermenting bacteria produce acid and form yellow-green colonies.
Methodology:
-
Sample Preparation: Prepare a pre-enrichment of the sample (e.g., food homogenate, stool sample) in a suitable broth like Buffered Peptone Water and incubate.
-
Selective Enrichment: Transfer an aliquot from the pre-enrichment culture to a selective enrichment broth (e.g., Tetrathionate Broth) and incubate.
-
Streaking: Using a sterile inoculating loop, streak a sample from the selective enrichment broth onto the surface of a this compound Agar plate to obtain isolated colonies.
-
Incubation: Incubate the plate aerobically at 35-37°C for 24-48 hours.
-
Interpretation: Examine the plate for typical Salmonella colonies, which appear as pinkish-white or reddish colonies surrounded by a bright red zone in the medium. Colonies of lactose/sucrose-fermenting bacteria will appear yellowish-green.
Acid-Fast Staining with this compound Counterstain
Principle: In this variation of the acid-fast staining technique (e.g., Kinyoun method), this compound serves as the counterstain. Acid-fast organisms, such as Mycobacterium, have a high mycolic acid content in their cell walls, which resists decolorization by acid-alcohol after binding the primary stain (carbolfuchsin). Non-acid-fast bacteria lack this waxy wall and are decolorized, subsequently taking up the green counterstain.
Methodology:
-
Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide, air dry, and heat-fix.
-
Primary Staining: Flood the smear with TB Kinyoun Carbolfuchsin and let it stain for 5 minutes.[23] Rinse gently with water.
-
Decolorization: Decolorize the smear with an acid-alcohol solution until no more red color runs from the smear (typically 1-3 minutes).[23] Rinse with water.
-
Counterstaining: Flood the smear with TB this compound solution and allow it to stain for 3-4 minutes.[23]
-
Final Rinse and Drying: Rinse the slide with water and allow it to air dry completely.
-
Microscopic Examination: Examine the smear under an oil immersion lens. Acid-fast bacilli will appear red to purple, while other cells and background material will be stained green.[23]
Protocol for Topoisomerase IIα DNA Decatenation Assay
Principle: This assay measures the ability of Topoisomerase IIα to separate, or decatenate, the interlocked rings of kinetoplast DNA (kDNA), a network of circular DNA from trypanosomes. An inhibitor like this compound will prevent this activity, leaving the kDNA in its catenated (networked) form, which can be visualized by agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, purified human Topoisomerase IIα, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until adequate separation is achieved.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated, circular DNA will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
References
- 1. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. chembk.com [chembk.com]
- 4. macsenlab.com [macsenlab.com]
- 5. This compound | drug and dye | Britannica [britannica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound Dye content 90 633-03-4 [sigmaaldrich.com]
- 10. goldbio.com [goldbio.com]
- 11. This compound (dye) - Wikipedia [en.wikipedia.org]
- 12. This compound, pure, high purity biological stain 100 g | Request for Quote [thermofisher.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. CAS NO. 18015-76-4 | this compound | C27H34N2O4S [localpharmaguide.com]
- 15. grokipedia.com [grokipedia.com]
- 16. This compound | ibresco [ibresco.com]
- 17. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 18. gspchem.com [gspchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Brilliant Green Agar for Salmonella Isolation
Introduction
Brilliant Green Agar (BGA) is a highly selective and differential medium used for the isolation of Salmonella species, with the notable exception of Salmonella enterica serovars Typhi and Paratyphi.[1][2] Developed initially by Kristensen et al. and later modified by Kauffmann, BGA is widely recommended for testing clinical specimens, foods, dairy products, and other materials for the presence of Salmonella.[1][3] Its high selectivity allows for the use of heavy inocula, which is particularly useful for analyzing heavily contaminated samples.[1] The medium differentiates bacteria based on their ability to ferment lactose and sucrose, facilitating the presumptive identification of Salmonella.
Principle of Operation
The efficacy of this compound Agar stems from the synergistic action of its components. The medium is highly nutritive, containing peptones and yeast extract that supply essential amino acids, nitrogen, and vitamins for bacterial growth.[1][2][4] The selectivity of the medium is conferred by this compound dye, which effectively inhibits the growth of Gram-positive bacteria and the majority of Gram-negative bacilli, including most Shigella species and Escherichia coli.[1][2][5][6]
The differential capability is based on carbohydrate fermentation. The medium contains lactose and sucrose.[1][6] Organisms that can ferment these sugars, such as E. coli, produce acidic byproducts. This acid production lowers the pH of the medium, causing the pH indicator, phenol red, to shift from its neutral red color to a yellow-green hue.[2][4] Non-fermenting organisms, such as Salmonella, do not produce acid. Consequently, the medium surrounding their colonies remains alkaline, resulting in characteristic pinkish-white or red colonies against a red background.[2][6]
Data Presentation: Formulation
The composition of this compound Agar is standardized to ensure consistent performance. The following table summarizes a typical formulation for preparing 1 liter of the medium.
| Component | Amount (g/L) | Purpose |
| Peptone/Proteose Peptone | 10.0 | Source of carbon, nitrogen, vitamins, and minerals.[6] |
| Yeast Extract | 3.0 | Source of B-complex vitamins that stimulate bacterial growth.[4][6] |
| Lactose | 10.0 | Fermentable carbohydrate for differentiation.[1][6] |
| Sucrose | 10.0 | Fermentable carbohydrate for differentiation.[1][6] |
| Sodium Chloride | 5.0 | Maintains osmotic equilibrium.[1][4] |
| This compound | 0.0125 | Selective agent; inhibits Gram-positive and most Gram-negative bacteria.[4][5] |
| Phenol Red | 0.080 | pH indicator; yellow in acidic conditions, red in alkaline conditions.[1][4] |
| Agar | 20.0 | Solidifying agent.[4][5] |
| Final pH at 25°C | 6.9 ± 0.2 |
Note: Formulations can vary slightly by manufacturer. Always consult the manufacturer's documentation for specific component masses.
Experimental Protocols
Protocol 1: Preparation of this compound Agar
This protocol details the steps for preparing BGA plates from a dehydrated powder.
-
Reconstitution: Suspend 58 grams of BGA powder in 1000 ml of purified or distilled water.[1][7]
-
Dissolution: Heat the suspension to boiling while mixing frequently to ensure the medium dissolves completely.[1][7][8]
-
Sterilization:
-
Method A (Autoclave): Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][4][7] AVOID OVERHEATING , as it can impair the medium's performance.[1][3]
-
Method B (Boiling Only): Some formulations specify heating to a boil without autoclaving.[8][9] This is because autoclaving can cause precipitation or degradation of selective agents in certain modified formulations.
-
Crucial Note: Always adhere to the sterilization instructions provided by the specific manufacturer of the dehydrated medium.
-
-
Cooling: After sterilization, cool the medium to 45-50°C in a water bath.[1][4]
-
Pouring: Once cooled, mix the medium well to ensure homogeneity and pour it into sterile Petri plates.[1][4]
-
Drying & Storage: Allow the agar to solidify at room temperature. If necessary, dry the plates for approximately 2 hours with the lids partially removed to eliminate excess condensation.[4] Prepared plates should be stored at 2-8°C, protected from light.[2][10]
Protocol 2: Sample Inoculation and Incubation
This protocol outlines the procedure for isolating Salmonella from a sample.
-
Pre-enrichment (Recommended): For samples suspected of containing low concentrations of Salmonella, a pre-enrichment step is recommended to improve recovery rates.[4] Inoculate the sample into a selective broth such as Selenite Broth or Tetrathionate Broth and incubate according to standard procedures.[1][4]
-
Inoculation: Using a sterile loop, streak the sample (or a loopful from the enrichment broth) onto the surface of a BGA plate. The streaking should be done to obtain well-isolated colonies.[2][5]
-
Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[2][4][8]
-
Examination: After the initial incubation, examine the plates for typical colony morphology. If no suspect colonies are observed, plates can be re-incubated for an additional 24 hours.[2][6]
Protocol 3: Interpretation of Results
The appearance of colonies on BGA provides a presumptive identification of Salmonella.
| Organism | Colony Appearance | Medium Appearance |
| Salmonella spp. | Pinkish-white to red, opaque colonies.[2][6] | Surrounding medium is a brilliant red zone.[4][5] |
| E. coli / Klebsiella | Yellow to yellow-green colonies (growth may be partially inhibited).[2][5][11] | Surrounding medium is yellow-green.[2] |
| Proteus spp. | Red or pale pink colonies (growth may be inhibited).[4][5] | Red zone. |
| Shigella spp. | Growth is typically inhibited.[2][5] | N/A |
| Gram-positive bacteria | Growth is inhibited.[2][6][8] | N/A |
Note: All suspect colonies must be confirmed using subsequent biochemical and/or serological tests for a definitive identification.[2]
Protocol 4: Quality Control
To ensure the medium is performing as expected, each batch should be tested with well-characterized control organisms.
| QC Organism | ATCC Strain | Expected Result on BGA |
| Salmonella Typhimurium | 14028 | Good growth; pink/red colonies with a red zone.[6][8] |
| Escherichia coli | 25922 | Inhibition to poor growth; yellow-green colonies.[6][9] |
| Enterococcus faecalis | 29212 | Complete inhibition.[8][10] |
| Staphylococcus aureus | 25923 | Complete inhibition.[2][6] |
Limitations
-
Inhibition of Target Serovars: BGA is not recommended for the isolation of Salmonella Typhi and Salmonella Paratyphi, as their growth is often partially or completely inhibited.[1][2][5][8]
-
Inhibition of Other Pathogens: The medium is highly selective and inhibits the growth of Shigella species.[2][5] Therefore, it should be used in conjunction with less inhibitory media if the detection of other enteric pathogens is required.[1][9]
-
False Positives: Some non-pathogenic organisms that do not ferment lactose or sucrose may grow and produce colonies resembling Salmonella.[12]
-
Confirmation Required: Presumptive colonies from BGA are not definitive. All suspect isolates must undergo further biochemical and/or serological testing for confirmation.[2][12]
-
Light Sensitivity: The prepared medium can become discolored if exposed to light for extended periods.[12]
References
- 1. microbenotes.com [microbenotes.com]
- 2. dalynn.com [dalynn.com]
- 3. BGA, Modified [himedialabs.com]
- 4. biovendor.cz [biovendor.cz]
- 5. liofilchem.net [liofilchem.net]
- 6. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biolab.rs [biolab.rs]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Brilliant Green in Bacterial Staining
Brilliant green is a versatile triphenylmethane dye with significant applications in microbiology. While widely recognized for its use as a selective agent in culture media to inhibit the growth of Gram-positive bacteria, it also serves as an effective counterstain in specific differential staining procedures. These protocols detail the use of this compound in both selective media preparation and microscopic staining techniques, providing researchers, scientists, and drug development professionals with comprehensive methodologies.
Section 1: this compound as a Selective Agent in Culture Media
This compound is a key component in selective media such as this compound Agar (BGA) and this compound Bile Broth (BGBLB), primarily used for the isolation of Salmonella species. Its mechanism of action involves the inhibition of Gram-positive bacteria and most Gram-negative bacilli, allowing for the selective growth of desired pathogens.
Application: Selective Isolation of Salmonella
This compound Agar is a differential and selective medium used to isolate Salmonella species other than S. typhi and S. paratyphi from clinical and non-clinical specimens. Lactose- and sucrose-fermenting bacteria that grow on this medium will produce yellow-green colonies due to a drop in pH, which is indicated by phenol red. Non-lactose fermenters, such as Salmonella, produce pinkish-white or red colonies surrounded by a red halo.
Protocol: Preparation of this compound Agar
Materials:
-
This compound Agar powder
-
Distilled water
-
Autoclave
-
Sterile Petri dishes
Procedure:
-
Suspend 58 g of this compound Agar powder in 1 liter of distilled water.
-
Heat to boiling with frequent agitation to completely dissolve the medium.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C.
-
Mix well and pour into sterile Petri plates.
-
Allow the agar to solidify at room temperature.
-
Store the prepared plates at 2-8°C in the dark.
Section 2: this compound in Bacterial Staining Procedures
This compound is utilized as a counterstain in specific differential staining techniques to provide a contrasting color to the primary stain, aiding in the differentiation of bacterial cells.
Application 1: Counterstain in the Kinyoun (Cold) Acid-Fast Stain
The Kinyoun method is a modification of the Ziehl-Neelsen stain for identifying acid-fast bacteria, such as Mycobacterium. This "cold" method does not require heating. Acid-fast organisms retain the primary stain (carbolfuchsin) and appear red, while non-acid-fast organisms are decolorized and take up the green of the this compound counterstain.[1][2][3][4]
Experimental Protocol: Kinyoun Acid-Fast Stain
Materials:
-
Kinyoun's Carbolfuchsin
-
1% Sulfuric Acid (decolorizer)
-
This compound (counterstain)
-
Microscope slides
-
Bunsen burner or slide warmer
-
Microscope with oil immersion objective
Procedure:
-
Prepare a thin smear of the bacterial sample on a clean microscope slide.
-
Allow the smear to air dry and then heat-fix it by passing it through a flame or using a slide warmer.
-
Flood the smear with Kinyoun's Carbolfuchsin and let it stain for 5 minutes at room temperature.[2][4]
-
Rinse the slide gently with water.
-
Decolorize the smear with 1% sulfuric acid for approximately 2 minutes, or until no more red color runs from the slide.[2][3]
-
Rinse the slide thoroughly with water.
-
Flood the smear with this compound counterstain and let it stain for 3-4 minutes.[4]
-
Rinse the slide with water and allow it to air dry.
-
Examine the slide under oil immersion.
Expected Results:
-
Acid-fast bacteria: Appear red to purple.[4]
-
Non-acid-fast bacteria and background: Appear green.[4]
Application 2: Counterstain in the Macchiavello Stain
The Macchiavello stain is used for the visualization of rickettsiae and chlamydiae, which are obligate intracellular bacteria.[5][6] These organisms are stained red by the primary stain (basic fuchsin), while the host cellular material is counterstained with this compound.[5]
Experimental Protocol: Macchiavello Stain
Materials:
-
0.25% Basic Fuchsin
-
0.5% Citric Acid (decolorizer)
-
This compound (counterstain)
-
Microscope slides
-
Microscope
Procedure:
-
Prepare a smear from tissue or yolk-sac material on a clean glass slide and allow it to air dry.
-
Lightly heat-fix the slide.
-
Cover the smear with 0.25% basic fuchsin for 5 minutes.[5]
-
Drain off the excess dye and wash the slide with water.
-
Briefly rinse the slide with 0.5% citric acid.[5] Note: Prolonged exposure to citric acid will decolorize the target organisms.
-
Rinse the smear again with water.
-
Counterstain with this compound for 10 seconds.[5]
-
Rinse the slide, blot dry, and examine under the microscope.
Expected Results:
Application 3: Counterstain in Spore Staining
While malachite green is more commonly associated with the Schaeffer-Fulton spore stain, some commercial spore staining kits utilize this compound as a counterstain. In this procedure, the endospores are stained with a primary stain (e.g., carbol fuchsin) and resist decolorization, while the vegetative cells are counterstained with this compound.
Experimental Protocol: Spore Stain with this compound Counterstain
Materials:
-
Carbol Fuchsin (primary stain)
-
5% Acetic Acid (decolorizer)
-
This compound (counterstain)
-
Microscope slides
-
Bunsen burner
-
Microscope
Procedure:
-
Prepare a heat-fixed smear of the bacterial culture.
-
Flood the smear with carbol fuchsin and heat over a flame until steam rises. Continue for 5 minutes, reapplying the stain as needed to prevent drying.[7]
-
Allow the slide to cool and then decolorize with 5% acetic acid until the smear is a light pink color.[7]
-
Rinse the slide with water.
-
Counterstain with this compound for 3 minutes.[7]
-
Wash with water, allow to dry, and examine under the microscope.
Expected Results:
Quantitative Data Summary
| Staining Protocol | Reagent | Concentration | Incubation Time |
| Kinyoun Acid-Fast Stain | Kinyoun's Carbolfuchsin | Not specified | 5 minutes |
| 1% Sulfuric Acid | 1% | 2 minutes | |
| This compound | Not specified | 3-4 minutes | |
| Macchiavello Stain | Basic Fuchsin | 0.25% | 5 minutes |
| Citric Acid | 0.5% | Brief rinse | |
| This compound | Not specified | 10 seconds | |
| Spore Stain | Carbol Fuchsin | Not specified | 5 minutes (with heat) |
| Acetic Acid | 5% | Until light pink | |
| This compound | Not specified | 3 minutes |
Experimental Workflows
References
Brilliant Green as a Selective Agent in Microbiology Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant green is a triphenylmethane cationic dye that has long been utilized in microbiology as a selective agent in culture media. Its primary application is in the formulation of selective and differential agars for the isolation of specific pathogenic bacteria, most notably Salmonella species, from complex samples such as feces, food, and environmental swabs. This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound as a selective agent.
The selective action of this compound is based on its ability to inhibit the growth of most Gram-positive bacteria and a significant number of Gram-negative bacteria, while allowing the growth of the target organisms, such as Salmonella. This selectivity is crucial for isolating pathogens that may be present in low numbers amongst a background of commensal or contaminating microflora. In addition to its selective properties, media containing this compound often include differential components that allow for the preliminary identification of colonies based on their metabolic characteristics.
Mechanism of Action
The precise mechanism of the antimicrobial action of this compound is multifaceted and not entirely elucidated. However, it is understood to disrupt several essential cellular processes in susceptible bacteria. As a cationic dye, it can interact with negatively charged components of the bacterial cell. Key proposed mechanisms include:
-
Disruption of the Cell Membrane: this compound can interfere with the structure and function of the bacterial cell membrane, leading to a loss of osmotic integrity and leakage of cellular contents.
-
Interaction with Nucleic Acids: Evidence suggests that this compound can intercalate into the DNA of bacteria. This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.
-
Inhibition of Enzyme Function: The dye can bind to various bacterial enzymes, inhibiting their catalytic activity and disrupting critical metabolic pathways.
Gram-negative bacteria are generally more resistant to this compound than Gram-positive bacteria due to the protective outer membrane of the Gram-negative cell wall, which can limit the dye's penetration.
Caption: Selective action of this compound on bacteria.
Data Presentation: Selective Properties of this compound Agar
The following tables summarize the expected growth and appearance of various microorganisms on this compound Agar (BGA), demonstrating its selective and differential properties. The typical formulation of BGA contains 0.0125 g/L of this compound.[1]
Table 1: Growth of Target and Non-Target Organisms on this compound Agar
| Microorganism | Expected Growth on BGA | Colonial Morphology | Reference(s) |
| Salmonella Typhimurium | Good growth | Pinkish-white or red colonies surrounded by a red halo.[2] | [1][3] |
| Salmonella Enteritidis | Good growth | Pinkish-white or red colonies surrounded by a red halo. | [4] |
| Salmonella Typhi | Inhibited or poor growth | - | [1][2][5] |
| Salmonella Paratyphi | Inhibited or poor growth | - | [1][2][5] |
| Shigella species | Inhibited | - | [1][2][5] |
| Escherichia coli | Partial to complete inhibition | Small yellow to yellow-green colonies if growth occurs.[3] | [1][3][5] |
| Proteus species | Inhibited or may grow | May produce small red colonies.[1] | [1] |
| Pseudomonas species | Inhibited or may grow | May produce small red colonies.[1] | [1] |
| Staphylococcus aureus | Inhibited | - | [1][2] |
| Other Gram-positive bacteria | Inhibited | - | [5][6] |
Table 2: Performance of this compound-Containing Media in Comparative Studies
| Medium | Target Organism | Sample Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Reference |
| Novobiocin-brilliant green-glycerol-lactose agar (NBGL) - Direct Plating | Salmonella spp. | Human Stools | 78.4 | - | 61 | [1] |
| NBGL - After Selenite Enrichment | Salmonella spp. | Human Stools | 90.9 | - | 62.5 | [1] |
| Modified this compound Agar with Lutensit (BGA/L) | Salmonella from fecal samples | Poultry Feces | 89 | 35-55 | - | [7] |
| This compound Agar (BGA) | Salmonella Gallinarum | Broiler Birds | 21 | - | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Agar (BGA)
This protocol describes the preparation of BGA from dehydrated medium.
Materials:
-
This compound Agar, dehydrated (commercially available)
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
-
Heating plate with magnetic stirrer
Procedure:
-
Suspend the medium: Suspend 58 g of dehydrated this compound Agar powder in 1 liter of distilled or deionized water.[2][6]
-
Dissolve the medium: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[8]
-
Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes. Avoid overheating , as it can impair the selective properties of the medium.[2][6][8]
-
Cooling: Cool the sterilized medium to 45-50°C in a water bath.[8]
-
Pouring plates: Mix the medium well to ensure homogeneity and aseptically pour into sterile Petri dishes.[8]
-
Drying and Storage: Allow the agar to solidify at room temperature. The prepared plates should be stored at 2-8°C, protected from light.[2]
Caption: Preparation of this compound Agar.
Protocol 2: Isolation of Salmonella from Food Samples using BGA
This protocol outlines the steps for the isolation and presumptive identification of Salmonella from food samples.
Materials:
-
Buffered Peptone Water (BPW)
-
Selenite Cystine Broth or Tetrathionate Broth
-
This compound Agar (BGA) plates
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
Incubators (35°C and 43°C)
-
Sterile loops, pipettes, and other standard microbiology equipment
Procedure:
-
Pre-enrichment: Homogenize 25g of the food sample in 225ml of Buffered Peptone Water. Incubate at 35°C for 4-6 hours.[8] This step allows for the resuscitation of injured bacteria.
-
Selective Enrichment: Transfer 1ml of the pre-enrichment culture to a tube containing 10ml of Selenite Cystine Broth or Tetrathionate Broth. Incubate at 43°C for 24 hours.[8] This step selectively promotes the growth of Salmonella while inhibiting many other bacteria.
-
Plating: Using a sterile loop, streak a loopful of the selective enrichment broth onto a BGA plate to obtain isolated colonies. It is also recommended to streak onto a less selective medium in parallel.[8]
-
Incubation: Incubate the BGA plate aerobically at 35°C for 18-24 hours.[2][8]
-
Examination: Examine the BGA plate for typical Salmonella colonies, which appear as pinkish-white or red colonies surrounded by a red halo.[2] Lactose or sucrose fermenting organisms that are not inhibited will produce yellow-green colonies.[2]
-
Confirmation: Perform further biochemical and/or serological tests on suspect colonies to confirm their identity as Salmonella.[1][2]
Caption: Isolation of Salmonella from food samples.
Protocol 3: Quantitative Recovery of Salmonella on BGA
This protocol provides a framework for determining the quantitative recovery of Salmonella on BGA compared to a non-selective medium.
Materials:
-
Pure culture of a Salmonella strain (e.g., S. Typhimurium ATCC 14028)
-
Tryptic Soy Broth (TSB)
-
Phosphate Buffered Saline (PBS)
-
This compound Agar (BGA) plates
-
Tryptic Soy Agar (TSA) plates (or other non-selective medium)
-
Spectrophotometer
-
Sterile microcentrifuge tubes, pipettes, and spreaders
Procedure:
-
Prepare Inoculum:
-
Inoculate a single colony of Salmonella into TSB and incubate overnight at 37°C.
-
Measure the optical density (OD) of the overnight culture at 600 nm.
-
Prepare a series of 10-fold serial dilutions of the culture in PBS to achieve a final concentration of approximately 100-200 CFU/ml.
-
-
Plating:
-
Pipette 0.1 ml of the appropriate dilutions onto duplicate BGA plates and duplicate TSA plates.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
-
-
Incubation:
-
Incubate all plates at 35°C for 18-24 hours.
-
-
Colony Counting:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the average number of colony-forming units (CFU) per ml for both BGA and TSA.
-
-
Calculate Percent Recovery:
-
Percent Recovery = (Average CFU/ml on BGA / Average CFU/ml on TSA) x 100
-
Limitations
While this compound is a valuable selective agent, it is important to be aware of its limitations:
-
Inhibition of some Salmonella serovars: this compound Agar is not recommended for the isolation of S. Typhi and S. Paratyphi as their growth is often inhibited.[1][2][5]
-
Growth of other organisms: Some other bacteria, such as certain strains of Proteus and Pseudomonas, may not be fully inhibited and can form colonies that resemble Salmonella.[1]
-
Over-selectivity: Due to its high selectivity, BGA may not be suitable for the recovery of low numbers of stressed or injured Salmonella from a sample. Therefore, it is often used in conjunction with a less inhibitory medium.[1]
-
Light Sensitivity: The medium can become discolored if exposed to light.[3]
Conclusion
This compound remains a cornerstone in the selective isolation of Salmonella from various clinical and non-clinical samples. Its ability to suppress the growth of a wide range of background microbiota makes it an effective tool for primary plating. However, a thorough understanding of its spectrum of activity, including its limitations, is essential for its proper application. For definitive identification, colonies isolated on media containing this compound must be subjected to further biochemical and serological confirmation. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals utilizing this compound as a selective agent in their microbiological workflows.
References
- 1. dalynn.com [dalynn.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. biomeddiagnostics.com [biomeddiagnostics.com]
- 5. liofilchem.net [liofilchem.net]
- 6. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 7. scielo.br [scielo.br]
- 8. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Quantification of Fungal Growth Inhibition Using Brilliant Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing is a critical component of infectious disease research and drug development. It allows for the determination of the efficacy of antifungal compounds and the monitoring of resistance development. While standard methods like broth microdilution are well-established, there is a continuous need for simple, cost-effective, and reliable quantitative assays. This document describes a novel application of the triphenylmethane dye, Brilliant Green, for the colorimetric quantification of fungal growth inhibition.
This compound is a dye that has been historically used as a selective agent in microbiology and as an antiseptic.[1] While its bactericidal properties are well-documented, its application in quantitative mycology has been less explored. Recent studies have shown that fungal biomass can effectively adsorb and remove this compound from solutions, a property that can be exploited for quantifying fungal growth.[2][3] The principle of this assay is based on the inverse relationship between the amount of fungal biomass and the concentration of this compound remaining in the supernatant after a co-incubation period. This allows for a spectrophotometric quantification of fungal growth and, consequently, the inhibitory effect of antifungal agents.
These application notes provide a detailed protocol for a this compound-based fungal growth inhibition assay, guidance on data interpretation, and examples of data presentation.
Principle of the Assay
The this compound Fungal Growth Inhibition Assay is a colorimetric method that indirectly quantifies fungal biomass. The assay is performed in a microtiter plate format, following a standard broth microdilution protocol for antifungal susceptibility testing. After a defined incubation period, a solution of this compound is added to each well. The fungal biomass present in the wells will adsorb the dye. Following a brief incubation and centrifugation, the amount of this compound remaining in the supernatant is quantified by measuring its absorbance at its maximum absorption wavelength (λmax ≈ 625 nm).[4] A higher absorbance indicates less fungal growth (less dye adsorbed), while a lower absorbance corresponds to more fungal growth (more dye adsorbed). By comparing the absorbance values of wells containing an antifungal agent to control wells, the percentage of growth inhibition can be calculated.
Data Presentation
Quantitative data from the this compound assay can be summarized to determine the Minimum Inhibitory Concentration (MIC) of the tested antifungal compound. The MIC is defined as the lowest concentration of an antifungal agent that causes a significant inhibition of fungal growth. For this assay, a predefined percentage of inhibition (e.g., ≥90%) can be used as the endpoint.
Table 1: Hypothetical MIC Values of Antifungal Compound X against Various Fungal Species Determined by the this compound Assay
| Fungal Species | Antifungal Compound X MIC (µg/mL) |
| Candida albicans | 2 |
| Aspergillus fumigatus | 4 |
| Cryptococcus neoformans | 1 |
| Trichophyton rubrum | 8 |
Table 2: Example of Raw Absorbance Data and Calculated Growth Inhibition for Candida albicans
| Compound X (µg/mL) | Average Absorbance at 625 nm | % Growth Inhibition |
| 0 (Growth Control) | 0.150 | 0% |
| 0.25 | 0.215 | 28% |
| 0.5 | 0.350 | 80% |
| 1 | 0.425 | 95% |
| 2 | 0.450 | 100% |
| 4 | 0.452 | 100% |
| 8 | 0.451 | 100% |
| 16 | 0.450 | 100% |
| No Growth Control | 0.450 | 100% |
% Growth Inhibition = [1 - (Absorbance of Test Well - Absorbance of No Growth Control) / (Absorbance of Growth Control - Absorbance of No Growth Control)] x 100
Experimental Protocols
Materials
-
96-well, flat-bottom sterile microtiter plates
-
Fungal isolates
-
Appropriate sterile culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)[5]
-
Antifungal compound to be tested
-
This compound dye (C.I. 42040)
-
Sterile phosphate-buffered saline (PBS) or sterile distilled water
-
Spectrophotometer capable of reading absorbance at 625 nm
-
Centrifuge with a microplate rotor
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Preparation of Reagents
-
Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium to obtain fresh, viable colonies.
-
Prepare a fungal suspension in sterile PBS or saline, adjusted to a specific cell density (e.g., 1-5 x 10^5 cells/mL) using a spectrophotometer or hemocytometer. This suspension will be further diluted in the assay.
-
-
Antifungal Compound Stock Solution:
-
Prepare a stock solution of the antifungal compound in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the antifungal compound in the culture medium.
-
-
This compound Solution (0.01% w/v):
-
Dissolve 10 mg of this compound dye in 100 mL of sterile distilled water.
-
Filter-sterilize the solution using a 0.22 µm filter. Store protected from light. The optimal concentration of this compound may need to be determined empirically for different fungal species and cell densities.
-
Assay Protocol
-
Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells.
-
Add 100 µL of the highest concentration of the serially diluted antifungal compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.
-
Designate wells for a growth control (no antifungal compound) and a sterility control (medium only).
-
-
Inoculation:
-
Dilute the prepared fungal inoculum in culture medium to the final desired concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add 100 µL of the final fungal inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).
-
-
This compound Staining:
-
After the incubation period, add 20 µL of the 0.01% this compound solution to each well.
-
Incubate the plate for an additional 30-60 minutes at room temperature to allow for dye adsorption by the fungal biomass.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the microtiter plate at a sufficient speed and duration to pellet the fungal cells (e.g., 2000 x g for 10 minutes).
-
Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well microtiter plate. Be cautious not to disturb the fungal pellet.
-
-
Absorbance Measurement:
-
Measure the absorbance of the supernatant in the new plate at 625 nm using a microplate spectrophotometer.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound fungal growth inhibition assay.
Postulated Mechanism of Action and Signaling Pathway Interference
This compound and related triphenylmethane dyes are known to interfere with various cellular processes. While the precise antifungal mechanism is not fully elucidated, it is postulated to involve disruption of the cell membrane and interference with key metabolic pathways. In bacteria, these dyes can disrupt redox potential and bind to proteins and DNA.[6] A similar disruptive action on fungal cell integrity and metabolic function is likely.
References
- 1. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Inhibition of Gram-Positive Bacteria using Brilliant Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant green is a triphenylmethane dye that exhibits potent antimicrobial properties, with a notable selective inhibitory effect against Gram-positive bacteria. This characteristic has led to its widespread use in microbiology as a selective agent in culture media, most famously in this compound Agar (BGA) for the isolation of Salmonella species.[1][2] The dye's mechanism of action is multifaceted, disrupting various cellular processes in susceptible bacteria.[3] Understanding the optimal concentration and application of this compound is crucial for its effective use in research, diagnostics, and potentially in the development of new antimicrobial strategies.
These application notes provide a comprehensive overview of the use of this compound for the selective inhibition of Gram-positive bacteria, including quantitative data on inhibitory concentrations, detailed experimental protocols, and an exploration of its mechanism of action.
Quantitative Data: Inhibitory Concentrations of this compound
The concentration of this compound required for selective inhibition can vary depending on the bacterial species, the culture medium, and the incubation conditions. The following tables summarize typical concentrations used in selective media and reported inhibitory concentrations for various bacteria.
Table 1: this compound Concentration in Selective Media
| Media Type | This compound Concentration (mg/L) | Purpose |
| This compound Agar (BGA) | 12.5 | Selective isolation of Salmonella spp.[1][4] |
| This compound Bile Broth | 13.3 | Detection of coliform bacteria in water and food. |
| Semi-solid Motility Media | 20 - 40 | Inhibition of Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa while allowing Salmonella motility.[5] |
Table 2: Reported Inhibitory Concentrations of this compound against Selected Bacteria
| Bacterium | Gram Stain | Typical Inhibitory Concentration (mg/L) | Notes |
| Staphylococcus aureus | Positive | Inhibition observed in media containing this compound.[4] | A common Gram-positive bacterium, generally susceptible to this compound. |
| Enterococcus faecalis | Positive | Generally susceptible to this compound. | Often used as an indicator of fecal contamination. |
| Bacillus subtilis | Positive | Generally susceptible to this compound. | A common soil bacterium. |
| Streptococcus pyogenes | Positive | Generally susceptible to this compound. | A significant human pathogen. |
| Escherichia coli | Negative | 20 - 40 (in semi-solid agar)[5] | Often used as a model Gram-negative organism. Some strains may be inhibited at higher concentrations. |
| Pseudomonas aeruginosa | Negative | 20 - 40 (in semi-solid agar)[5] | Known for its intrinsic resistance to many antimicrobials. |
| Salmonella enterica | Negative | Growth is not significantly inhibited at concentrations that inhibit many other bacteria.[5] | This selectivity is the basis for its use in Salmonella isolation media. |
| Proteus vulgaris | Negative | 20 - 40 (in semi-solid agar)[5] | A common cause of urinary tract infections. |
Note: The values in Table 2 are based on reported inhibitory concentrations in specific media and may not represent the absolute Minimum Inhibitory Concentration (MIC) in all conditions. It is highly recommended to determine the MIC experimentally for the specific strains and conditions under investigation.
Mechanism of Selective Action
The selective toxicity of this compound towards Gram-positive bacteria is attributed to differences in their cell wall structure. Gram-positive bacteria possess a thick, exposed peptidoglycan layer which is more permeable to the dye.[6] In contrast, Gram-negative bacteria have a thin peptidoglycan layer shielded by an outer membrane, which acts as a barrier to the penetration of this compound.[6]
Once inside the cell, this compound is known to disrupt multiple cellular processes, including:
-
DNA Intercalation: The planar structure of the dye allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[7]
-
Enzyme Inhibition: this compound can bind to and inhibit the function of various essential enzymes within the bacterial cell.
-
Disruption of Cellular Respiration: Studies have shown that this compound can interfere with the electron transport chain, thereby inhibiting cellular respiration.[8]
-
Membrane Damage: At higher concentrations, this compound may also cause damage to the cell membrane, leading to leakage of cellular contents.
The multifaceted mechanism of action of this compound makes it an effective inhibitor, and the development of resistance is less common compared to antibiotics with a single target.
Caption: Mechanism of selective inhibition of Gram-positive bacteria by this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound dye powder
-
Sterile distilled water
-
Sterile container (e.g., glass bottle)
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 1% (w/v) stock solution, weigh 1 g of this compound.
-
Transfer the powder to a sterile container.
-
Add a small amount of sterile distilled water to the container to create a paste. This helps to prevent clumping.
-
Gradually add the remaining sterile distilled water to reach the final volume (e.g., 100 mL for a 1% solution).
-
If necessary, use a magnetic stirrer to ensure the dye is completely dissolved.
-
Store the stock solution in a dark, cool place. The solution is typically stable for several months.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth medium across the wells of a 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2 through 12. Then, add 200 µL of the highest concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 as a sterility control (no bacteria).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubate the microtiter plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 3: Selective Culture of Gram-Negative Bacteria using this compound Agar
This protocol describes the preparation and use of this compound Agar (BGA) for the selective isolation of Salmonella from a mixed bacterial sample.
Materials:
-
This compound Agar powder
-
Distilled water
-
Autoclave
-
Sterile Petri dishes
-
Bacterial sample (e.g., stool, food homogenate)
-
Inoculating loop
-
Incubator
Procedure:
-
Prepare the this compound Agar according to the manufacturer's instructions. Typically, this involves suspending the powder in distilled water and heating to a boil to dissolve completely.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.[7]
-
Cool the sterilized medium to 45-50°C in a water bath.
-
Pour the molten agar into sterile Petri dishes and allow them to solidify.
-
Streak the bacterial sample onto the surface of the BGA plates using an inoculating loop to obtain isolated colonies.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Examine the plates for colony morphology. Salmonella colonies typically appear as pinkish-white or reddish colonies surrounded by a red zone, while lactose or sucrose fermenting bacteria (if they grow) will form yellow-green colonies.[9] Gram-positive bacteria are generally inhibited.
Logical Relationships in Selective Inhibition
The selective action of this compound is based on the fundamental structural differences between Gram-positive and Gram-negative bacteria. This relationship can be visualized as a decision tree.
Caption: Logical flow of this compound's selective inhibition based on Gram stain.
Conclusion
This compound is a valuable tool for the selective inhibition of Gram-positive bacteria in various microbiological applications. Its effectiveness is concentration-dependent, and its mechanism of action is complex, targeting multiple cellular functions. The protocols provided herein offer standardized methods for the preparation and application of this compound, as well as for the determination of its inhibitory concentrations. For researchers and professionals in drug development, a thorough understanding of the principles of selective inhibition by this compound can inform the design of novel antimicrobial strategies and the development of more effective selective culture techniques.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. biomeddiagnostics.com [biomeddiagnostics.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. dalynn.com [dalynn.com]
- 5. Effect of this compound on the motility of Salmonellae and other selected microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Brilliant Green Staining for Visualizing Bacterial Morphology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brilliant green is a synthetic triphenylmethane dye that serves as a potent staining agent in microbiology for the visualization of bacterial morphology.[1] Its cationic nature allows it to bind to negatively charged components within bacterial cells, such as nucleic acids and proteins, thereby imparting a distinct green color to the organisms.[2] This characteristic makes it a useful tool for various staining techniques, including simple staining for observing cell shape and arrangement, and as a counterstain in differential staining methods like the acid-fast stain.[3][4] Beyond its staining capabilities, this compound is also recognized for its selective inhibitory properties against Gram-positive bacteria, a feature leveraged in specific culture media like this compound Agar to isolate Gram-negative organisms.[5][6]
These application notes provide detailed protocols for the use of this compound in bacterial staining, summarize key data, and illustrate the underlying mechanisms and workflows.
Data Presentation
While specific quantitative data on the staining efficiency of this compound across a range of bacterial species and concentrations is not extensively available in the reviewed literature, the following table summarizes the known inhibitory concentrations and general recommendations for use.
| Parameter | Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Gram-Negative Bacteria (e.g., Escherichia coli) | Reference |
| Susceptibility to Inhibition | High | Low | [6] |
| General Staining Principle | Strong binding of cationic this compound to negatively charged cell wall and cytoplasmic components. | Outer membrane can limit dye penetration. | [7] |
Experimental Protocols
Preparation of this compound Staining Solution
A standard this compound staining solution can be prepared as follows:
Reagents and Equipment:
-
This compound powder (hydrogen sulfate salt)
-
Distilled water
-
Glass bottle
-
Filter paper
Procedure:
-
Weigh 5 grams of this compound powder.
-
Dissolve the powder in 100 ml of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Filter the solution using filter paper to remove any undissolved particles.[4]
-
Store the staining solution in a tightly sealed glass bottle at room temperature.[3]
Protocol 1: Simple Staining for Bacterial Morphology
This protocol outlines the use of this compound for the basic visualization of bacterial size, shape, and arrangement.
Materials:
-
Prepared this compound staining solution (0.5% aqueous solution is a common starting point for basic dyes)
-
Bacterial culture (liquid or solid)
-
Microscope slides
-
Inoculating loop
-
Bunsen burner or slide warmer
-
Staining rack
-
Wash bottle with distilled water
-
Bibulous paper
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation:
-
If using a liquid culture, aseptically transfer a loopful of the culture onto a clean microscope slide and spread it into a thin film.
-
If using a solid culture, place a small drop of sterile water on the slide and then aseptically transfer a small amount of bacterial colony to the water and emulsify to create a thin suspension.[2]
-
-
Air Dry: Allow the smear to air dry completely at room temperature.[4]
-
Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times. Alternatively, place the slide on a slide warmer. This step adheres the bacteria to the slide.[4]
-
Staining:
-
Place the heat-fixed slide on a staining rack and flood the smear with the this compound staining solution.
-
Allow the stain to act for 1-2 minutes. The optimal time may vary depending on the bacterial species and culture age.
-
-
Rinsing: Gently rinse the slide with a slow stream of distilled water to remove the excess stain.[2]
-
Blotting: Carefully blot the slide dry using bibulous paper. Do not wipe, as this can remove the stained bacteria.[2]
-
Microscopic Examination:
-
Place the stained slide on the microscope stage.
-
Examine the smear under the oil immersion objective (100X) to observe the morphology of the green-stained bacteria.
-
Protocol 2: this compound as a Counterstain in Acid-Fast Staining (Modified Kinyoun Method)
This protocol describes the use of this compound as a counterstain to visualize non-acid-fast bacteria in a mixed culture with acid-fast organisms.[3]
Materials:
-
TB Kinyoun Carbolfuchsin stain
-
TB Decolorizer (acid-alcohol)
-
TB this compound counterstain
-
Bacterial smear containing acid-fast and non-acid-fast bacteria
-
Microscope slides
-
Staining rack
-
Wash bottle with water
-
Bibulous paper
-
Microscope with oil immersion objective
Procedure:
-
Primary Staining:
-
Decolorization:
-
Counterstaining:
-
Microscopic Examination:
-
Examine the slide under the oil immersion objective (100X).
-
Acid-fast bacteria will appear red/purple, while non-acid-fast bacteria will be stained green.[3]
-
Visualizations
Caption: Workflow for simple staining of bacteria with this compound.
Caption: Workflow for acid-fast staining using this compound as a counterstain.
Caption: Proposed mechanism of this compound's selective action.
References
- 1. This compound | drug and dye | Britannica [britannica.com]
- 2. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Comparative Characteristics of Gram-Positive and Gram-Negative Bacteria [science.umd.edu]
- 7. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Preparation of Brilliant Green Stock Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilliant Green (also known as Basic Green 1) is a synthetic triarylmethane dye with a wide range of applications in laboratory settings.[1][2] Its utility spans from a selective agent in microbiological growth media to a biological stain and a pH indicator.[1][3] Proper preparation and quality control of this compound stock solutions are crucial for reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation, quality control, and safe handling of this compound stock solutions for various laboratory applications.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₄N₂O₄S | [4] |
| Molecular Weight | 482.63 g/mol | [4] |
| Appearance | Bright green crystalline powder | [1] |
| Solubility in Water | ~100 g/L at 25 °C | [4] |
| Solubility in Ethanol | ~50 g/L at 25 °C | [4] |
| Absorption Maxima (λmax) | 425 nm and 625 nm in water | [4] |
| pH Indicator Range | pH 0.0 (yellow) to 2.6 (green) | [2][5] |
| Melting Point | 210 °C (decomposes) | [4] |
Safety Precautions:
This compound may cause eye, skin, and respiratory tract irritation.[6] It is crucial to handle the powdered dye and its solutions with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6]
Experimental Protocols
Preparation of Aqueous Stock Solutions
The following protocols describe the preparation of 1% (w/v), 0.5% (w/v), and 0.1% (w/v) aqueous stock solutions of this compound.
Materials:
-
This compound dye powder (ensure high purity)
-
Distilled or deionized water
-
Sterile volumetric flasks (100 mL)
-
Sterile graduated cylinders
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Weighing paper/boats
-
Sterile storage bottles (amber glass recommended)
Protocol:
-
Weighing the Dye: Accurately weigh the required amount of this compound powder using an analytical balance.
-
For a 1% solution: Weigh 1.0 g of this compound powder.
-
For a 0.5% solution: Weigh 0.5 g of this compound powder.
-
For a 0.1% solution: Weigh 0.1 g of this compound powder.
-
-
Dissolving the Dye:
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add a small amount of distilled/deionized water (approximately 10-20 mL) to dissolve the powder.[7]
-
Use a magnetic stirrer to facilitate dissolution. Gentle warming can be applied if necessary, but avoid boiling.
-
-
Adjusting the Volume: Once the dye is completely dissolved, bring the solution to the final volume of 100 mL with distilled/deionized water.
-
Sterilization (Optional): For applications requiring a sterile solution, the prepared stock solution can be filter-sterilized using a 0.22 µm syringe filter. Autoclaving is also an option for some applications, but it is important to verify that it does not affect the dye's performance for the intended use.[2]
-
Storage: Store the prepared stock solution in a well-labeled, tightly sealed amber glass bottle to protect it from light.[6] It is recommended to store the solution at room temperature (20-25°C).[6]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Quality Control
To ensure the quality and consistency of the prepared this compound stock solutions, the following quality control measures are recommended.
Table 2: Quality Control Parameters for this compound Stock Solutions
| Parameter | Method | Specification |
| Visual Inspection | Visual | Clear, bright green solution, free of precipitates |
| pH Measurement | pH meter | Record the initial pH of the solution |
| Spectrophotometry | UV-Vis Spectrophotometer | Absorbance maxima at ~425 nm and ~625 nm |
| Sterility Testing (if applicable) | Culture-based methods | No microbial growth |
| Functional Testing | Application-specific | e.g., Inhibition of Gram-positive bacteria in media |
Spectrophotometric Analysis Workflow:
Caption: Quality control workflow using spectrophotometry.
Applications
This compound stock solutions are versatile and can be used in a variety of laboratory applications.
Table 3: Applications of this compound Solutions
| Application | Description | Typical Working Concentration |
| Microbiology | Selective agent in media like this compound Lactose Bile Broth and this compound Agar to inhibit Gram-positive bacteria. | Varies by medium, typically 0.00133% to 0.0125% |
| Biological Staining | Used as a counterstain in some staining procedures. | Varies by protocol |
| pH Indicator | Changes color from yellow to green in the pH range of 0.0 to 2.6.[2][5] | Dependent on the specific assay |
| Topical Antiseptic | Historically used for its antimicrobial properties against Gram-positive bacteria. | Varies by formulation |
Signaling Pathway Inhibition in Microbiology
In microbiological media, this compound acts as a selective agent by inhibiting the growth of Gram-positive bacteria. This is achieved through its interaction with cellular components, disrupting essential processes.
Caption: Selective inhibition of bacterial growth by this compound.
Stability and Storage
Proper storage is critical to maintain the efficacy of this compound stock solutions. Aqueous solutions of this compound are generally stable.[8] However, their stability can be affected by factors such as pH and exposure to light. Studies have shown that this compound can degrade in alkaline conditions.[5]
Storage Recommendations:
-
Temperature: Store at room temperature (20-25°C).[6]
-
Light: Protect from light by storing in amber glass bottles.
-
pH: Maintain a neutral to slightly acidic pH for optimal stability.
-
Shelf Life: While some sources suggest an indefinite shelf life if stored properly, it is good laboratory practice to prepare fresh solutions periodically and perform quality control checks before use, especially for critical applications.[5]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preparation, quality control, and use of this compound stock solutions in a laboratory setting. Adherence to these guidelines will help ensure the reliability and consistency of experimental results. For any specific application, it is recommended to consult relevant literature and perform appropriate validation.
References
Application Notes and Protocols for the Use of Brilliant Green in Testing for Salmonella in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmonella is a significant foodborne pathogen worldwide, necessitating robust and reliable detection methods in the food industry to ensure consumer safety. Brilliant Green Agar (BGA) is a selective and differential medium widely used for the isolation of Salmonella species (excluding S. Typhi and S. Paratyphi) from food and environmental samples.[1][2][3][4][5][6] The selective agent, this compound, effectively inhibits the growth of most Gram-positive and many Gram-negative bacteria, while allowing Salmonella to proliferate.[1][4][5][7][8] The medium's differential capability is based on the fermentation of lactose and/or sucrose; Salmonella, being a non-fermenter, produces characteristic pinkish-white to red colonies against a red background, whereas fermenting bacteria that overcome the inhibition form yellow-green colonies.[2][3][9][8][10]
These application notes provide a comprehensive overview, quantitative performance data, and detailed protocols for the use of this compound Agar and its variants in the detection of Salmonella in food samples, primarily following the internationally recognized ISO 6579-1:2017 standard.[11][12][13]
Data Presentation
The performance of this compound Agar (BGA) can be influenced by the food matrix and the specific protocol employed. The following tables summarize quantitative data from comparative studies on the recovery, sensitivity, and specificity of BGA and its modifications.
Table 1: Comparative Recovery Rates of Salmonella on this compound Agar and Other Selective Media
| Media | Number of Positive Samples | Recovery Rate (%) | Food/Sample Type | Reference |
| This compound Agar (BGA) | 1,475 out of 1,662 | 88.7 | Various food products | [1] |
| Hektoen Enteric (HE) Agar | 1,315 out of 1,662 | 79.1 | Various food products | [1] |
| Xylose Lysine Deoxycholate (XLD) Agar | 39 out of 69 | 56.5 | Dead broiler birds | [2] |
| This compound Agar (BGA) | 15 out of 69 | 21.7 | Dead broiler birds | [2] |
| Salmonella-Shigella (SS) Agar | 29 out of 69 | 42.0 | Dead broiler birds | [2] |
| MacConkey's Agar (MCA) | 7 out of 69 | 10.1 | Dead broiler birds | [2] |
Table 2: Sensitivity and Specificity of this compound Agar Variants for Salmonella Isolation
| Media | Sensitivity (%) | Specificity (%) | Sample Type | Reference |
| Modified this compound Agar with Lutensit (BGA/L) | 89 | 35-55 | Poultry samples | [14] |
| EF-18 Agar | 92 | 75-91 | Poultry samples | [14] |
| Novobiocin-Brilliant Green-Glycerol-Lactose (NBGL) Agar (Direct Plating) | 78.4 | - | Human stools | [9] |
| Novobiocin-Brilliant Green-Glycerol-Lactose (NBGL) Agar (After Enrichment) | 90.9 | - | Human stools | [9] |
Note: Sensitivity and specificity can vary significantly based on the pre-enrichment and selective enrichment steps used prior to plating.
Experimental Protocols
The following protocols are based on the ISO 6579-1:2017 standard for the detection of Salmonella spp. in food and environmental samples.
Protocol 1: Preparation of this compound Agar (BGA)
Materials:
-
This compound Agar dehydrated medium
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
Procedure:
-
Suspend the amount of dehydrated medium specified by the manufacturer (typically around 58 g/L) in 1 liter of distilled water.[1][4]
-
Mix thoroughly and heat with frequent agitation, boiling for one minute to ensure complete dissolution.[1][4]
-
Sterilize by autoclaving at 121°C for 15 minutes. Avoid overheating , as it can impair the selectivity of the medium.[1][4]
-
Cool the medium to 45-50°C in a water bath.
-
Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.
-
Store the prepared plates at 2-8°C, protected from light.[3]
Protocol 2: Detection of Salmonella in Food Samples
This protocol involves four main stages: pre-enrichment, selective enrichment, selective plating, and confirmation.
1. Pre-enrichment (Day 1):
-
Aseptically weigh 25 g of the food sample into a sterile stomacher bag or blender jar.
-
Homogenize the sample using a stomacher or blender.
-
Incubate the pre-enrichment broth at 34-38°C for 18 ± 2 hours.[13]
2. Selective Enrichment (Day 2):
-
Following incubation, subculture from the pre-enrichment broth into two different selective enrichment broths:
-
Transfer 0.1 mL of the BPW culture to 10 mL of Rappaport-Vassiliadis Soya Peptone (RVS) broth. Incubate at 41.5 ± 1°C for 24 ± 3 hours.
-
Transfer 1 mL of the BPW culture to 10 mL of Muller-Kauffmann Tetrathionate-Novobiocin (MKTTn) broth. Incubate at 37 ± 1°C for 24 ± 3 hours.
-
3. Selective Plating (Day 3):
-
From each of the selective enrichment broths (RVS and MKTTn), streak a loopful of culture onto the surface of a this compound Agar (BGA) plate and a Xylose Lysine Deoxycholate (XLD) Agar plate (as per ISO 6579-1).[16]
-
Incubate the BGA plates at 34-38°C for 24 ± 3 hours.[12]
-
Examine the plates for typical Salmonella colonies.
4. Interpretation of Results on BGA:
-
Presumptive Salmonella : Pinkish-white to red, opaque colonies, often surrounded by a red zone in the agar.[1][2][3][8][10] This indicates no fermentation of lactose or sucrose.
-
Lactose/Sucrose Fermenters : Yellow to greenish-yellow colonies, surrounded by a yellow-green zone.[2][3][7][9][8][10] These are typically coliforms like E. coli or Klebsiella/Enterobacter groups.
-
Inhibited Growth : No or very poor growth. This is expected for Gram-positive bacteria and some Gram-negative bacteria.[1][7]
5. Confirmation (Day 4-6):
-
Select at least one typical or suspect colony from each BGA plate for confirmation. If the initial colony is negative, test up to four more colonies.[11]
-
Subculture the selected colony onto a non-selective agar, such as Nutrient Agar, and incubate at 34-38°C for 24 ± 3 hours to obtain a pure culture.
-
Perform biochemical and serological tests on the pure culture for definitive identification.[3][9][10][15][16]
-
Biochemical Confirmation : Key tests include Triple Sugar Iron (TSI) agar, Lysine Iron Agar (LIA), urea agar, and citrate utilization. Salmonella typically shows an alkaline (red) slant and acid (yellow) butt with gas production and H2S (blackening) on TSI, is positive for lysine decarboxylase, negative for urease, and positive for citrate.[13][16]
-
Serological Confirmation : Perform slide agglutination tests using polyvalent somatic (O) and flagellar (H) antisera to confirm the identity of the isolate as Salmonella.[13][16]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Comparison of this compound agar and Hektoen enteric agar media in the isolation of salmonellae from food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. VetBact [vetbact.org]
- 9. researchgate.net [researchgate.net]
- 10. dalynn.com [dalynn.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. erfan.it [erfan.it]
- 14. A Comparison of EF-18 Agar and Modified this compound Agar with Lutensit for Isolation of Salmonella from Poultry Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. rapidmicrobiology.com [rapidmicrobiology.com]
Application of Brilliant Green as a Counterstain in the Ziehl-Neelsen Method: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise identification of acid-fast bacteria is a critical step in both diagnostics and research. The Ziehl-Neelsen staining method remains a fundamental and widely used technique for this purpose. While methylene blue and malachite green are the conventional counterstains, brilliant green offers a valuable alternative. This document provides comprehensive application notes and detailed protocols for the effective use of this compound as a counterstain in the Ziehl-Neelsen method.
Principle of the Ziehl-Neelsen Method with this compound Counterstain
The Ziehl-Neelsen technique is a differential stain designed to identify acid-fast organisms, most notably members of the genus Mycobacterium. These bacteria possess a unique cell wall rich in mycolic acids, waxy substances that resist staining by ordinary methods. The acid-fast staining procedure overcomes this challenge through a three-step process:
-
Primary Staining: A primary dye, carbolfuchsin, is applied to the smear. In the classic "hot" method, heat is used to facilitate the penetration of the dye through the waxy cell wall. The "cold" or Kinyoun method achieves the same result by using a higher concentration of phenol in the carbolfuchsin solution.
-
Decolorization: The smear is then washed with an acid-alcohol solution. The mycolic acid in the cell walls of acid-fast bacteria forms a complex with the carbolfuchsin, making them resistant to decolorization. Non-acid-fast organisms, lacking this high lipid content, are readily decolorized.
-
Counterstaining: To visualize the decolorized non-acid-fast bacteria and the background, a counterstain is applied. When this compound is used, it imparts a green color to these elements, creating a stark contrast with the red-to-pink acid-fast bacilli that have retained the primary stain.
Data Presentation: Comparison of Common Counterstains
The selection of a counterstain can influence the ease and accuracy of microscopic examination. While quantitative performance data for this compound in bright-field microscopy is not as extensively published as for fluorescent methods, a qualitative comparison can guide laboratory choices.
| Feature | This compound | Methylene Blue | Malachite Green |
| Resulting Color | Non-acid-fast organisms and background appear green. | Non-acid-fast organisms and background appear blue. | Non-acid-fast organisms and background appear blue-green. |
| Concentration (Typical) | 0.5% (w/v) aqueous solution. | 0.25% - 0.3% (w/v) aqueous solution. | 0.1% - 1% (w/v) aqueous solution. |
| Staining Time | 3-4 minutes (Kinyoun method). | 30 seconds - 2 minutes. | 1-2 minutes. |
| Primary Method(s) | Kinyoun ("Cold") and Ziehl-Neelsen ("Hot"). | Ziehl-Neelsen ("Hot") and Kinyoun ("Cold"). | Ziehl-Neelsen ("Hot") and Kinyoun ("Cold"). |
Experimental Protocols
Reagent Preparation
-
Carbolfuchsin (Kinyoun's Formula - for Cold Method):
-
Basic Fuchsin: 4 g
-
Phenol Crystals: 8 g
-
95% Ethanol: 20 mL
-
Distilled Water: 100 mL
-
-
Carbolfuchsin (Ziehl's Formula - for Hot Method):
-
Basic Fuchsin: 0.3 g
-
Phenol Crystals: 5 g
-
95% Ethanol: 10 mL
-
Distilled Water: 95 mL
-
-
Acid-Alcohol Decolorizer:
-
Concentrated Hydrochloric Acid: 3 mL
-
95% Ethanol: 97 mL
-
-
This compound Counterstain:
-
This compound Dye: 0.5 g
-
Distilled Water: 100 mL
-
Protocol 1: Kinyoun "Cold" Method
This protocol is advantageous as it eliminates the heating step, improving safety and simplicity.
-
Smear Preparation: Prepare a thin smear of the sample on a clean glass slide. Allow the smear to air dry completely and then heat-fix it by passing the slide through a flame two to three times.
-
Primary Staining: Flood the entire slide with Kinyoun's carbolfuchsin solution. Let the stain act for 5 minutes at room temperature.
-
Rinsing: Gently wash the slide with a slow, indirect stream of tap water until the runoff is clear.
-
Decolorization: Flood the slide with the acid-alcohol decolorizer for 2 to 3 minutes. If the smear is thick, repeat this step until no more red color is seen in the runoff.
-
Rinsing: Thoroughly rinse the slide with tap water.
-
Counterstaining: Flood the slide with the 0.5% this compound counterstain and allow it to react for 3 to 4 minutes.
-
Rinsing: Gently rinse the slide with tap water.
-
Drying and Examination: Let the slide air dry in an upright position. Examine the smear microscopically using the 100x oil immersion objective.
Protocol 2: Ziehl-Neelsen "Hot" Method
This is the traditional method, which may be preferred in some laboratories.
-
Smear Preparation: Prepare and heat-fix the smear as described for the Kinyoun method.
-
Primary Staining: Place the slide on a staining rack and flood it with Ziehl's carbolfuchsin. Gently heat the slide from underneath with a Bunsen burner or place it over a steaming water bath until vapors begin to rise. Do not allow the stain to boil or dry out. Maintain steaming for 5 minutes, replenishing the stain as necessary.
-
Cooling and Rinsing: Allow the slide to cool completely before rinsing gently with tap water.
-
Decolorization: Apply the acid-alcohol decolorizer for 2 to 3 minutes, or until the smear is a faint pink.
-
Rinsing: Rinse the slide thoroughly with tap water.
-
Counterstaining: Apply the 0.5% this compound counterstain for 3 to 4 minutes.
-
Rinsing: Gently rinse the slide with tap water.
-
Drying and Examination: Air dry the slide and examine it under oil immersion.
Expected Results for Both Protocols:
-
Acid-fast bacilli: Appear purple to red.
-
Non-acid-fast organisms and background: Appear green.
Visualized Workflows and Logical Relationships
To further clarify the process and the underlying principles, the following diagrams have been generated using Graphviz (DOT language).
Troubleshooting & Optimization
troubleshooting atypical colony morphology on brilliant green agar
Technical Support Center: Brilliant Green Agar (BGA) Analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot atypical colony morphology on this compound Agar (BGA).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound Agar?
This compound Agar (BGA) is a selective and differential medium used for the isolation of Salmonella species, other than S. typhi and S. paratyphi.[1][2] Its principle relies on two key components:
-
Selectivity: The this compound dye inhibits the growth of most Gram-positive bacteria and a majority of Gram-negative bacilli.[3][4][5]
-
Differentiation: The medium contains lactose and sucrose as fermentable carbohydrates and phenol red as a pH indicator.[1][6] Bacteria that ferment these sugars produce acid, lowering the pH and causing the phenol red indicator to turn yellow. Non-fermenting bacteria do not produce acid, and the medium remains red.[1][5]
Q2: What should typical target colonies look like on BGA?
Expected colony morphology is crucial for identifying potential issues. The table below summarizes typical findings after 18-24 hours of incubation at 35-37°C.[2][5][6]
| Organism | Fermentation Status | Expected Colony Appearance | Surrounding Medium |
| Salmonella spp. | Non-lactose/sucrose fermenter | Pinkish-white to red, opaque colonies[1][2][7][8] | Brilliant red zone[1][2] |
| Escherichia coli | Lactose/sucrose fermenter | Yellow to greenish-yellow colonies[1][7] | Intense yellow-green zone[1][7] |
| Klebsiella/Enterobacter | Lactose/sucrose fermenter | Yellow to greenish-yellow colonies[1][7] | Intense yellow-green zone[1][7] |
| Shigella spp. | Non-lactose fermenter | Growth is often inhibited or poor[1][4][5] | May form small, pale/colorless colonies if growth occurs.[9][10] |
| Proteus spp. | Non-lactose fermenter | Growth may be partially inhibited; may form small red colonies, mimicking Salmonella.[1][7] | Red zone |
| Gram-positive bacteria | N/A | Growth is typically inhibited.[5][7] | N/A |
Q3: Why are all the colonies on my plate small and red, but they are not Salmonella?
This can be a common source of confusion. Organisms like Proteus, Citrobacter, and Pseudomonas species can sometimes grow on BGA and may produce small red colonies that mimic enteric pathogens.[1] It is essential to perform biochemical and/or serological tests on isolated colonies to confirm identification.[1][2]
Q4: My BGA plate shows no growth at all. What went wrong?
Several factors could lead to a complete lack of growth:
-
Overheating the medium: Autoclaving BGA at excessively high temperatures or for too long can degrade nutrients and inhibit bacterial growth.[1]
-
Incorrect pH: The final pH of the medium should be 6.9 ± 0.2. A significant deviation can inhibit the growth of the target organisms.
-
Highly selective nature: BGA is highly selective and may inhibit the growth of even some Salmonella species, like S. typhi, and most Shigella species.[1][5] If the target organism is present in low numbers or is a species inhibited by the medium, no growth may be observed.
-
Sample viability: The target organisms may not have been viable in the original sample.
Q5: The entire agar plate has turned yellow. What does this indicate?
A widespread yellowing of the medium indicates significant acid production, likely due to a heavy growth of one or more lactose/sucrose-fermenting bacteria.[1] This can happen if the sample is heavily contaminated with organisms like E. coli or Klebsiella, which have overcome the inhibitory effects of the this compound dye.
Systematic Troubleshooting Guide
When faced with atypical results, use the following table to diagnose and resolve the issue.
| Observation (Atypical Morphology) | Potential Cause(s) | Recommended Action(s) |
| No growth or poor growth of target Salmonella | 1. Medium was overheated during preparation. 2. Final pH of the medium is incorrect. 3. Target organism is S. typhi or Shigella, which are inhibited.[1][5] 4. Low inoculum of target organism. | 1. Prepare a new batch of media, avoiding overheating. Do not autoclave unless specified by the manufacturer.[1][11] 2. Verify the pH of the prepared medium before use. 3. Use a less selective medium in parallel, such as MacConkey Agar or XLD Agar.[1][5] 4. Consider an enrichment step (e.g., in Selenite or Tetrathionate Broth) before plating.[1][5] |
| All colonies are yellow-green, or the entire medium is yellow | 1. Heavy contamination with lactose/sucrose fermenters (E. coli, Klebsiella, etc.).[1][12] 2. Incubation period was too long. 3. Incorrectly prepared medium with a low pH to begin with. | 1. Use appropriate sample dilution to achieve isolated colonies. 2. Adhere to the recommended 18-24 hour incubation period.[2] 3. Prepare fresh media, ensuring the correct final pH. |
| Pink/red colonies are present, but confirmation tests are negative for Salmonella | 1. Growth of non-pathogenic, non-lactose fermenters that are not inhibited (e.g., Proteus, Pseudomonas).[1][13] 2. Slow lactose fermenters may appear as red colonies initially.[2] | 1. Perform comprehensive biochemical and serological confirmation tests on suspect colonies. 2. Re-incubate plates for an additional 24 hours if slow fermenters are suspected.[2] |
| Variable colony colors (mix of red and yellow) | 1. Mixed culture is present in the sample. | This is an expected result for a mixed culture. Subculture each distinct colony type onto appropriate media for further identification. |
| Growth of Gram-positive bacteria | 1. The this compound dye has lost its inhibitory activity. 2. The concentration of this compound in the prepared medium is too low. | 1. Check the expiration date of the dehydrated medium. 2. Prepare a new batch of BGA, ensuring the correct amount of powder is used. 3. Perform Quality Control with a known Gram-positive organism (e.g., Staphylococcus aureus) to confirm inhibition.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Agar
This protocol is based on manufacturer instructions for dehydrated medium.
-
Suspend: Suspend 58 g of BGA powder in 1 liter of purified, distilled water.[1][3]
-
Dissolve: Mix thoroughly and heat with frequent agitation. Boil for one minute to ensure the powder is completely dissolved.[1][3] AVOID OVERHEATING. [1]
-
Sterilize: Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][4] Note: Some formulations specify not to autoclave; always follow the manufacturer's specific instructions.[5][11]
-
Cool: Cool the medium to 45-50°C in a water bath.[1]
-
Pour: Mix well to ensure homogeneity and pour into sterile Petri plates.
-
Dry & Store: Allow the plates to solidify. If necessary, dry the surface of the agar by leaving the covers partially removed for about 2 hours.[6] Store prepared plates at 2-8°C, protected from light.[2][3]
Protocol 2: Quality Control (QC) of BGA Plates
-
Select Strains: Use well-characterized ATCC® strains for testing the performance of the prepared BGA.
-
Inoculate: Streak QC organisms onto separate, labeled BGA plates.
-
Incubate: Incubate the plates aerobically at 35 ± 2°C for 18-24 hours.[2][3]
-
Evaluate: Check for growth, inhibition, and typical colony morphology as described in the table below.
| QC Organism | Expected Result on BGA | Purpose |
| Salmonella typhimurium ATCC® 14028 | Good growth; pink colonies with a red halo.[2][11] | Confirms performance and differential capability. |
| Escherichia coli ATCC® 25922 | Partial to complete inhibition; may show yellow-green colonies if growth occurs.[5] | Confirms differential and selective capability. |
| Staphylococcus aureus ATCC® 25923 | Complete inhibition.[2] | Confirms selective capability against Gram-positives. |
Visual Guides
Caption: Biochemical differentiation on BGA.
Caption: A logical workflow for troubleshooting BGA results.
References
- 1. microbenotes.com [microbenotes.com]
- 2. dalynn.com [dalynn.com]
- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biovendor.cz [biovendor.cz]
- 7. labtestsguide.com [labtestsguide.com]
- 8. researchgate.net [researchgate.net]
- 9. apcas.ac.in [apcas.ac.in]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Brilliant Green Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Brilliant Green to minimize cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in cell culture?
This compound (also known as Basic Green 1) is a triphenylmethane dye with various applications, including as a biological stain and antiseptic. In cell culture, its concentration is a critical parameter. While it can be used for staining and other applications, it is inherently cytotoxic, and excessive concentrations can lead to cell stress, altered morphology, and ultimately, cell death.[1][2] Therefore, optimizing the concentration is essential to achieve the desired experimental outcome while maintaining cell viability and physiological relevance.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
The cytotoxicity of this compound, like other triphenylmethane dyes, is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This increase in ROS can lead to:
-
Mitochondrial Dysfunction: Damage to mitochondria, the powerhouses of the cell, can disrupt cellular energy production and trigger the intrinsic apoptotic pathway.
-
Lysosomal Dysfunction: Compromised lysosomal membrane integrity can lead to the release of enzymes that cause cellular damage.
-
DNA Damage: ROS can directly damage DNA, leading to mutations and cell cycle arrest.
These events can culminate in programmed cell death (apoptosis) or necrosis.
Q3: What are the visible signs of this compound toxicity in cultured cells?
Signs of this compound toxicity can range from subtle to severe and may include:
-
Early Indicators:
-
Altered cell motility.
-
Changes in mitochondrial morphology, such as fragmentation or swelling.[2]
-
Decreased proliferation rate.
-
-
Severe Indicators:
-
Plasma membrane blebbing.
-
Formation of vacuoles in the cytoplasm.
-
Cell detachment from the culture surface.
-
Overt cell death.[2]
-
Q4: Is it acceptable to use low concentrations of this compound for short-term experiments?
While reducing the concentration and exposure time can lessen the immediate toxic effects, it is crucial to recognize that even at sub-lethal concentrations, this compound can induce stress responses and alter normal cellular physiology. This could potentially lead to unreliable and non-reproducible experimental results. For applications requiring live-cell imaging, it is highly recommended to use fluorescent dyes specifically designed for low toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause(s) | Solution(s) |
| High Cell Death/Low Viability | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT, Calcein-AM/Propidium Iodide) to assess cytotoxicity. |
| Prolonged exposure to the dye. | Minimize the incubation time with this compound to the shortest duration necessary to achieve the desired staining or effect. | |
| High Background Fluorescence in Imaging | Dye concentration is too high. | Titrate the this compound concentration to the lowest effective level.[3][4] |
| Incomplete removal of excess dye. | After staining, wash the cells thoroughly with a balanced salt solution or complete culture medium to remove any unbound dye. Increase the number and duration of wash steps if necessary.[3] | |
| Autofluorescence of cells or medium components. | Image cells in a phenol red-free medium. Include an unstained control to determine the baseline autofluorescence of your cells.[3] | |
| Inconsistent or Non-Reproducible Results | Variation in this compound concentration between experiments. | Prepare a fresh stock solution of this compound for each set of experiments and use a calibrated pipette for accurate dilution. |
| Differences in cell density or growth phase. | Ensure that cells are seeded at a consistent density and are in a similar growth phase (e.g., logarithmic phase) for all experiments. | |
| Contamination of cell culture. | Regularly check cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of Basic Green 4 (a synonym for this compound) in various cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.
| Cell Line | Assay | Exposure Time | IC50 / EC50 (µM) |
| HEp-2 (Human Laryngeal) | - | - | 2.03 |
| Caco-2 (Human Colorectal) | - | - | 13.8 |
| Rat FaO | MTT, NRU, LDH | 24 h | < 10 |
| Rat L6 | MTT, NRU | 24 h | < 10 |
| Rat FaO | LDH | 24 h | 4.1 |
| Rat FaO | LDH | 48 h | 4.4 |
| Rat FaO | LDH | 72 h | 4.0 |
Data sourced from a technical support guide by BenchChem.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound and determine its optimal working concentration for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the cells. Include untreated control wells (medium only) and vehicle control wells (if the stock solution is in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability). The optimal non-toxic concentration will be significantly lower than the IC50 value.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound cytotoxicity pathway.
References
false-positive results on brilliant green agar with Citrobacter or Proteus
This technical support center provides troubleshooting guidance and frequently asked questions regarding false-positive results on Brilliant Green Agar (BGA) when working with Citrobacter or Proteus.
Frequently Asked Questions (FAQs)
Q1: What is this compound Agar (BGA) and what is its primary application?
This compound Agar (BGA) is a selective and differential medium used for the isolation of Salmonella species, other than S. typhi and S. paratyphi, from various samples.[1][2] Its selectivity comes from the this compound dye, which inhibits the growth of most Gram-positive bacteria and many Gram-negative bacilli.[2][3] The differential aspect is based on the fermentation of lactose and/or sucrose present in the medium.[1][3]
Q2: How do Salmonella colonies typically appear on BGA?
Salmonella species are typically non-lactose and non-sucrose fermenters. Their growth on BGA results in an alkaline reaction, which turns the phenol red pH indicator in the medium to a deep red. Therefore, Salmonella colonies usually appear as pink to reddish-white colonies surrounded by a brilliant red zone.[1]
Q3: Why do Citrobacter and Proteus sometimes cause false-positive results on BGA?
Citrobacter and Proteus species can produce colonies that mimic Salmonella on BGA, leading to false-positive results.[3][4] This occurs because, like Salmonella, they are often non-lactose fermenters. Their growth can lead to an alkaline environment, causing the phenol red indicator to turn red and resulting in pinkish-red colonies that can be mistaken for Salmonella.[3] Not all non-target organisms may be completely inhibited by the this compound dye.[3]
Q4: Are there specific species of Citrobacter and Proteus known to cause these issues?
Yes, studies have shown that species such as Citrobacter braakii, Citrobacter freundii, and Proteus mirabilis can be sources of false-positive results when screening for Salmonella on selective media.[4][5][6]
Q5: Is a typical colony appearance on BGA sufficient for confirming the presence of Salmonella?
No, the colony appearance on BGA is only a presumptive identification.[3] It is crucial to perform confirmatory tests on any suspect colonies to accurately identify the bacteria.[1][3][7]
Troubleshooting Guides
Issue: Suspected Salmonella colonies are observed, but downstream tests are negative.
This guide will help you troubleshoot potential false-positive results on BGA.
Step 1: Assess Colony Morphology
-
Question: Do the colonies perfectly match the expected morphology of Salmonella?
-
Action: Salmonella colonies on BGA are typically pinkish-red and surrounded by a red halo.[1] While Citrobacter and Proteus can appear similar, there might be subtle differences in colony size, texture, or the intensity of the red coloration. However, visual inspection alone is not reliable for differentiation.
Step 2: Perform Biochemical Confirmation Tests
-
Question: Have you performed biochemical tests to confirm the identity of the isolates?
-
Action: It is essential to subculture isolated colonies onto non-selective media to obtain a pure culture, which is then used for a panel of biochemical tests.[7] Key differential tests include:
-
Triple Sugar Iron (TSI) Agar: This test helps differentiate based on the fermentation of glucose, lactose, and sucrose, and the production of hydrogen sulfide (H₂S).
-
Lysine Iron Agar (LIA): This test helps differentiate based on lysine decarboxylation and H₂S production.
-
Urea Agar: Proteus species are rapid urease producers, which is a key differentiating characteristic from Salmonella.
-
Indole Test: This test can help in the differentiation of Enterobacteriaceae.
-
Step 3: Conduct Serological Typing
-
Question: Have you performed serological tests?
-
Action: Serological testing for somatic (O) and flagellar (H) antigens is a standard method for the confirmation of Salmonella.[7][8] Commercial agglutination test kits are widely available for this purpose.
Step 4: Consider Molecular Methods
-
Question: Are molecular methods available in your laboratory?
-
Action: PCR-based methods are highly specific and can rapidly confirm the presence of Salmonella-specific genes, providing a definitive identification and overcoming the limitations of phenotypic tests.[8][9]
Data Presentation
The following table summarizes the expected biochemical reactions for Salmonella, Citrobacter, and Proteus, which are crucial for their differentiation after isolation from BGA.
| Biochemical Test | Salmonella spp. | Citrobacter freundii | Proteus mirabilis |
| TSI (Slant/Butt) | K/A (Red/Yellow) | K/A or A/A (Red/Yellow or Yellow/Yellow) | K/A (Red/Yellow) |
| H₂S Production | + (usually) | + (usually) | + (variable) |
| Gas Production | + | + | + |
| Urease | - | - (or weak/delayed) | + (rapid) |
| Lysine Decarboxylase | + | - | - |
| Indole | - | - | - (for P. mirabilis) |
| Citrate Utilization | + | + | + |
K: Alkaline (Red), A: Acid (Yellow), +: Positive, -: Negative
Experimental Protocols
Protocol 1: Presumptive Identification on this compound Agar
-
Sample Preparation: Prepare your sample according to standard laboratory procedures for the material being tested. This may involve pre-enrichment and selective enrichment steps.
-
Inoculation: Using a sterile inoculating loop, streak the enriched sample onto the surface of the BGA plate to obtain isolated colonies.[1]
-
Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[3]
-
Observation: Examine the plates for colonies that are pink to fuchsia-red, surrounded by a red zone in the agar. These are presumptively positive for Salmonella. Note the presence of any other colony types.
Protocol 2: Biochemical Confirmation using TSI and LIA Slants
-
Isolate Selection: From the BGA plate, select a well-isolated, suspected Salmonella colony.
-
Inoculation of TSI: With a sterile inoculating needle, touch the top of the colony and stab the butt of the TSI agar slant, then streak the surface of the slant.
-
Inoculation of LIA: With a sterile inoculating needle, touch the same colony again and stab the butt of the LIA agar slant twice, then streak the surface of the slant.
-
Incubation: Incubate the TSI and LIA slants at 35-37°C for 18-24 hours with the caps loosened.
-
Interpretation: Interpret the reactions based on the color changes in the slant and butt of the tubes and the presence of blackening (H₂S production). Refer to the data table above for expected results.
Visualizations
Biochemical Differentiation Pathway
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. labtestsguide.com [labtestsguide.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Citrobacter braakii Yield False-Positive Identification as Salmonella, a Note of Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromagar.com [chromagar.com]
- 6. mdpi.com [mdpi.com]
- 7. rapidmicrobiology.com [rapidmicrobiology.com]
- 8. Methods for Salmonella confirmation - IFSQN [ifsqn.com]
- 9. researchgate.net [researchgate.net]
overcoming poor solubility of brilliant green in aqueous solutions
Welcome to the Technical Support Center for Brilliant Green. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common solvents?
A1: this compound is a cationic dye that is generally considered soluble in water and polar organic solvents.[1][2] However, the reported solubility values can vary. It is largely insoluble in non-polar solvents due to its charged structure.[3]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility |
| Water | ~100 g/L (or 100 mg/mL) at 25°C[3][4] |
| Water | 40 mg/mL[5] |
| Ethanol | 50 g/L (or 50 mg/mL)[3][5] |
| 2-Methoxyethanol | 60 mg/mL[5] |
Q2: Why did my this compound precipitate immediately after I diluted my organic stock solution with an aqueous buffer?
A2: This is a common phenomenon known as antisolvent precipitation.[6] this compound is highly soluble in organic solvents but can be less soluble in aqueous buffers, especially if the buffer components or pH are unfavorable. When a small volume of organic stock is added to a larger volume of aqueous buffer (or vice-versa incorrectly), the rapid change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[7][8] Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer to ensure rapid dispersion.[7]
Q3: The color of my this compound solution is yellow or has faded. What happened?
A3: The vibrant green color of this compound is pH-dependent. In acidic conditions with a pH below 2.6, the dye's color shifts to yellow.[3][9] The color can also fade or disappear if the dye is exposed to light, basic environments, or reducing agents, which can alter its chemical structure.[3] Furthermore, prolonged heating or autoclaving, especially in the presence of components like glucose, can decolorize and inactivate the dye.[10]
Q4: My this compound solution was clear initially but became cloudy or formed a precipitate over time. Why?
A4: This issue can arise from several factors:
-
Supersaturation: You may have created a thermodynamically unstable supersaturated solution that is precipitating over time as it returns to a lower-energy crystalline state.[7]
-
Temperature Changes: If a saturated solution was prepared at an elevated temperature, it can precipitate upon cooling to room temperature.[6] Store solutions at a constant temperature.[6]
-
pH Instability: Changes in the pH of the buffer over time can affect the dye's solubility.
-
Storage Conditions: this compound should be protected from light.[11] Long-term storage can lead to degradation, potentially forming less soluble byproducts. It is often recommended to prepare fresh solutions for each experiment.[6]
Q5: Can I sterilize my this compound solution by autoclaving?
A5: It is generally not recommended. The antimicrobial activity and color of this compound can be reduced or destroyed by prolonged autoclaving at 121°C.[10] This degradation is more pronounced when the dye is heated in a complete medium containing certain components.[10] For applications requiring sterility, it is safer to sterilize the bacteriological media first and then add a filter-sterilized this compound solution.[10]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve precipitation issues with this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution
This protocol is adapted from standard methods for preparing this compound dye solutions.[12]
Materials:
-
This compound powder (sulfate salt)
-
Sterile distilled water
-
Sterile container (e.g., volumetric flask or bottle)
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter (optional, for sterilization)
Procedure:
-
Weigh 1 gram of this compound powder.
-
Add the powder to a sterile container.
-
Add a small amount of sterile distilled water (e.g., 10 mL) to create a slurry.[12] This helps prevent clumping.
-
Gradually add more sterile distilled water while mixing or stirring until the total volume reaches 100 mL.
-
Continue to mix until the dye is completely dissolved. The solution should be a clear, intense green.
-
If needed, filter the solution through a 0.22 µm sterile filter into a final sterile, light-protected container.
-
Store the solution protected from light at 2-8°C.[11]
Protocol 2: Diluting an Organic Stock Solution into an Aqueous Buffer
This protocol provides a generalized method to minimize precipitation when preparing a working solution from a concentrated organic stock.[7][8]
Materials:
-
Concentrated stock solution of this compound in an organic solvent (e.g., Ethanol)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
Add the required volume of the aqueous buffer to a new sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the organic stock solution dropwise directly into the buffer.[7] Crucially, do not add the buffer to the stock solution.
-
Continue vortexing for an additional 30-60 seconds to ensure the solution is thoroughly mixed.
-
Visually inspect the solution for any signs of cloudiness or precipitate. If the solution is not clear, the solubility limit may have been exceeded.
Caption: Workflow for diluting organic stock to avoid precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. Effect of Heat on the Antimicrobial Activity of this compound Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biolab.rs [biolab.rs]
- 12. fda.gov [fda.gov]
issues with brilliant green inhibiting non-target gram-negative bacteria
Welcome to the Technical Support Center for Brilliant Green Media. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using this compound as a selective agent in microbiological media, particularly concerning the inhibition of non-target gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in microbiological media?
This compound is a selective agent used in culture media, most notably this compound Agar (BGA), to isolate Salmonella species (other than S. typhi and S. paratyphi) from various samples.[1][2] Its primary function is to inhibit the growth of most gram-positive bacteria and many non-target gram-negative bacteria, allowing for the selective growth of the target organisms.[3][4][5]
Q2: How does this compound selectively inhibit bacterial growth?
The precise mechanism of this compound's selective inhibition is multifaceted and not fully elucidated as a single signaling pathway. However, it is understood that as a basic aniline dye, its antimicrobial activity resides in the colored dye ion.[6][7] It is believed to disrupt multiple cellular processes in susceptible bacteria. Proposed mechanisms include:
-
DNA Intercalation: Similar to the related dye, malachite green, this compound may intercalate into bacterial DNA, interfering with replication and transcription.[6]
-
Enzyme Inhibition: It can disrupt the activity of essential enzymes, such as NADPH oxidases.
-
Disruption of Cellular Processes: The dye can interfere with ribosome activity, disrupt the cellular redox potential, prevent glutamine synthesis, and generate free radicals within the cytosol.[8]
-
Membrane Damage: this compound can disrupt the formation and function of the cell membrane.[8]
Gram-negative bacteria are generally more resistant than gram-positive bacteria due to their outer membrane, which can limit the uptake of the dye.[8]
Q3: Why do some non-target gram-negative bacteria still grow on media containing this compound?
While this compound is effective at inhibiting many gram-negative bacteria, some species or strains possess intrinsic or acquired resistance mechanisms that allow them to grow. These can include:
-
Alterations in the Outer Membrane: Changes in the lipopolysaccharide (LPS) layer or porin channels can reduce the permeability of the outer membrane to the dye.
-
Efflux Pumps: Some bacteria may actively transport the this compound dye out of the cell before it can reach its target sites.
-
Enzymatic Degradation: Although less common for dyes, some bacteria may possess enzymes that can degrade or modify the this compound molecule, rendering it inactive.
Common non-target gram-negative bacteria that may exhibit growth on this compound agar include some strains of Proteus, Citrobacter, and Pseudomonas.[1]
Q4: Can this compound inhibit the growth of target Salmonella species?
Yes, some Salmonella serovars, notably Salmonella Typhi and Salmonella Paratyphi, are often inhibited by the concentration of this compound typically used in this compound Agar.[1][2] Therefore, this medium is not recommended for the isolation of these specific serovars.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound-containing media.
dot
Caption: Troubleshooting workflow for unexpected results on this compound Agar.
| Problem | Possible Cause | Recommended Solution |
| Growth of non-target gram-negative bacteria (e.g., Proteus, Pseudomonas, Citrobacter) | Some strains are resistant to the standard concentration of this compound. | Perform biochemical and/or serological tests to confirm the identity of the colonies. Consider using a more selective medium, such as this compound Agar with novobiocin, to better inhibit these organisms.[5] |
| The concentration of this compound in the medium is too low. | Ensure the medium was prepared according to the manufacturer's instructions. Use high-quality, commercially prepared media if possible. | |
| The inoculum is too heavy, overwhelming the selective capacity of the medium. | Use proper aseptic and streaking techniques to obtain well-isolated colonies. | |
| Poor or no growth of the target Salmonella species | The target organism is S. typhi or S. paratyphi, which are inhibited by this compound. | Use a less inhibitory medium recommended for these serovars, such as Bismuth Sulfite Agar.[1][2] |
| The concentration of this compound is too high. | Verify the correct formulation of the medium. | |
| The antimicrobial activity of this compound was reduced during media preparation. | Prolonged autoclaving of this compound with other media components (like glucose or glycine) can reduce its effectiveness.[7] It is recommended to add a filter-sterilized solution of this compound to the autoclaved and cooled agar medium. | |
| Atypical colony morphology | The isolate is a lactose-fermenting Salmonella strain. | These strains will produce yellow/green colonies, not the typical pink/red colonies.[1] Confirmatory biochemical and serological tests are essential. |
| Growth of non-target lactose or sucrose fermenting bacteria that are not fully inhibited. | These organisms will typically produce yellow-green colonies surrounded by a yellow-green zone.[4] Careful observation and subsequent identification are necessary. |
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound against various non-target gram-negative bacteria can vary significantly based on the strain and the testing conditions, the following table provides a qualitative summary of the expected inhibitory effects at concentrations typically used in selective media.
| Bacterium | Typical Susceptibility to this compound | Notes |
| Escherichia coli | Generally inhibited, but some strains may show growth. | Growth can be further suppressed by the addition of novobiocin.[5] |
| Proteus species | Often inhibited, but some strains can grow. | Growth is often suppressed by novobiocin. May produce red colonies that mimic Salmonella.[1] |
| Pseudomonas species | Variable; some species/strains can be resistant. | May produce small, red colonies similar to pathogens.[1] Modifications to BGA have been developed for improved inhibition of Pseudomonas aeruginosa.[9] |
| Citrobacter species | Some strains may not be completely inhibited. | Can also produce red colonies, mimicking Salmonella.[1] |
| Klebsiella species | Generally poor growth. | Often form yellow-green colonies if they do grow. |
| Shigella species | Generally inhibited. | This compound Agar is not recommended for the isolation of Shigella.[4] |
| Salmonella Typhi & Paratyphi | Inhibited. | A less selective medium should be used for these serovars.[1][2] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
This protocol is a generalized method based on standard antimicrobial susceptibility testing procedures and should be adapted and validated for specific laboratory conditions and bacterial strains.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Materials:
-
This compound dye powder
-
Sterile solvent (e.g., distilled water or 50% ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain(s) of interest (e.g., E. coli, P. aeruginosa)
-
Spectrophotometer
-
Sterile tubes, pipettes, and tips
-
Incubator
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the starting concentration of your dilution series, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial inoculum to each well (except the negative control) to reach the final desired concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or with a microplate reader.
-
This protocol provides a framework for assessing the inhibitory properties of this compound against specific non-target gram-negative bacteria, allowing for a more quantitative understanding of its selective action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dalynn.com [dalynn.com]
- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of heat on the antimicrobial activity of brillant green dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. A note of the inhibition of Pseudomonas aeruginosa by a modification of this compound agar for improved salmonella isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brilliant Green Agar Selectivity for Salmonella Serovars
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Brilliant Green Agar (BGA) for specific Salmonella serovars.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound Agar for Salmonella isolation?
A1: this compound Agar (BGA) is a selective and differential medium used for the isolation of Salmonella species. Its selectivity comes from the this compound dye, which inhibits the growth of most Gram-positive and many Gram-negative bacteria.[1][2][3] The medium is differential based on the fermentation of lactose and/or sucrose. Salmonella species are typically non-lactose/sucrose fermenters and produce alkaline conditions, resulting in pinkish-white or red colonies surrounded by a red halo due to the phenol red pH indicator.[1] Lactose or sucrose fermenting bacteria that are not inhibited will form yellow-green colonies.[1]
Q2: Why is modification of BGA sometimes necessary?
A2: Standard BGA may not be selective enough in samples with a high load of competing microflora, such as Proteus, Citrobacter, and Pseudomonas species, which can mimic the appearance of Salmonella colonies.[4] Modifications are introduced to enhance the inhibition of these competing organisms and improve the recovery of specific Salmonella serovars.
Q3: What are the most common modifications to improve BGA selectivity?
A3: Common modifications include the addition of antimicrobial agents like sulfapyridine or novobiocin to suppress competing bacteria, and adjusting the incubation temperature.[5][6][7][8] Combining these modifications can further enhance selectivity.
Q4: Can all Salmonella serovars be isolated on BGA?
A4: BGA is not recommended for the isolation of Salmonella Typhi and Salmonella Paratyphi, as they can be inhibited by the this compound dye.[1][3][4][9] It is crucial to use a less selective medium in parallel if these serovars are of interest.
Troubleshooting Guides
Issue 1: Poor recovery of Salmonella
| Possible Cause | Troubleshooting Step |
| Sublethally injured cells: Salmonella cells may be injured during sample processing (e.g., heat treatment) and unable to grow on a highly selective medium like BGA. | Use a pre-enrichment step in a non-selective broth, such as Buffered Peptone Water, to allow for the recovery and resuscitation of injured cells before selective enrichment and plating.[10][11] |
| Overheating of the medium: Excessive heating during preparation can decrease the selectivity of BGA. | Avoid overheating the medium during sterilization. Autoclave at 121°C for no more than 15 minutes.[7][8] |
| Incorrect incubation temperature: The incubation temperature can affect the recovery of certain serovars. | While the standard incubation temperature is 35-37°C, increasing it to 43°C can enhance selectivity for some serovars, but this should be validated for your target serovar. |
| Highly selective nature of the medium: BGA is a highly selective medium and may inhibit the growth of some Salmonella strains, especially if they are present in low numbers. | Use a less inhibitory medium, such as MacConkey Agar or XLD Agar, in parallel with BGA to increase the chances of recovery. |
Issue 2: Overgrowth of competing bacteria
| Possible Cause | Troubleshooting Step |
| Presence of resistant competing flora: Some bacteria, like Proteus and Pseudomonas, can be resistant to this compound and mimic Salmonella colonies.[4] | Add supplementary selective agents to the BGA. Novobiocin is effective against Proteus species, while sulfapyridine can inhibit a broader range of Gram-negative bacteria. |
| Inappropriate sample streaking: A heavy inoculum can lead to the overgrowth of competing bacteria. | Use a four-quadrant streak to obtain well-isolated colonies. However, for highly selective BGA formulations, a heavier inoculum may be tolerated.[1] |
Issue 3: Atypical colony morphology
| Possible Cause | Troubleshooting Step |
| Lactose-fermenting Salmonella strains: Some Salmonella strains are atypical and can ferment lactose, leading to yellow-green colonies that can be mistaken for non-pathogenic bacteria.[4] | Be aware of the possibility of atypical colonies. Further biochemical and serological confirmation is necessary for all suspected isolates, regardless of their appearance on BGA. |
| Variations in colony color: The color of Salmonella colonies can vary from red to pink-white depending on the incubation time and the specific strain. | Do not solely rely on colony color for presumptive identification. All suspect colonies should be subjected to further confirmatory tests. |
Quantitative Data on Modified BGA Performance
The following table summarizes the performance of different BGA modifications. Please note that direct comparative studies for all modifications and serovars are limited.
| BGA Formulation | Target Salmonella Serovars | Inhibition of Competing Flora | Reported Recovery/Selectivity |
| Standard BGA | General Salmonella spp. (excluding Typhi and Paratyphi) | Inhibits Gram-positive and some Gram-negative bacteria. | Baseline recovery. Can be overgrown by resistant strains. |
| BGA with Novobiocin | General Salmonella spp. | Enhanced inhibition of Proteus spp. and some other Gram-negative bacteria. | Increased selectivity, reducing false positives from Proteus. |
| BGA with Sulfapyridine | General Salmonella spp., particularly from egg products. | Enhanced inhibition of E. coli and Proteus spp.[5] | Improved recovery of Salmonella from samples with high levels of competing bacteria.[5][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Agar with Sulfapyridine
This protocol is adapted from manufacturer's instructions.
1. Materials:
-
This compound Agar base
-
Sodium Sulfapyridine
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
2. Procedure:
-
Suspend 59 g of this compound Agar powder in 1 liter of purified water.[5]
-
Add 1.0 g of Sodium Sulfapyridine.[5]
-
Heat with frequent agitation and boil for one minute to completely dissolve the medium.[5]
-
Sterilize by autoclaving at 121°C for 15 minutes. Avoid overheating as it can impair the medium's selectivity.[5][7]
-
Cool the medium to 45-50°C.
-
Mix well and pour into sterile Petri dishes.
-
Store prepared plates at 2-8°C away from light.
3. Quality Control:
-
Positive Control: Salmonella enterica serovar Typhimurium (e.g., ATCC® 14028™) should show good growth with characteristic pink to red colonies.
-
Negative Control: Escherichia coli (e.g., ATCC® 25922™) should be partially to completely inhibited. Staphylococcus aureus (e.g., ATCC® 25923™) should be completely inhibited.[5]
Protocol 2: Preparation of this compound Agar with Novobiocin
1. Materials:
-
This compound Agar base
-
Novobiocin supplement
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
2. Procedure:
-
Suspend 58 g of this compound Agar base in 1 liter of deionized water.
-
Heat to boiling with agitation to completely dissolve the medium.
-
Sterilize by autoclaving at 121°C for 15 minutes.[6]
-
Cool the medium to 45-50°C.
-
Aseptically add the Novobiocin supplement to the desired final concentration (e.g., 20 mg/L).
-
Mix thoroughly and dispense into sterile Petri dishes.
3. Quality Control:
-
Positive Control: Salmonella enterica serovar Typhimurium (e.g., ATCC® 14028™) should exhibit typical pink colonies with a pink zone.[6]
-
Negative Control: Proteus mirabilis (e.g., ATCC® 12453™) should show no growth.[6]
Visualizations
Caption: Experimental workflow for the isolation of Salmonella using modified BGA.
Caption: Troubleshooting decision tree for common issues with modified BGA.
References
- 1. dalynn.com [dalynn.com]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. liofilchem.net [liofilchem.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. neogen.com [neogen.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 8. himedialabs.com [himedialabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of broth recovery for repair of heat-injured Salmonella enterica serovar Typhimurium and Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective pre-enrichment method to lessen time needed to recover Salmonella from commercial poultry processing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Brilliant Green Stability in Media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Brilliant Green (BG) in culture media during incubation. It is intended for researchers, scientists, and drug development professionals who use this dye in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the visual signs of this compound degradation in my media?
A1: The most common sign of degradation is a visible loss of color. The vibrant green of the medium will fade, potentially turning yellowish or becoming completely colorless. In solid media like agar plates, you might observe zones of discoloration, especially after incubation.
Q2: My this compound agar plates are losing their color during incubation. What could be the cause?
A2: Several factors can cause this compound to degrade during incubation:
-
Light Exposure: this compound is a photosensitive dye. Exposure to light, especially UV or even ambient laboratory light over time, can cause significant photodegradation.[1][2] Incubators with glass doors or frequent opening can contribute to this issue.
-
pH Shifts: The stability of this compound is pH-dependent. The dye is most stable in neutral to slightly acidic conditions. An increase in pH to alkaline levels, often due to metabolic byproducts from microbial growth, can lead to its degradation.[3]
-
Microbial Action: Some microorganisms, including certain bacteria and fungi, can metabolize and decolorize this compound.[4][5][6] If you are not working with a pure culture, contaminating organisms could be responsible for the degradation.
-
Media Components: Certain components in the culture medium can react with the dye. For instance, the presence of strong oxidizing or reducing agents can lead to its breakdown. The addition of bile salts has been noted to reduce the toxicity of BG, which may also influence its stability.[7]
Q3: How can I prevent or minimize the degradation of this compound in my experiments?
A3: To enhance the stability of this compound in your media:
-
Protect from Light: Prepare and store BG-containing media in amber bottles or wrap containers with aluminum foil. Minimize the exposure of plates and flasks to direct light during preparation, storage, and incubation.
-
Control pH: Ensure the initial pH of your medium is within the optimal range for BG stability. If microbial growth is expected to alter the pH, consider using a well-buffered medium.
-
Ensure Sterility: Use strict aseptic techniques to prevent microbial contamination that could lead to biodegradation of the dye.
-
Proper Storage: Store prepared media at the recommended temperature (typically 2-8°C) and protected from light.[8]
Q4: Will the degradation of this compound affect my experimental results?
A4: Yes. This compound is often used as a selective agent to inhibit the growth of Gram-positive bacteria.[9] Its degradation reduces its effective concentration, which can compromise the selectivity of the medium and allow for the growth of unwanted organisms, leading to unreliable results.
Quantitative Data: this compound Degradation Efficiency
The rate of this compound degradation is highly dependent on the specific conditions. The following table summarizes degradation efficiency data from various studies.
| Condition | Degradation Efficiency | Time | Key Factor | Reference |
| ZnO-CdS/Pd Nanocomposite under Solar Light | 86.6% | 60 minutes | Photocatalysis | |
| Zinc-based Metal-Organic Framework (MOF) under 250 nm UV light | 100% | 120 minutes | Photocatalysis | [1][2] |
| Bacterial Consortium (Enterobacter asburiae & Alcaligenes sp.) | 91% | 4 days | Biodegradation | [4][5] |
| Aspergillus sp. fungus | 100% | 72 hours | Biodegradation | [6] |
| Electrochemical Oxidation (at 1.20 V) | Pseudo first-order kinetics | Varies with temp. | Oxidation | [10] |
| Alkaline Hydrolysis | First-order kinetics | Varies with pH | pH | [3] |
Visualizing Workflows and Pathways
Troubleshooting this compound Degradation
This flowchart provides a logical sequence to diagnose the cause of unexpected dye degradation in your experiments.
Caption: Troubleshooting flowchart for diagnosing this compound degradation.
Simplified Degradation Pathway of this compound
This compound typically degrades through a process of N-de-ethylation, where ethyl groups are sequentially removed from the nitrogen atoms. This breaks down the chromophore (the part of the molecule responsible for its color), leading to discoloration.
Caption: Simplified N-de-ethylation pathway of this compound degradation.
Experimental Workflow: Monitoring Degradation
This diagram outlines the typical steps for quantifying the degradation of this compound in a liquid medium using spectrophotometry.
Caption: Experimental workflow for monitoring this compound degradation.
Experimental Protocol: Spectrophotometric Analysis of this compound Degradation
This protocol provides a method for quantifying the degradation of this compound in a liquid medium.
Objective: To measure the rate of degradation of this compound under specific incubation conditions (e.g., light exposure, temperature).
Materials:
-
This compound powder
-
Appropriate liquid culture medium or buffer
-
Sterile flasks or tubes
-
Spectrophotometer capable of measuring absorbance at 625 nm
-
Cuvettes
-
Incubator (with or without light, as required)
-
Sterile pipettes and tips
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water. Protect it from light.
-
Preparation of Working Solution: Dilute the stock solution in your chosen liquid medium to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at 625 nm. This ensures the measurement is within the linear range of the spectrophotometer.
-
Initial Measurement (Time = 0): As soon as the working solution is prepared, take an aliquot and measure its absorbance at 625 nm. This is your initial absorbance, or A₀. Use the medium without the dye as a blank.
-
Incubation: Place the flask containing the working solution in the incubator under your desired experimental conditions (e.g., 37°C with constant light exposure).
-
Time-Course Measurement: At regular intervals (e.g., every 1, 2, 6, 12, and 24 hours), aseptically withdraw an aliquot from the flask.
-
Absorbance Reading: Measure the absorbance of each aliquot at 625 nm (Aₜ).
-
Calculation of Degradation: Use the following formula to calculate the percentage of this compound degradation at each time point:
Degradation (%) = [ (A₀ - Aₜ) / A₀ ] * 100
Where:
-
A₀ is the initial absorbance at time 0.
-
Aₜ is the absorbance at time 't'.
-
-
Data Analysis: Plot the degradation percentage against time to visualize the degradation kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodegradation of this compound Dye by a Zinc bioMOF and Crystallographic Visualization of Resulting CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unn.edu.ng [unn.edu.ng]
- 4. tandfonline.com [tandfonline.com]
- 5. Biodegradation and detoxification study of triphenylmethane dye (this compound) in a recirculating packed-bed bioreactor by bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Selectivity of this compound-Phenol Red Agar for Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
interference of brilliant green with downstream molecular assays
This guide provides troubleshooting and frequently asked questions regarding the interference of brilliant green, a triphenylmethane dye, with downstream molecular assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my sample?
A: this compound (BG) is a synthetic dye with antiseptic properties. It is structurally related to other triphenylmethane dyes like malachite green. Its presence in a sample can be due to its use as a topical antiseptic in clinical samples or as a result of cross-contamination in the laboratory. While it has known genotoxic properties, it is sometimes still used in certain regional applications.
Q2: How does this compound interfere with molecular assays?
A: The primary mechanisms of interference are:
-
Inhibition of DNA Polymerase: this compound can directly interact with DNA polymerases, reducing their catalytic activity. This leads to lower amplification efficiency in PCR and qPCR or failed sequencing reactions.[1][2]
-
Interaction with Nucleic Acids: Like related dyes, this compound can bind to DNA, potentially by intercalation. This can block primer annealing sites or impede the progression of DNA polymerase along the template.[1]
-
Fluorescence Quenching/Interference: In assays that rely on fluorescence detection, such as qPCR and DNA sequencing, the dye can absorb light at wavelengths used for excitation or emission of fluorophores, leading to inaccurate signal readings.[1]
Q3: Is this compound the same as SYBR® Green?
A: No, they are fundamentally different.
-
This compound: A triphenylmethane dye used as a colorant and antiseptic. It is often a contaminant and a potent inhibitor of molecular reactions.
-
SYBR® Green I: A cyanine dye specifically designed as a fluorescent probe for detecting double-stranded DNA in qPCR.[3] While SYBR® Green I can inhibit PCR at high concentrations, it is a necessary reagent for that specific assay, unlike this compound, which is a contaminant.[1][3]
Troubleshooting Guides
Issue 1: PCR or qPCR Failure with Suspected this compound Contamination
Q: My PCR has failed, or my qPCR shows delayed amplification (high Cq value) and a reduced fluorescence plateau. My DNA pellet or sample has a visible green tint. What should I do?
A: A green tint in your purified DNA is a strong indicator of pigment contamination that can severely inhibit PCR and qPCR.[4] Pigments are known to reduce qPCR efficiency.[4] The troubleshooting process involves confirming inhibition and removing the contaminant.
Experimental Workflow for Troubleshooting PCR Inhibition
Confirmation of Inhibition
-
Serial Dilution: Perform a 1:10 serial dilution of your contaminated DNA template.
-
Run qPCR: Run the diluted samples in a qPCR assay.
-
Analyze Results: If an inhibitor is present, diluting the sample will also dilute the inhibitor. You may observe that a 1:10 or 1:100 dilution yields a lower (earlier) Cq value than the undiluted sample, or the Cq difference between dilutions will be less than the expected ~3.3 cycles for a 10-fold dilution. This paradox confirms the presence of an inhibitor.[5]
Quantitative Data on Related Inhibitors
| Inhibitor Class | Example Inhibitor | Target | Typical Inhibitory Concentration | Reference |
| Plant Phenolics | Tannic Acid | Taq Polymerase | > 1.4 ng per 25 µL reaction | [6] |
| Bile Salts | Bile Salts | Taq Polymerase | > 0.5 µg/µL | [5] |
| Intercalating Dyes | SYBR® Green I | Taq Polymerase | 2 µM (partial), 20 µM (complete) | [3] |
This table provides context for PCR inhibition by various compounds, as direct IC50 values for this compound are not well-documented in this context.
Issue 2: Poor DNA Sequencing Results
Q: My Sanger sequencing results have low-quality scores and messy chromatograms. I used a PCR product that looked slightly green. Could the dye be the problem?
A: Yes. Dyes and other contaminants from the PCR step can interfere with sequencing reactions. While some colored PCR master mixes are designed to be compatible with sequencing, residual this compound from a contaminated sample is a likely culprit for failure. It is always recommended to purify PCR products before sending them for sequencing.[7]
Mechanism of Sequencing Interference
Solution: Always purify your PCR product before sequencing using a spin-column based kit or magnetic beads to remove enzymes, dNTPs, primers, and dye contaminants.[7]
Issue 3: Reduced Activity in Enzymatic Assays
Q: I am running a fluorescence-based enzymatic assay and observing lower-than-expected activity. Could this compound from my compound stock or sample be interfering?
A: Yes. Assay interference is a common problem, and colored compounds like this compound are particularly problematic.[8] The interference can be:
-
Direct Enzyme Inhibition: The compound binds to the enzyme and inhibits its activity.
-
Optical Interference: The compound absorbs light at the excitation or emission wavelength of your fluorescent probe, leading to a falsely low reading.
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that nonspecifically inhibit enzymes.[8]
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Prepare a reaction containing the buffer, substrate, and the suspected concentration of this compound, but no enzyme. If you see a change in fluorescence compared to a control without this compound, you have optical interference.
-
Vary Enzyme Concentration: True inhibitors should show a consistent level of inhibition (e.g., IC50) that is independent of the enzyme concentration, whereas nonspecific inhibition from aggregators can often be overcome by increasing the enzyme concentration.[8]
-
Add Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help disrupt compound aggregates and eliminate this form of nonspecific inhibition.[8]
Experimental Protocols
Protocol 1: Removal of Pigments Using Polyvinylpyrrolidone (PVP) during Lysis
This method is highly effective for removing phenolic pigments, common in plant and fungal extractions, which often co-purify with DNA and inhibit downstream reactions.[4][9]
Materials:
-
Lysis/Extraction Buffer appropriate for your sample
-
Polyvinylpyrrolidone (PVP), MW 10,000 or 40,000
-
Standard DNA extraction reagents (e.g., chloroform, isopropanol, ethanol)
Procedure:
-
Prepare your lysis/extraction buffer as required by your standard protocol.
-
Just before use, add PVP to the lysis buffer to a final concentration of 1-4% (w/v). For a pre-ground tissue sample in a 1.5 mL tube, you can add PVP directly to the homogenate.
-
Proceed with your standard DNA extraction protocol. The PVP will bind to the pigments.[4]
-
During centrifugation steps (e.g., after chloroform extraction or initial lysis), the PVP-pigment complexes will pellet with the cell debris, leaving the DNA in the supernatant.[4][10]
-
Continue with the isopropanol precipitation of the cleared supernatant. The resulting DNA pellet should be white or off-white.
Protocol 2: Post-Extraction DNA Cleanup Using a Spin Column Kit
This is the most common and reliable method for cleaning up DNA samples that are already extracted but contain contaminants like this compound, salts, or residual enzymes.[7]
Materials:
-
Commercial DNA spin-column based cleanup kit (e.g., from Qiagen, Zymo Research, Promega)
-
Contaminated DNA sample
-
Nuclease-free water or kit-provided elution buffer
Procedure:
-
Follow Manufacturer's Instructions: Each kit has a specific protocol, but the general principle is the same.
-
Binding: Add a high-salt binding buffer to your DNA sample. This buffer facilitates the binding of DNA to the silica membrane in the spin column.
-
Load: Load the mixture onto the spin column and centrifuge. The DNA will bind to the membrane, and the liquid containing contaminants will pass through.
-
Wash: Add a wash buffer (typically ethanol-based) to the column and centrifuge. This step removes residual salts and other impurities while the DNA remains bound to the membrane. Repeat as recommended by the manufacturer.
-
Dry: Centrifuge the empty column to remove any residual ethanol, which can inhibit downstream reactions.
-
Elute: Add nuclease-free water or elution buffer directly to the center of the silica membrane. Incubate for a few minutes at room temperature, then centrifuge to collect the purified, contaminant-free DNA.
References
- 1. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
preventing precipitation of brilliant green in staining solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the precipitation of brilliant green in staining solutions. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound staining experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound can manifest as fine green crystals or an amorphous green precipitate in the staining solution or on the slide, obscuring cellular details and leading to inconsistent results. This guide will help you identify the potential causes and implement effective solutions.
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Precipitate in Staining Solution | The this compound solution appears cloudy or has visible green particles. | 1. High pH: The solution is too alkaline, causing the dye to become insoluble. 2. Low Temperature: The solution was prepared or stored at a low temperature, reducing the solubility of the dye. 3. Contaminated Water: The use of tap water or water with high mineral content can introduce ions that react with the dye. 4. Concentration Too High: The concentration of the this compound solution exceeds its solubility limit at the given temperature and pH. | 1. Adjust pH: Ensure the pH of the solution is within the optimal range of 3-7. Use a suitable buffer, such as an acetate buffer, to maintain a stable pH.[1] 2. Warm the Solution: Gently warm the solution to room temperature or slightly above to aid in dissolving the dye completely. 3. Use Purified Water: Always prepare solutions with distilled or deionized water. 4. Prepare Fresh or Dilute: Prepare fresh staining solution before each use. If using a stock solution, ensure it is properly stored and consider diluting it further before use. |
| Precipitate on the Stained Slide | Green crystals or amorphous precipitate are visible on the slide after staining. | 1. Interaction with Fixative: Residual fixative on the slide may be incompatible with the this compound solution. 2. Incompatibility with Counterstain: The counterstain may react with this compound, causing precipitation. 3. Drying of Stain: The staining solution dried on the slide during the procedure, leading to crystallization. 4. Inadequate Rinsing: Insufficient rinsing between staining steps can lead to carryover and reactions between reagents. | 1. Thorough Rinsing After Fixation: Ensure slides are thoroughly rinsed with the appropriate buffer or distilled water after fixation to remove all traces of the fixative. 2. Check Counterstain Compatibility: When using counterstains like safranin or eosin, ensure they are compatible and that slides are adequately rinsed between the this compound and counterstain steps.[2][3][4] 3. Keep Slide Moist: Do not allow the staining solution to dry on the slide. Perform staining in a humid chamber or add more stain if necessary. 4. Proper Rinsing Technique: Rinse slides gently but thoroughly between each staining step using a squirt bottle or by dipping in a beaker of the rinsing agent. |
Logical Workflow for Troubleshooting this compound Precipitation
References
alternative dyes for selective isolation when brilliant green fails
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternative selective media for microbial isolation when brilliant green agar is not suitable. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of alternative selective media.
Hektoen Enteric (HE) Agar
Q: Why are there bright orange to salmon-pink colonies on my HE agar plate when I am trying to isolate Salmonella or Shigella?
A: These colonies are indicative of rapid lactose fermenters, such as E. coli.[1] The bile salts in the medium are designed to inhibit Gram-positive bacteria and some coliforms, but robust lactose fermenters can sometimes overcome this inhibition.[1][2]
Q: My Salmonella colonies are not showing the typical blue-green color with a black center. What could be the reason?
A: Several factors could lead to atypical colony morphology for Salmonella on HE agar:
-
Hydrogen Sulfide (H₂S) Negative Strains: Some Salmonella serovars, like Salmonella Paratyphi A, do not produce H₂S, and therefore will not have black centers.[3]
-
Overcrowding of Plates: A heavy inoculum can lead to atypical colony appearances.
-
Incubation Time: While 18-24 hours is standard, further incubation may enhance the differentiation.[1]
Q: I see colonies that resemble Salmonella (blue-green), but they are not confirmed by biochemical tests. What are they?
A: Proteus species can sometimes grow on HE agar and produce colonies that mimic Salmonella.[1][4] It is crucial to perform biochemical and serological confirmation for all suspect colonies.[1]
Xylose-Lysine-Desoxycholate (XLD) Agar
Q: I am seeing yellow colonies on my XLD agar. What does this indicate?
A: Yellow colonies indicate the fermentation of xylose, lactose, or sucrose, which lowers the pH of the medium.[5][6] This is characteristic of coliforms like E. coli or Citrobacter. Salmonella initially ferments xylose, turning the medium yellow, but then decarboxylates lysine, causing the pH to rise and the colonies to turn red.[6][7]
Q: Some of my red colonies do not have black centers. Are these Shigella?
A: While Shigella produces red colonies without black centers, some Salmonella serovars that are poor or non-H₂S producers (e.g., S. Paratyphi A, S. Choleraesuis) can also appear as red colonies without blackening.[5][6][8] Additionally, some Proteus and Pseudomonas species can produce red, false-positive colonies.[5][9]
Q: Why are there black-centered colonies that are not Salmonella?
A: Some strains of Proteus can produce H₂S, resulting in colonies with black centers on XLD agar, which can be mistaken for Salmonella.[5][7]
Bismuth Sulfite (BS) Agar
Q: My BS agar plates are showing poor growth even with known Salmonella strains. What could be the issue?
A: BS agar can be inhibitory to some Salmonella strains.[10][11] Also, freshly prepared medium can be toxic to Salmonella; it is recommended to prepare the plates 24 hours before use.[12] Overheating the medium during preparation can also destroy its selectivity and inhibit growth.[10][11][13]
Q: The Salmonella colonies on my BS agar are not showing the typical black color with a metallic sheen. Why?
A: Atypical colony morphology can occur. With heavy inoculation, Salmonella colonies may appear green.[10] Also, the characteristic blackening may take up to 48 hours to develop for all typhoid strains.[14]
Q: Why is there growth of non-Salmonella organisms on my BS agar?
A: While highly selective, some other organisms may grow. If the medium is heavily inoculated with organic matter, atypical colonies may appear.[12] The selectivity of the medium also decreases after 3-4 days, even when refrigerated.[12]
Salmonella-Shigella (SS) Agar
Q: I am seeing pink to red colonies on my SS agar. What are these?
A: Pink to red colonies are indicative of lactose-fermenting bacteria, such as E. coli, Klebsiella, or Enterobacter.[15][16] The neutral red indicator in the medium turns red in the presence of acid produced from lactose fermentation.[15][17]
Q: Some colorless colonies have black centers, but are not Salmonella. What else could they be?
A: Some strains of Proteus can produce H₂S and form colonies with black centers, mimicking Salmonella.[18]
Q: Why is there poor growth of Shigella on my SS agar?
A: SS agar is less effective for the recovery of Shigella compared to other media like HE or XLD agar.[19] The this compound dye and bile salts in SS agar can be inhibitory to some Shigella strains.[17][20]
Frequently Asked Questions (FAQs)
Q1: When should I use an alternative medium instead of this compound agar?
A1: this compound agar is highly selective but can inhibit the growth of some important pathogens like Salmonella Typhi and Shigella species.[21] You should consider an alternative medium if you are trying to isolate these organisms, or if you are working with samples where other non-lactose fermenters that are inhibited by this compound might be present.
Q2: Can I use more than one type of selective medium for a single sample?
A2: Yes, it is highly recommended to use a combination of selective media, especially a less inhibitory one alongside a more selective one.[21] This increases the chances of recovering a wider range of pathogens that may be present in the sample. For instance, using XLD or HE agar in parallel with a more selective medium like BS agar is a common practice.[3]
Q3: How critical is the pH of the selective media?
A3: The pH is critical for the proper functioning of the differential indicators in these media.[22][23] An incorrect pH can lead to false-positive or false-negative results by affecting the color changes associated with carbohydrate fermentation or other biochemical reactions.[23] Always ensure the final pH of your prepared medium is within the manufacturer's specified range.
Q4: What is the purpose of an enrichment broth, and should I use one?
A4: Enrichment broths, such as Selenite Broth or Tetrathionate Broth, are used to increase the population of a target pathogen, like Salmonella, while suppressing the growth of competing non-pathogenic bacteria.[3][21] Using an enrichment step before plating on selective agar is crucial for increasing the sensitivity of detection, especially when the pathogen is present in low numbers in the sample.[3]
Q5: What are the common causes of false-positive results on these selective media?
A5: False positives are often caused by non-target organisms that share some biochemical characteristics with the target pathogens. For example, Proteus species can produce H₂S, leading to black-centered colonies similar to Salmonella on several media.[4][5][18] Some Citrobacter and Pseudomonas species can also mimic pathogens.[5][21] Therefore, biochemical and serological confirmation of suspect colonies is always necessary.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of various selective media for the isolation of Salmonella.
| Medium | Sensitivity (Direct Plating) | Positive Predictive Value (PPV) (Direct Plating) | Sensitivity (After Enrichment) | Positive Predictive Value (PPV) (After Enrichment) |
| NBGL Agar | 78.4%[14][18] | 61%[14][18] | 90.9%[14][18] | 62.5%[14][18] |
| SS Agar | 64.9%[14][18] | 18.7%[14][18] | 92%[14][18] | 17%[14][18] |
| HE Agar | 36.5%[14][18] | 34.2%[14][18] | - | - |
| Bismuth Sulfite Agar | 55.4%[14][18] | 20.7%[14][18] | 90.9%[14][18] | 32%[14][18] |
| SM-ID Medium | 39.2%[14][18] | 43.9%[14][18] | 93.2%[14][18] | 71.3%[14][18] |
Data from a comparative study on the recovery of Salmonella spp. from human stools.[14][18]
Experimental Protocols
Preparation of Hektoen Enteric (HE) Agar
-
Suspend 75g of HE agar powder in 1 liter of distilled water.
-
Heat to boiling with frequent agitation to completely dissolve the medium. Do not autoclave.
-
Cool the medium to 45-50°C in a water bath.
-
Pour the cooled medium into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Store the prepared plates at 2-8°C.
Inoculation and Incubation (General Protocol)
-
If using an enrichment broth, subculture a loopful of the enriched sample onto the selective agar plate. For direct plating, inoculate the plate with the specimen.
-
Streak the inoculum for isolation to obtain well-separated colonies.
-
Incubate the plates aerobically at 35-37°C for 18-24 hours. Some media may require up to 48 hours for optimal differentiation.[1][7][14]
-
Examine the plates for typical colony morphology.
Visualizations
Caption: Troubleshooting workflow for this compound agar failure.
Caption: Differentiation principles of XLD Agar.
References
- 1. microbenotes.com [microbenotes.com]
- 2. dalynn.com [dalynn.com]
- 3. aphl.org [aphl.org]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. microbenotes.com [microbenotes.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. XLD Agar [himedialabs.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. microbenotes.com [microbenotes.com]
- 11. himedialabs.com [himedialabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. Bismuth Sulfite Agar: Composition, Uses, Colony Morphology • Microbe Online [microbeonline.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Salmonella Shigella Agar - Labster [theory.labster.com]
- 17. microbenotes.com [microbenotes.com]
- 18. mast-group.com [mast-group.com]
- 19. biocore-diagnostics.de [biocore-diagnostics.de]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Comparison of Four Chromogenic Media and Hektoen Agar for Detection and Presumptive Identification of Salmonella Strains in Human Stools - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asm.org [asm.org]
- 23. XLD Agar: A Comprehensive Overview - Amerigo Scientific [amerigoscientific.com]
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Brilliant Green and Malachite Green
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial compounds is paramount. This guide provides a detailed comparison of the antifungal properties of two closely related triphenylmethane dyes: brilliant green and malachite green. While both have been used for their antimicrobial effects, the extent of scientific validation and understanding of their antifungal activity differs significantly.
Introduction to this compound and Malachite Green
This compound and malachite green are synthetic cationic dyes belonging to the triphenylmethane family.[1][2] Historically, they were developed for dyeing silk and wool.[1][2] Over time, their antimicrobial properties were discovered, leading to their use as topical antiseptics and in aquaculture to control fungal and parasitic infections.[3][4] this compound is noted for its effectiveness against Gram-positive bacteria, and it has been used in solutions for treating minor cuts and burns.[1][5] Malachite green is particularly well-known in aquaculture for its efficacy against water molds on fish eggs.[4][6]
Quantitative Comparison of Antifungal Activity
A significant disparity exists in the available quantitative data for the antifungal activity of these two dyes. Malachite green has been the subject of more extensive research, with specific minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) reported against various fungal species. In contrast, while this compound is cited as having antifungal properties, there is a notable lack of specific MIC/MFC data in peer-reviewed literature, making a direct quantitative comparison challenging.
Malachite Green: Quantitative Antifungal Data
Malachite green has demonstrated potent antifungal activity, particularly against Candida species and water molds.
| Fungal Species | MIC₅₀ (ng/mL) | MIC₈₀ (ng/mL) | Fungicidal Concentration (ppm) | Reference |
| Candida albicans | 100 | 200 | - | [3] |
| Candida tropicalis | <100 | - | - | [3] |
| Candida glabrata | >400 | - | - | [3] |
| Kluyveromyces lactis | <100 | - | - | [3] |
| Candida kefyr | <100 | - | - | [3] |
| Saprolegnia parasitica | - | - | 1 ppm (for 5 min) | [4] |
| Saprolegnia ferax | - | - | 5 ppm (for 5 min) | [4] |
| Achlya oblongata | - | - | 15 ppm (for 1 hr) | [4] |
| Achlya racemosa | - | - | 5 ppm (for 5 min) | [4] |
MIC₅₀/₈₀: Minimum inhibitory concentration required to inhibit 50% or 80% of fungal growth.
This compound: Antifungal Activity Profile
Experimental Protocols for Antifungal Susceptibility Testing
The data for malachite green's antifungal activity was primarily generated using the broth microdilution method, a standard technique for determining MIC values.
Broth Microdilution Method for Candida species (as used for Malachite Green)
This protocol is based on the standardized methods for antifungal susceptibility testing.
-
Preparation of Fungal Inoculum:
-
Candida species are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[5]
-
-
Preparation of Microdilution Plates:
-
A 96-well microtiter plate is used.
-
The antifungal agent (e.g., malachite green) is serially diluted (two-fold) in RPMI-1640 medium across the wells of the plate.
-
Each well is then inoculated with the prepared fungal suspension.
-
-
Incubation:
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
Minimum Fungicidal Concentration (MFC) Determination
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that shows growth inhibition.
-
Plating: The aliquot is plated onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate, indicating a 99.9% killing of the initial inoculum.
Mechanisms of Antifungal Action
The mechanisms of action for malachite green have been studied in more detail than those for this compound, particularly in Candida albicans.
Malachite Green
The antifungal effect of malachite green against C. albicans is multifaceted and does not target the conventional ergosterol biosynthesis pathway.[3] Its primary mechanisms include:
-
Induction of Oxidative Stress: Malachite green leads to an increase in reactive oxygen species (ROS) within the fungal cell, causing cellular damage.[3][10]
-
Iron Depletion: It disrupts iron homeostasis, leading to the depletion of intracellular iron pools, which is essential for fungal growth and respiration.[3][10]
-
Metabolic Shift: Due to defective respiration, cells treated with malachite green shift towards a fermentative mode of metabolism.[3]
-
Gene Regulation: The antifungal effects are mediated through the transcription regulators UPC2 and STP2, which are involved in ergosterol biosynthesis regulation and amino acid permease gene regulation, respectively.[3][10]
This compound
The precise antifungal mechanism of this compound is not well-documented. However, based on its structural similarity to malachite green and its known effects on bacteria, potential mechanisms can be inferred:
-
DNA Intercalation: Like malachite green, this compound may intercalate into the fungal DNA, interfering with replication and transcription.[11]
-
Inhibition of Respiration: It may poison respiratory chain proteins, leading to a disruption of cellular energy production.[11][12]
Visualizations
Below are diagrams illustrating a typical experimental workflow for determining antifungal activity and the proposed mechanism of action for malachite green.
Caption: Experimental workflow for determining Minimum Inhibitory and Fungicidal Concentrations.
Caption: Proposed antifungal mechanism of action of Malachite Green on Candida albicans.
Conclusion
References
- 1. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. pjbb.wum.edu.pk [pjbb.wum.edu.pk]
- 6. mdpi.com [mdpi.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Activity of gentian violet and this compound against some microorganisms associated with skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of Green Synthesized Silver Nanoparticles in Comparison to Conventional Antifungal Drugs Against Trichophyton Interdigitale, Trichophyton Rubrum and Epidermophyton Floccosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Battle: Brilliant Green Agar vs. Xylose Lysine Deoxycholate Agar for Salmonella Recovery
In the critical pursuit of identifying Salmonella, a significant foodborne pathogen, the choice of selective and differential culture media is paramount for researchers and drug development professionals. Among the arsenal of available options, Brilliant Green Agar (BGA) and Xylose Lysine Deoxycholate (XLD) Agar have long been staples in microbiology laboratories. This guide provides an objective comparison of their performance in Salmonella recovery, supported by experimental data and detailed protocols.
Principles of Differentiation: A Glimpse into a Petri Dish
The efficacy of both BGA and XLD agar lies in their ability to selectively inhibit the growth of non-Salmonella organisms while allowing for the visual differentiation of Salmonella colonies.
This compound Agar (BGA) employs this compound dye to suppress the growth of most Gram-positive and many Gram-negative bacteria.[1][2][3] The medium contains lactose and sucrose as fermentable carbohydrates and phenol red as a pH indicator.[1][3] Salmonella species, being non-lactose and non-sucrose fermenters, produce alkaline conditions, resulting in pinkish-white or red colonies surrounded by a red halo.[1] In contrast, coliforms that ferment these sugars produce acid, leading to the formation of yellow-green colonies.[1]
Xylose Lysine Deoxycholate (XLD) Agar utilizes a multi-faceted approach to differentiation.[4][5][6][7] Sodium deoxycholate acts as the selective agent, inhibiting Gram-positive organisms.[4][6][8] The medium contains three carbohydrates: xylose, lactose, and sucrose.[7][8] Salmonella ferments xylose, causing an initial drop in pH that turns the phenol red indicator yellow.[4][5] However, after exhausting the xylose, Salmonella decarboxylates lysine, leading to a reversion to an alkaline pH, and the colonies appear red.[4][5][8] A key feature of XLD is the inclusion of sodium thiosulfate and ferric ammonium citrate, which enables the detection of hydrogen sulfide (H₂S) production, a characteristic of many Salmonella strains, resulting in colonies with black centers.[4][5][8]
Performance Data: A Quantitative Comparison
Numerous studies have evaluated the effectiveness of BGA and XLD in recovering Salmonella from various samples. The following table summarizes key performance indicators from comparative studies.
| Performance Metric | This compound Agar (BGA) | Xylose Lysine Deoxycholate (XLD) Agar | Key Findings & Citations |
| Productivity/Recovery Rate | Generally considered less productive than XLD for Salmonella recovery.[9] In one study on Salmonella Gallinarum, BGA recovered 21% of positive samples.[10][11] | Demonstrates higher productivity for Salmonella recovery compared to BGA.[9] In the same S. Gallinarum study, XLD was the most effective, identifying 56.5% of positive samples.[10][11] A collaborative study on food samples also ranked XLD's productivity higher than BGA.[9] | |
| Selectivity & Inhibition of Competing Flora | Highly selective, inhibiting most Gram-positive and many Gram-negative bacteria, including E. coli and Proteus species.[1][3] However, some non-target organisms can grow.[12] | Moderately selective, with sodium deoxycholate inhibiting Gram-positive bacteria.[4][6] It is generally considered less inhibitory to Salmonella than BGA.[13] | |
| False Positives | Can exhibit false positives, with some studies showing a lower incidence with modified formulations.[12] In a collaborative study, BGA and XLD had a tie in the rate of false-positive reactions.[9] Some Proteus, Citrobacter, and Pseudomonas species may mimic Salmonella colonies.[3] | Can also produce false positives.[9] Some Proteus strains may develop black centers.[8] | |
| False Negatives | Higher rate of false-negative reactions compared to XLD in a collaborative food study.[9] May inhibit the growth of certain Salmonella serotypes, such as S. Typhi.[1][3] | Lower rate of false-negative reactions compared to BGA.[9] | |
| Suitability for Specific Salmonella Serotypes | Not recommended for the isolation of S. Typhi and S. Paratyphi.[1][3] | Suitable for a broad range of Salmonella serotypes and is particularly useful for differentiating H₂S-producing strains.[4][5] |
Visualizing the Process: From Sample to Identification
The following diagrams illustrate the biochemical principles of each agar and the typical workflow for Salmonella isolation.
Caption: Biochemical principles of BGA and XLD agar for Salmonella differentiation.
Caption: A typical experimental workflow for the isolation and identification of Salmonella.
Experimental Protocols
The following are generalized protocols for the use of BGA and XLD agar in the recovery of Salmonella, based on standard methods like ISO 6579.[14][15][16]
Pre-enrichment
-
Objective: To resuscitate and increase the population of Salmonella that may be stressed or present in low numbers.
-
Protocol:
-
Aseptically add 25g or 25mL of the sample to 225mL of Buffered Peptone Water (BPW).
-
Incubate at 34-38°C for 18 ± 2 hours.[15]
-
Selective Enrichment
-
Objective: To further increase the number of Salmonella while inhibiting the growth of competing microorganisms.
-
Protocol:
-
Transfer 0.1mL of the pre-enrichment culture to 10mL of Rappaport-Vassiliadis Soya Peptone (RVS) broth.
-
Transfer 1mL of the pre-enrichment culture to 10mL of Muller-Kauffmann Tetrathionate-Novobiocin (MKTTn) broth.
-
Incubate the RVS broth at 41.5 ± 1°C for 24 ± 3 hours.[15]
-
Incubate the MKTTn broth at 37 ± 1°C for 24 ± 3 hours.[15]
-
Plating on Selective Agar
-
Objective: To isolate individual Salmonella colonies and differentiate them from other bacteria.
-
Protocol:
-
From each selective enrichment broth, streak a loopful of culture onto the surface of both a BGA plate and an XLD plate to obtain well-isolated colonies.
-
Incubate the XLD plates at 37 ± 1°C for 24 ± 3 hours.[16]
-
Incubate the BGA plates at 35 ± 2°C for 18-24 hours.[2] If no growth is observed, re-incubate for an additional 24 hours.[1]
-
Colony Examination and Confirmation
-
Objective: To identify suspect Salmonella colonies and perform confirmatory tests.
-
Protocol:
-
On BGA: Look for pinkish-white or red colonies surrounded by a red halo.[1]
-
On XLD: Look for red colonies, with or without black centers.[8] Salmonella H₂S-negative variants will appear as pink colonies with a darker pink center.[16]
-
Select at least one typical or suspect colony from each plate for further biochemical and serological confirmation (e.g., Triple Sugar Iron agar, Lysine Iron agar, and serotyping).[15]
-
Conclusion
Both this compound Agar and Xylose Lysine Deoxycholate Agar are valuable tools for the isolation and presumptive identification of Salmonella. Experimental evidence suggests that XLD agar generally offers higher productivity and a lower rate of false negatives for Salmonella recovery compared to BGA .[9] Its ability to differentiate based on H₂S production is a significant advantage for identifying typical Salmonella strains.
However, BGA remains a highly selective medium that can be effective in suppressing a broad range of competing flora. The choice between BGA and XLD, or their concomitant use, often depends on the specific sample type, the expected background microflora, and the target Salmonella serotypes. Standard methods, such as ISO 6579, recommend the use of XLD as the primary plating medium, with a second, complementary agar chosen by the laboratory.[16] This dual-agar approach increases the likelihood of isolating a wider variety of Salmonella strains.[17] Ultimately, a thorough understanding of the principles and limitations of each medium is crucial for accurate and reliable Salmonella detection.
References
- 1. dalynn.com [dalynn.com]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. microbenotes.com [microbenotes.com]
- 4. tmmedia.in [tmmedia.in]
- 5. XLD agar - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. microbenotes.com [microbenotes.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparative efficiency of this compound, bismuth sulfite, Salmonella-Shigella, hektoen enteric, and xylose lysine desoxycholate agars for the recovery of Salmonella from foods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Cost-Effective Methods for Isolation of Salmonella enterica in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. 按照EN ISO 6579-1标准进行沙门氏菌检测的操作程序 [sigmaaldrich.com]
- 16. triphuc.com [triphuc.com]
- 17. researchgate.net [researchgate.net]
Brilliant Green Agar: A Comparative Guide for the Selective Isolation of Non-Typhoidal Salmonella
Brilliant Green Agar (BGA) is a cornerstone in clinical and food microbiology for the selective isolation of non-typhoidal Salmonella species. This guide provides a comprehensive comparison of BGA with other commonly used selective media, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their microbiological workflows.
Principle of Operation
This compound Agar operates on the principles of differentiation and selection. The medium contains this compound dye, which effectively inhibits the growth of most Gram-positive bacteria and many Gram-negative bacilli.[1] The differentiation capability stems from the inclusion of lactose and sucrose as fermentable carbohydrates and phenol red as a pH indicator. Non-lactose/sucrose-fermenting bacteria, such as most non-typhoidal Salmonella species, form pinkish-white or red colonies surrounded by a red halo as they do not produce acid from fermentation.[2][3] In contrast, lactose or sucrose fermenters that manage to grow will produce yellow-green colonies.[2][3]
Comparative Performance Analysis
The efficacy of this compound Agar is best understood in the context of its performance relative to other selective media for Salmonella isolation, such as Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, and Salmonella-Shigella (SS) Agar. The choice of medium can significantly impact the recovery and identification of Salmonella.
Data Presentation
The following tables summarize quantitative data from various studies comparing the performance of this compound Agar with other selective media.
Table 1: Recovery Rates of Salmonella on Different Selective Media from Food Products
| Medium | Total Samples | Salmonella Positive Samples | Recovery Rate (%) |
| This compound Agar | 11,226 | 1,475 | 88.7%[4] |
| Hektoen Enteric Agar | 11,226 | 1,315 | 79.1%[4] |
Table 2: Isolation Rates of Salmonella Gallinarum from Poultry Samples
| Medium | Total Positive Samples | Isolates Recovered | Isolation Rate (%) |
| XLD Agar | 69 | 39 | 56.5%[5][6] |
| SS Agar | 69 | 29 | 42.0%[5][6] |
| This compound Agar | 69 | 15 | 21.7%[5] |
| MacConkey Agar | 69 | 7 | 10.1%[5] |
Table 3: Collaborative Study on the Efficiency of Various Agars for Salmonella Recovery from Foods
| Medium | Productivity Ranking (Descending) | False-Positive Rate Ranking (Ascending) | False-Negative Rate Ranking (Ascending) |
| Bismuth Sulfite (BS) Agar | 1 | 2 | 1 |
| XLD Agar | 2 | 3 (tie) | 2 |
| Hektoen Enteric (HE) Agar | 3 | 1 | 3 |
| This compound (BG) Agar | 4 | 3 (tie) | 4 |
| Salmonella-Shigella (SS) Agar | 5 | 5 | 5 |
Note: A lower rank number indicates better performance in each category.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for the isolation of non-typhoidal Salmonella using this compound Agar, often in conjunction with an enrichment step.
Sample Preparation and Pre-enrichment
For food and environmental samples, a pre-enrichment step is often employed to increase the population of Salmonella.
-
Sample Type: Food, fecal, or environmental swabs.
-
Procedure:
-
Aseptically weigh 25 grams of the solid sample or measure 25 mL of the liquid sample.
-
Homogenize the sample in 225 mL of Buffered Peptone Water (BPW).
-
Incubate the pre-enrichment culture at 37°C for 18-24 hours.
-
Selective Enrichment
Following pre-enrichment, a selective enrichment broth is used to further increase the number of Salmonella while suppressing competing microorganisms.
-
Enrichment Broths: Tetrathionate Broth or Selenite Cystine Broth.
-
Procedure:
-
Transfer 1 mL of the pre-enrichment culture to 10 mL of Tetrathionate Broth or Selenite Cystine Broth.
-
Incubate at 37°C or 42°C (for thermotolerant Salmonella species) for 18-24 hours.
-
Isolation on Selective Agar
-
Media: this compound Agar plates. It is recommended to use BGA in parallel with other selective media like XLD or HE agar for increased chances of recovery.
-
Procedure:
-
Using a sterile inoculating loop, streak a loopful of the enriched culture onto the surface of the this compound Agar plate to obtain isolated colonies.
-
Incubate the plates in an aerobic atmosphere at 37°C for 24-48 hours.
-
Examine the plates for typical Salmonella colonies: pinkish-white or red colonies surrounded by a red halo.
-
Confirmation
Presumptive Salmonella colonies require further biochemical and serological confirmation.
-
Biochemical Tests: Triple Sugar Iron (TSI) agar, Lysine Iron Agar (LIA), and Urea agar.
-
Serological Tests: Slide agglutination with Salmonella polyvalent O and H antisera.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for Salmonella isolation and the selective principle of this compound Agar.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. dalynn.com [dalynn.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Comparison of this compound agar and Hektoen enteric agar media in the isolation of salmonellae from food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficiency of this compound, bismuth sulfite, Salmonella-Shigella, hektoen enteric, and xylose lysine desoxycholate agars for the recovery of Salmonella from foods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brilliant Green and Crystal Violet as Topical Antiseptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two triarylmethane dyes, brilliant green and crystal violet, as topical antiseptics. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
This compound and crystal violet are cationic dyes with established antimicrobial properties. Both are effective against Gram-positive bacteria, though their efficacy against Gram-negative bacteria and fungi varies. Evidence suggests that crystal violet (also known as gentian violet) generally exhibits a broader spectrum of activity and greater potency than this compound, particularly against key skin pathogens.
Comparative Efficacy: A Review of Experimental Data
While both this compound and crystal violet have a long history of use as topical antiseptics, direct comparative studies with extensive quantitative data are limited in publicly available literature. However, existing research provides valuable insights into their relative performance.
A key study by Bakker et al. (1992) investigated the antimicrobial activity of both compounds using an agar diffusion assay against various potential skin pathogens. The study concluded that gentian violet was more active than this compound at a physiological pH of 7.4.[1][2] This was particularly notable against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1][2]
Table 1: Summary of Antimicrobial Activity
| Feature | This compound | Crystal Violet (Gentian Violet) |
| Primary Spectrum | Primarily Gram-positive bacteria | Gram-positive bacteria, some Gram-negative bacteria, and some fungi (e.g., Candida albicans) |
| Potency | Generally considered less potent than crystal violet | Generally considered more potent than this compound |
| Efficacy vs. Pseudomonas aeruginosa | Less effective | More effective, particularly at pH 7.4[1][2] |
Mechanism of Action
The antimicrobial action of both this compound and crystal violet is attributed to their ability to disrupt multiple cellular processes in microorganisms. As cationic dyes, they interact with negatively charged components of the microbial cell, leading to a cascade of inhibitory effects.
The proposed mechanisms include:
-
Cell Membrane Damage: The dyes can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of essential cytoplasmic contents.
-
Inhibition of Cell Wall Synthesis: They can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, particularly in Gram-positive bacteria.
-
Binding to Cellular Macromolecules: this compound and crystal violet can bind to DNA and essential proteins, such as enzymes involved in cellular respiration and metabolism, thereby inhibiting these vital processes.[1]
-
Disruption of Redox Potential: These dyes can interfere with the electron transport chain and disrupt the cellular redox potential, leading to oxidative stress and cell death.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate and compare the efficacy of this compound and crystal violet.
Agar Well Diffusion Assay
This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
Materials:
-
Sterile Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (e.g., 0.5)
-
Solutions of this compound and crystal violet at desired concentrations
-
Sterile cork borer or pipette tips
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared microbial suspension.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[3][4][5]
-
Application of Antiseptics: Add a defined volume (e.g., 100 µL) of the this compound and crystal violet solutions into separate wells on the same plate for direct comparison.[3][4][5] A negative control (sterile saline) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition of microbial growth around each well in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Microbial cultures
-
Sterile broth medium (e.g., Mueller-Hinton broth)
-
Serial dilutions of this compound and crystal violet
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of this compound and crystal violet in sterile broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without antiseptic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antiseptic in which no visible growth is observed. This can also be quantified using a microplate reader to measure optical density.
Conclusion
Based on the available evidence, crystal violet demonstrates a broader spectrum of antimicrobial activity and greater potency compared to this compound, making it a potentially more effective topical antiseptic for a wider range of common skin pathogens. However, the choice of antiseptic should always be guided by the specific clinical context, including the target microorganisms and potential for cytotoxicity. Further direct comparative studies with standardized methodologies and a wider range of clinical isolates are warranted to provide more definitive quantitative data.
References
Brilliant Green Agar: A Comparative Guide to its Selectivity for Salmonella Isolation
For researchers, scientists, and drug development professionals, the selection of an appropriate culture medium is a critical step in the isolation and identification of pathogenic bacteria. Brilliant Green Agar (BGA) is a widely utilized selective and differential medium designed for the isolation of Salmonella species, excluding S. typhi and S. paratyphi, from various clinical and non-clinical samples. This guide provides a comprehensive comparison of BGA's performance in isolating Salmonella while inhibiting the growth of common non-Salmonella enteric bacteria. The information presented is supported by available experimental data and established protocols.
Principle of Action
This compound Agar's selective and differential properties are conferred by its key components. The dye, this compound, is the primary selective agent, inhibiting the growth of Gram-positive bacteria and a majority of non-Salmonella Gram-negative bacilli. The medium also contains lactose and sucrose as fermentable carbohydrates. Organisms capable of fermenting these sugars produce acidic byproducts, which, in the presence of the pH indicator phenol red, result in a color change of the surrounding medium to yellow or greenish-yellow. Non-lactose and non-sucrose fermenters, such as most Salmonella species, do not cause this color change; instead, they produce alkaline byproducts from the peptone in the medium, raising the pH and causing the phenol red indicator to turn the surrounding medium a brilliant red.
Comparative Performance and Cross-Reactivity
While highly selective for Salmonella, BGA is not entirely specific, and some non-Salmonella enteric bacteria may exhibit growth. The degree of inhibition and the colonial morphology of these organisms can vary. The following table summarizes the expected growth and appearance of Salmonella and common non-Salmonella enteric bacteria on this compound Agar based on qualitative data from various sources. It is important to note that quantitative data, such as recovery rates and colony counts, are not consistently available in the public domain.
| Bacterium | Expected Growth on BGA | Colony Appearance |
| Salmonella spp. | Good growth | Pinkish-white or red colonies surrounded by a brilliant red halo in the medium.[1][2] |
| Escherichia coli | Partial to complete inhibition; some strains may grow.[2][3] | If growth occurs, colonies are typically small, yellow to yellow-green, and surrounded by a yellow-green zone.[2][3] |
| Klebsiella spp. | Poor growth; some strains may overcome inhibition.[3] | If growth occurs, colonies are yellow-green and may be mucoid, surrounded by a yellow-green halo.[3] |
| Proteus spp. | Generally inhibited; some strains may grow.[3] | If growth occurs, colonies may be small and red, potentially mimicking Salmonella colonies.[1][3] |
| Shigella spp. | Mostly inhibited; poor to no growth.[1][3] | Not typically observed due to strong inhibition. |
Mechanism of Selective Inhibition
The primary selective agent in BGA, this compound dye, is a triphenylmethane dye that exerts its antimicrobial activity through multiple mechanisms. While the precise molecular interactions are complex, it is understood that this compound can intercalate with bacterial DNA, disrupting DNA replication and transcription.[4][5] Additionally, the dye can interfere with essential cellular enzymatic reactions and disrupt the integrity of the cell membrane.[6] Gram-negative bacteria are generally more resistant to this compound than Gram-positive bacteria due to the protective outer membrane of Gram-negative organisms, which can limit the dye's penetration. However, the concentration of this compound in BGA is optimized to be inhibitory to many non-Salmonella Gram-negative bacilli while permitting the growth of most Salmonella serovars.
Experimental Protocol for Evaluating BGA Selectivity
The following is a standardized protocol for assessing the selectivity of this compound Agar, based on common laboratory practices and guidelines.
1. Media Preparation:
-
Prepare this compound Agar according to the manufacturer's instructions. This typically involves suspending the dehydrated medium in purified water, heating to dissolve completely, and sterilizing by autoclaving.
-
Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify.
-
Prepare a non-selective control medium, such as Tryptic Soy Agar (TSA), for comparison of bacterial growth.
2. Inoculum Preparation:
-
Prepare standardized suspensions of the bacterial strains to be tested (Salmonella and non-Salmonella species) in a suitable broth, such as Tryptic Soy Broth (TSB).
-
Adjust the turbidity of each suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Prepare serial dilutions of each bacterial suspension to achieve a target inoculum concentration for plating.
3. Plating and Incubation:
-
Pipette a defined volume (e.g., 0.1 mL) of the appropriate dilution of each bacterial suspension onto the surface of both BGA and TSA plates.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile spreader.
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
4. Data Collection and Analysis:
-
Following incubation, examine the plates for bacterial growth.
-
Count the number of colonies on both the BGA and TSA plates for each bacterial strain.
-
For BGA plates, record the colony morphology (color of colonies and surrounding medium) for each bacterial type.
-
The selectivity of the BGA can be quantitatively assessed by comparing the colony counts on BGA to those on the non-selective TSA for each non-Salmonella organism.
Caption: Experimental workflow for evaluating the selectivity of this compound Agar.
Conclusion
This compound Agar remains a valuable tool for the selective isolation of Salmonella species from a variety of samples. Its effectiveness lies in the inhibitory action of this compound dye against a broad range of non-target bacteria. However, it is crucial for laboratory professionals to be aware of the potential for cross-reactivity with certain non-Salmonella enteric bacteria, such as some strains of E. coli, Klebsiella, and Proteus. The distinct colony morphology produced by lactose/sucrose fermenters (yellow-green colonies) versus non-fermenters (Salmonella, appearing as pink-red colonies against a red background) provides a strong basis for presumptive identification. For definitive identification, further biochemical and/or serological testing of suspect colonies is always recommended. The lack of extensive, publicly available quantitative data on the recovery rates of non-Salmonella species highlights an area for future research to further refine the understanding of BGA's performance characteristics.
References
- 1. dalynn.com [dalynn.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. liofilchem.net [liofilchem.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the most commonly used intercalating DNA dyes? | AAT Bioquest [aatbio.com]
- 6. Comparison of eight different agars for the recovery of clinically relevant non-O157 Shiga toxin-producing Escherichia coli from baby spinach, cilantro, alfalfa sprouts and raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brilliant Green and Other Triphenylmethane Dames in Research Applications
A deep dive into the properties and performance of Brilliant Green, Crystal Violet, and Malachite Green offers researchers valuable insights for experimental design and drug development. These structurally related triphenylmethane dyes, while sharing a common chemical backbone, exhibit distinct spectral and biological characteristics that dictate their optimal applications in microbiology, cell biology, and aquaculture. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
To facilitate a direct comparison of their fundamental properties, the following table summarizes the key spectral and antimicrobial characteristics of this compound, Crystal Violet, and Malachite Green.
| Property | This compound | Crystal Violet | Malachite Green |
| Chemical Structure | C₂₇H₃₄N₂O₄S | C₂₅H₃₀ClN₃ | C₂₃H₂₅ClN₂ |
| Appearance | Green crystalline powder | Dark green to purple powder | Green crystalline powder |
| Absorbance Maximum (λmax) | 625 - 631 nm[1][2][3] | ~590 nm | 617 - 621 nm[4] |
| Molar Absorptivity (ε) | ≥1900 L mol⁻¹ cm⁻¹ (at λmax in 50:50 Ethanol:Water)[3] | Not specified in search results | Not specified in search results |
| Primary Applications | Biological stain, selective agent in microbiology, topical antiseptic | Gram staining, cell viability assays, topical antiseptic | Antifungal and antiparasitic agent in aquaculture, biological stain |
| Antimicrobial Spectrum | Primarily Gram-positive bacteria[5] | Broad spectrum, particularly effective against Gram-positive bacteria | Broad spectrum antifungal and antibacterial |
Unveiling the Mechanisms of Action
The antimicrobial efficacy of these triphenylmethane dyes stems from their ability to disrupt essential cellular processes in microorganisms. While their mechanisms share some overlap, key differences contribute to their varying potencies and spectra of activity.
This compound is understood to exert its antimicrobial effects primarily through the disruption of the cytoplasmic membrane and interference with cellular respiration.[5] Evidence also suggests a link between its activity and the mechanosensitive ion channels of large conductance, which are prevalent in many bacterial species.[6]
Crystal Violet , a cornerstone of the Gram stain, functions by interacting with the negatively charged components of the bacterial cell wall, such as peptidoglycan and teichoic acids. This interaction disrupts cell wall integrity and leads to increased membrane permeability, ultimately causing cell death.
Malachite Green is believed to act by poisoning essential respiratory chain proteins, leading to the uncoupling of oxidative phosphorylation.[5] Additionally, it can be enzymatically reduced by some microorganisms to its colorless "leuco" form, a detoxification mechanism that can confer resistance.
A simplified representation of these antimicrobial mechanisms is illustrated in the following diagram:
Caption: Antimicrobial mechanisms of triphenylmethane dyes.
Experimental Protocols: A Guide to Performance Evaluation
To quantitatively assess and compare the antimicrobial potency of these dyes, the Minimum Inhibitory Concentration (MIC) assay is a fundamental and widely used method. The following provides a detailed protocol for determining the MIC using the broth microdilution method.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
Objective: To determine the lowest concentration of a triphenylmethane dye that inhibits the visible growth of a target microorganism.
Materials:
-
Triphenylmethane dyes (this compound, Crystal Violet, Malachite Green)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Target microorganism culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Dye Stock Solutions:
-
Prepare a stock solution of each dye in a suitable solvent (e.g., sterile distilled water or ethanol) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the target microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the dye stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
This will create a range of decreasing dye concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared microorganism inoculum to each well containing the serially diluted dye.
-
Include a positive control well (broth with inoculum, no dye) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the dye at which there is no visible growth.
-
The workflow for this crucial experiment is visualized below:
Caption: Broth microdilution MIC assay workflow.
Conclusion
This compound, Crystal Violet, and Malachite Green, while all members of the triphenylmethane dye family, offer a diverse range of properties that make them suitable for specific research and industrial applications. Their distinct spectral characteristics are fundamental for their use as stains and indicators, while their varied antimicrobial mechanisms of action dictate their efficacy against different types of microorganisms. A thorough understanding of these differences, supported by standardized experimental evaluation, is crucial for researchers and professionals in selecting the optimal dye for their specific needs, whether for routine laboratory procedures or the development of novel therapeutic agents.
References
- 1. This compound, C.I. 42040, for microscopy - Scharlab [scharlab.com]
- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 3. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Isolation, identification, and characterisation of the malachite green detoxifying bacterial strain Bacillus pacificus ROC1 and the azoreductase AzrC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting Brilliant Green: A Performance Comparison
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Brilliant Green, a triarylmethane dye, is widely used as a biological stain, a selective agent in microbiology, and an antiseptic. However, the performance of this compound can vary significantly between different chemical suppliers due to differences in purity, composition, and the presence of impurities. This guide provides a framework for comparing this compound from various suppliers, complete with experimental protocols and data presentation to aid in making an informed selection.
Key Performance Indicators for this compound
The efficacy of this compound is dependent on several key parameters. When comparing products from different suppliers, it is crucial to assess the following:
-
Purity and Dye Content: The percentage of the active dye molecule in the provided powder. Higher purity generally correlates with better performance and reproducibility.
-
Solubility: The ease and completeness with which the dye dissolves in relevant solvents (e.g., water, ethanol). Poor solubility can lead to inaccurate concentrations and precipitation.
-
Spectroscopic Properties: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). These are critical for confirming the identity and concentration of the dye.
-
Antimicrobial Efficacy: For applications in selective media, the ability of the dye to inhibit the growth of specific microorganisms (e.g., Gram-positive bacteria) while allowing the growth of others (e.g., Salmonella) is the most important performance metric.
Comparative Analysis of this compound from Different Suppliers
To illustrate a comparative analysis, let's consider hypothetical data from three different suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the key quantitative data that should be considered.
Table 1: Physical and Chemical Properties
| Property | Supplier A | Supplier B | Supplier C |
| CAS Number | 633-03-4 | 633-03-4 | 633-03-4 |
| Molecular Formula | C₂₇H₃₄N₂O₄S | C₂₇H₃₄N₂O₄S | C₂₇H₃₄N₂O₄S |
| Molecular Weight | 482.63 | 482.63 | 482.63 |
| Appearance | Greenish-gold crystals | Dark green powder | Fine green powder |
| Solubility in Water | 1 mg/mL | 0.9 mg/mL | 1.1 mg/mL |
| Melting Point | 210 °C (decomposes) | 208-212 °C | 210 °C (decomposes) |
Table 2: Quality Control and Spectroscopic Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Dye Content | ≥96.0%[1] | ~90%[2] | ≥85% |
| λmax (in 50% Ethanol) | 628 nm | 630 nm | 625-631 nm[1] |
| Specific Absorbance (E1%/1cm at λmax) | ≥1900[1] | 1750 | Not Specified |
Table 3: Performance in Selective Microbiological Media
| Performance Metric | Supplier A | Supplier B | Supplier C |
| Growth of Salmonella typhimurium | +++ (Luxuriant) | +++ (Luxuriant) | ++ (Moderate) |
| Inhibition of Staphylococcus aureus | +++ (Complete) | ++ (Partial) | +++ (Complete) |
| Inhibition of Escherichia coli | + (Slight) | + (Slight) | No Inhibition |
| Colony Morphology of Salmonella | Typical pink colonies with black centers[3] | Atypical smaller colonies | Pink colonies, less distinct |
(Note: +++ indicates a strong effect, ++ a moderate effect, + a slight effect, and - no effect.)
Experimental Protocols
To obtain the comparative data presented above, the following experimental protocols can be employed.
3.1. Determination of Dye Content by UV-Vis Spectrophotometry
This protocol determines the actual dye content based on its absorbance, providing a more functional measure of purity than simple gravimetric analysis.
-
Preparation of Standard Solution: Accurately weigh 10 mg of a this compound analytical standard and dissolve it in 100 mL of 50% ethanol to prepare a 100 µg/mL stock solution.
-
Preparation of Sample Solutions: For each supplier, accurately weigh 10 mg of this compound powder and dissolve it in 100 mL of 50% ethanol.
-
Spectrophotometric Analysis:
-
Using a UV-Vis spectrophotometer, perform a wavelength scan from 400 nm to 700 nm to determine the λmax for each solution.
-
Measure the absorbance of each solution at its determined λmax.
-
-
Calculation of Dye Content:
-
Dye Content (%) = (Absorbance of Sample / Absorbance of Standard) * (Concentration of Standard / Concentration of Sample) * 100
-
3.2. Evaluation of Antimicrobial Efficacy in this compound Agar
This protocol assesses the performance of this compound in a practical application: as a selective agent in microbiological media for the isolation of Salmonella.
-
Media Preparation: Prepare this compound Agar according to a standard formulation. For each supplier's this compound, prepare a separate batch of media, adding the dye after autoclaving the base medium to prevent degradation[4].
-
Bacterial Strains: Use standardized cultures of Salmonella typhimurium (target organism), Staphylococcus aureus (Gram-positive control), and Escherichia coli (Gram-negative control).
-
Inoculation: Using the streak plate method, inoculate a section of each plate with each bacterial strain.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Evaluation:
-
Observe the growth of each bacterial strain on each plate.
-
Record the degree of growth and inhibition.
-
Note the colony morphology of Salmonella on each medium.
-
Visualizing Workflows and Mechanisms
Diagram 1: Workflow for Selecting a this compound Supplier
Caption: A logical workflow for the selection of a this compound supplier.
Diagram 2: Mechanism of Selective Inhibition by this compound
Caption: Simplified mechanism of selective inhibition by this compound.
Conclusion and Recommendations
The selection of a suitable this compound supplier should be based on a combination of the manufacturer's specifications and in-house experimental verification. While a higher dye content is generally desirable, the ultimate test of performance is in the specific application. For microbiological media, the ability to selectively inhibit non-target organisms is paramount and may not always correlate directly with the highest dye content, as minor impurities can sometimes affect performance.
Based on the hypothetical data, Supplier A would be the recommended choice due to its high dye content, excellent performance in selective media, and clear specifications. However, researchers should always perform their own validation to ensure the chosen product meets the specific needs of their experiments.
References
- 1. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound (633-03-4) - this compound Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. Observations on this compound agar with H2S indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of heat on the antimicrobial activity of brillant green dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Brilliant Green's Bacteriostatic Efficacy Against Staphylococcus aureus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bacteriostatic properties of brilliant green against Staphylococcus aureus, a significant human pathogen. Its performance is evaluated alongside alternative antimicrobial agents, supported by experimental data to inform research and development efforts in the pursuit of novel therapeutic strategies.
I. Comparative Bacteriostatic Performance
| Compound/Agent | Type | Staphylococcus aureus Strain(s) | MIC/Efficacy Data | Citation(s) |
| This compound | Triphenylmethane Dye | Various | Less active than gentian violet at pH 7.4.[1] Affects bacterial respiration.[2] | [1][2] |
| Gentian Violet | Triphenylmethane Dye | Methicillin-Resistant S. aureus (MRSA) | MIC: 0.00015% - 0.00063% | |
| S. aureus | Reported to be more potent and effective against a greater number of bacteria than this compound.[3] | [3] | ||
| Malachite Green | Triphenylmethane Dye | S. aureus | Effective against S. aureus, with photodynamic therapy resulting in a significant reduction in bacterial load.[4][5] | [4][5] |
| Bacteriophage Therapy | Biological Agent | Various S. aureus strains, including MRSA | Strain-specific lysis of bacteria. | |
| Natural Compounds (e.g., Carvacrol, Thymol) | Phytochemicals | Methicillin-Susceptible S. aureus (MSSA) & MRSA | Carvacrol MIC: 128.0 - 203.2 µg/mL (MSSA), 362.0 - 1024.0 µg/mL (MRSA). Thymol MIC: 256.0 - 724.01 µg/mL (MSSA), 512.0 - ≥2048 µg/mL (MRSA).[6] | [6] |
| Silver Nanoparticles | Nanomaterial | S. aureus | MIC and MBC: 0.625 mg/ml.[7] | [7] |
| Triclosan | Bisphenol | Antibiotic-sensitive and resistant S. aureus | MIC: 0.5 µg/mL (reference strains) - 64 µg/mL (clinical isolates).[8] | [8] |
II. Mechanisms of Action: A Glimpse into Cellular Disruption
The antimicrobial activity of this compound and its alternatives stems from their ability to interfere with essential cellular processes in Staphylococcus aureus.
This compound: The precise mechanism of this compound is not fully elucidated but is understood to involve membrane disruption and the induction of oxidative stress.[9] Early studies also indicated an inhibitory effect on bacterial respiration.[2] Its antimicrobial activity is attributed to the colored dye ion.[10]
Gentian Violet: This dye is known to be more potent against Gram-positive bacteria due to its ability to penetrate the cell wall and form covalent bonds with proteins.[11][12] In mammalian cells, it has been shown to inhibit the NADPH oxidase complex, leading to a decrease in superoxide production.[3] A suggested mechanism in microorganisms involves the formation of a covalent adduct with thioredoxin.[3]
Malachite Green: Similar to other triphenylmethane dyes, malachite green can interfere with cellular respiration.[10] Its efficacy is significantly enhanced by light, a process known as photodynamic therapy, which leads to the generation of reactive oxygen species that are highly damaging to bacterial cells.[4][5]
Bacteriophage Therapy: Bacteriophages are viruses that specifically infect and replicate within bacteria, leading to their destruction through a process called the lytic cycle. This targeted approach minimizes damage to host cells.
Natural Compounds: Many natural products exhibit antibacterial properties through various mechanisms, including disruption of the bacterial cell wall and membrane, inhibition of metabolic pathways, and interference with protein and nucleic acid synthesis.[13] For instance, flavonoids can damage the cytoplasmic membrane and inhibit energy metabolism.[14]
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Reagents and Bacterial Inoculum:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Culture Staphylococcus aureus in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.
-
Standardize the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Each well will contain a decreasing concentration of the compound.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth medium only).
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Visualizing the Processes
A. Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Generalized Mechanism of Triphenylmethane Dyes
Caption: General mechanism of action for triphenylmethane dyes.
C. Bacteriophage Lytic Cycle
Caption: The lytic cycle of a bacteriophage.
References
- 1. Activity of gentian violet and this compound against some microorganisms associated with skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experimental studies on the mechanism of action of this compound on staphylococcus. I. The effect of the dye on bacterial respiration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentian Violet: A 19th Century Drug Re-Emerges in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malachite green-conjugated multi-walled carbon nanotubes potentiate antimicrobial photodynamic inactivation of planktonic cells and biofilms of Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial photodynamic therapy: photodynamic antimicrobial effects of malachite green on Staphylococcus, enterobacteriaceae, and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains | MDPI [mdpi.com]
- 7. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Antibacterial Action of Safranin and Gentian Violet | Rambam Maimonides Medical Journal [rmmj.org.il]
- 12. The Antibacterial Action of Safranin and Gentian Violet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus [frontiersin.org]
Brilliant Green Agar: A Comparative Analysis of its Effectiveness Against Newer Selective Agents
For decades, Brilliant Green Agar (BGA) has been a staple in microbiology laboratories for the selective isolation of Salmonella species. Its efficacy, however, is a subject of ongoing evaluation, especially with the advent of newer, often chromogenic, selective agents. This guide provides a comprehensive comparison of BGA's performance against these modern alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate medium for their specific needs.
Principle of this compound Agar
This compound Agar's selective and differential properties are fundamental to its function. The medium contains this compound dye, which is inhibitory to most Gram-positive and many Gram-negative bacteria.[1][2][3][4] Its differential capability stems from the inclusion of lactose and sucrose as fermentable carbohydrates and phenol red as a pH indicator.[2][3] Salmonella species, being typically non-lactose and non-sucrose fermenters, produce small, pinkish-white or red colonies surrounded by a red halo.[5] In contrast, organisms that can ferment lactose or sucrose will produce yellow-green colonies.[5]
Comparative Performance Data
The effectiveness of a selective medium is primarily assessed by its productivity (recovery of the target organism), sensitivity, specificity, and rates of false positives and negatives. The following tables summarize quantitative data from several comparative studies.
Table 1: Comparison of Recovery and False Reaction Rates of Various Agars for Salmonella Recovery from Foods
| Agar Medium | Productivity Ranking (Descending) | False-Positive Reaction Rate Ranking (Ascending) | False-Negative Reaction Rate Ranking (Ascending) |
| Bismuth Sulfite (BS) | 1 | 2 | 1 |
| Xylose Lysine Desoxycholate (XLD) | 2 | 3 (tie) | 2 |
| Hektoen Enteric (HE) | 3 | 1 | 3 |
| This compound (BG) | 4 | 3 (tie) | 4 |
| Salmonella-Shigella (SS) | 5 | 4 | 5 |
| Source: Collaborative study on the recovery of Salmonella from foods.[6] |
Table 2: Sensitivity and Specificity of this compound Agar/Lutensit (BGA/L) vs. EF-18 Agar for Salmonella Isolation from Poultry Samples
| Plating Agar | Sensitivity (Fecal Samples) | Specificity (Range across sample types) |
| BGA/L | 0.89 | 0.35 - 0.55 |
| EF-18 Agar | 0.92 | 0.75 - 0.91 |
| Source: Comparison of EF-18 Agar and Modified this compound Agar with Lutensit.[7] |
Table 3: Efficacy of Different Media for the Isolation of Salmonella Gallinarum from Broiler Birds
| Isolation Medium | Number of Positive Samples Identified (%) |
| Xylose Desoxycholate (XLD) | 39 (56.5%) |
| Salmonella Shigella (SSA) | 29 (42.0%) |
| This compound Agar (BGA) | 15 (21.0%) |
| MacConkey's Agar (MCA) | 7 (10.0%) |
| Source: Comparative efficacy of four different culture media for the isolation of Salmonella gallinarum.[8][9][10] |
Table 4: Recovery of Salmonella from Seafood using Different Enrichment and Plating Media Combinations
| Enrichment Broth | Plating Agar | Recovery Percentage |
| Rappaport-Vassiliadis (RV) | Xylose Lysine Desoxycholate (XLD) | 56% |
| Rappaport-Vassiliadis (RV) | Hektoen Enteric (HE) | 41% |
| Rappaport-Vassiliadis (RV) | Bismuth Sulfite (BS) | 28% |
| Rappaport-Vassiliadis (RV) | This compound (BG) | 16% |
| Source: Evaluation of Culture Media for Selective Enrichment and Isolation of Salmonella in Seafood.[11] |
Table 5: Sensitivity and Specificity of Hektoen Agar vs. Chromogenic Media for Salmonella Detection in Stool Specimens (After Enrichment, 48h Incubation)
| Plating Medium | Sensitivity | Specificity |
| Hektoen Agar | 98.4% | 74.8% |
| COMPASS Agar | 93.8% | >84% |
| ABC Medium | 89.1% | >84% |
| CHROMagar | 89.1% | >84% |
| SM ID Agar | 85.9% | >84% |
| Source: Comparison of Four Chromogenic Media and Hektoen Agar.[12] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. While specific parameters may vary between studies, the general workflow for Salmonella isolation from food or clinical samples follows a standardized procedure, often based on ISO 6579:2002.
General Experimental Workflow for Salmonella Isolation
A representative protocol is as follows:
-
Pre-enrichment: A 25g sample is homogenized in 225mL of Buffered Peptone Water (BPW) and incubated. This step allows for the resuscitation of stressed or injured bacteria.
-
Selective Enrichment: A small volume of the pre-enrichment culture is transferred to a selective enrichment broth, such as Rappaport-Vassiliadis (RV) or Muller-Kauffmann tetrathionate-novobiocin (MKTTn) broth, and incubated. This step encourages the growth of Salmonella while inhibiting competing microorganisms.
-
Selective Plating: A loopful of the enrichment broth is streaked onto selective agar plates, such as BGA and a second medium like Xylose Lysine Desoxycholate (XLD) agar. The plates are then incubated.
-
Colony Identification: Plates are examined for colonies with typical Salmonella morphology.
-
Confirmation: Suspect colonies are subjected to further biochemical and serological testing for definitive identification.
Discussion and Conclusion
The presented data indicates that while this compound Agar is a functional selective medium for Salmonella, its overall performance in terms of recovery rates, sensitivity, and specificity is often surpassed by newer agents, particularly chromogenic agars and other selective media like XLD and HE agar.
-
Productivity and Recovery: Studies consistently show that BGA has a lower productivity and recovery rate for Salmonella compared to media such as Bismuth Sulfite, XLD, and HE agars.[6][8][9][10][11]
-
Sensitivity and Specificity: In direct comparisons, BGA has demonstrated lower sensitivity and significantly lower specificity than newer formulations like EF-18 agar and modern chromogenic media.[7][12] The lower specificity of BGA can lead to a higher number of false-positive results, requiring more extensive and time-consuming confirmatory testing.
-
Limitations: BGA is known to be inhibitory to certain Salmonella serovars, such as S. Typhi and S. Paratyphi, and may not effectively suppress the growth of some non-target organisms like Proteus and Pseudomonas species, which can mimic the appearance of Salmonella colonies.[2][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. scielo.br [scielo.br]
- 6. A comparison of EF-18 agar and modified this compound agar with lutensit for isolation of Salmonella from poultry samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Inhibitory Effects of Brilliant Green and Bile Salts on Bacterial Growth
For Immediate Release
This guide provides a comprehensive quantitative comparison of the inhibitory effects of the antiseptic dye Brilliant Green and biological detergents, bile salts, on various bacterial species. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of these compounds.
Quantitative Comparison of Inhibitory Effects
The antimicrobial efficacy of this compound and various bile salts has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this comparison. The data, collated from multiple studies, are presented in the tables below. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterium | MIC (µg/mL) | Notes |
| Escherichia coli | 12.5 | Specific strain not indicated. |
| Staphylococcus aureus | - | Generally effective against Gram-positive bacteria, but specific MIC values from broth microdilution are not readily available in the reviewed literature. |
| Pseudomonas aeruginosa | - | Generally less effective, but specific MIC values from broth microdilution are not readily available in the reviewed literature. |
| Proteus vulgaris | - | Inhibited by this compound, but specific MIC values from broth microdilution are not readily available in the reviewed literature. |
| Salmonella spp. | - | Inhibited by this compound, but specific MIC values from broth microdilution are not readily available in the reviewed literature. |
Table 2: Minimum Inhibitory Concentrations (MIC) of Various Bile Salts Against Various Bacteria
| Bacterium | Bile Salt | MIC (µg/mL) |
| Staphylococcus aureus | Ursodeoxycholic acid (UDCA) | 1300[1] |
| Taurocholic acid (TCA) | 2000[1] | |
| Cholic acid | 20 mM (~8170 µg/mL)[2][3] | |
| Deoxycholic acid | 1 mM (~392.5 µg/mL)[2][3] | |
| Glycocholic acid | >200 mM (>99580 µg/mL)[2][3] | |
| Taurocholic acid | >200 mM (>107140 µg/mL)[2][3] | |
| Pseudomonas aeruginosa | Ursodeoxycholic acid (UDCA) | 1500[1] |
| Taurocholic acid (TCA) | 3000[1] | |
| Escherichia coli | Sodium cholate | >10 mg/mL |
| Sodium deoxycholate | 2.5 mg/mL |
Mechanisms of Action
This compound and bile salts employ distinct yet sometimes overlapping mechanisms to inhibit bacterial growth.
This compound: This cationic dye primarily targets Gram-positive bacteria.[4] Its proposed mechanisms of action are multifaceted and include:
-
Cell Membrane Disruption: As a cationic molecule, it is thought to interact with the negatively charged components of the bacterial cell wall and membrane, leading to a loss of membrane integrity.[4]
-
Inhibition of Cellular Processes: this compound can interfere with essential cellular functions. It has been suggested to bind to proteins and DNA, disrupt the cellular redox potential, and interfere with ribosome activity.
-
Enzyme Inhibition: There is evidence to suggest that this compound can inhibit bacterial enzymes, further contributing to its antimicrobial effect.
Bile Salts: These amphipathic molecules, naturally found in the digestive system, exhibit broad-spectrum antimicrobial activity.[2][5] Their primary mechanisms include:
-
Membrane Disruption: The detergent-like properties of bile salts allow them to intercalate into and solubilize bacterial membranes, leading to leakage of cellular contents and cell death.[5][6]
-
DNA Damage: Bile salts can induce DNA damage, potentially through the generation of oxidative stress, which in turn can trigger the SOS response in bacteria.[5][7]
-
Protein Denaturation: At high concentrations, bile salts can cause the denaturation and aggregation of bacterial proteins, disrupting their function.[8]
-
Oxidative Stress: Bile salts can promote the formation of reactive oxygen species within bacterial cells, leading to oxidative damage to various cellular components.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | In Vitro Antibacterial Activity of Unconjugated and Conjugated Bile Salts on Staphylococcus aureus [frontiersin.org]
- 3. In Vitro Antibacterial Activity of Unconjugated and Conjugated Bile Salts on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gspchem.com [gspchem.com]
- 5. Interactions between Bacteria and Bile Salts in the Gastrointestinal and Hepatobiliary Tracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Bile salts act as effective protein-unfolding agents and instigators of disulfide stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brilliant Green
For researchers and scientists, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Brilliant Green, a common triphenylmethane dye. Adherence to these protocols will mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[1]
Hazard and Physical Properties
A clear understanding of this compound's properties is essential for its safe handling and disposal. The following table summarizes key data.
| Property | Value | Citation(s) |
| Appearance | Metallic green crystals | [2] |
| Chemical Formula | C₂₇H₃₄N₂O₄S | [2] |
| Acute Oral Toxicity | LD50: 313 mg/kg (Rat) | [3][4] |
| Hazards | Harmful if swallowed, Causes serious eye damage, Causes skin irritation, May cause an allergic skin reaction, Very toxic to aquatic life with long-lasting effects. | |
| Solubility in Water | 100 g/L at 25°C | [4] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company.[1] Do not dispose of this compound by pouring it down the drain.[1][3][5]
Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous. This includes:
-
Unused or expired solid this compound powder.
-
Aqueous solutions of this compound.
-
Contaminated labware (e.g., pipette tips, tubes).
-
Spill cleanup materials (e.g., absorbent pads, contaminated gloves).
-
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Containerization and Labeling
-
Solid Waste: Collect solid this compound waste, including contaminated items and spill cleanup debris, in a clearly labeled, sealable, and chemically compatible container.[1][6]
-
Liquid Waste: Collect this compound solutions in a designated, leak-proof, and shatter-resistant container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your local or institutional regulations.[1]
Storage and Collection
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep containers tightly closed to prevent leaks or spills.[2]
-
Arrange for waste pickup with your institution's EHS department or a licensed hazardous waste contractor.
Disposal of Empty Containers
-
An empty container that previously held this compound must be managed as hazardous waste unless properly decontaminated.[1]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol).
-
Crucially, the rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste. [1]
-
Once decontaminated, deface the original label and dispose of the container as non-hazardous waste, following your institution's policies.[1]
Spill Management
-
Minor Spills (Solid): Avoid generating dust.[6] Gently sweep up the spilled material, place it in a sealed container for disposal, and then wash the spill site thoroughly.[2]
-
Minor Spills (Liquid): Absorb the spill with an inert material, such as vermiculite, sand, or absorbent pads.[6][7][8] Collect the contaminated absorbent material into a sealed container for disposal.
-
For any major spill, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.lasec.co.za [cdn.lasec.co.za]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. This compound Aqueous Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Brilliant Green
For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the use of Brilliant Green, a synthetic dye with applications in microbiology and diagnostics. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound in its solid form or in solution, a multi-layered approach to personal protection is essential. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles.[1][2][3] |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Rubber Gloves | Thickness >0.11 mm, breakthrough time >480 minutes | Prevents skin contact with the dye.[2] |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination. |
| Protective Clothing | - | Should be worn when there is a risk of significant exposure.[4][5] | |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved N95 or higher | Required when handling the powder form to prevent inhalation of dust.[4] |
Engineering Controls:
| Control | Description |
| Ventilation | Work in a well-ventilated area.[4] |
| Chemical Fume Hood | Use when handling large quantities of the powder or preparing concentrated solutions. |
| Eyewash Station | Must be readily accessible in the work area. |
| Safety Shower | Must be readily accessible in the work area. |
Operational Plan: From Preparation to Use
Following a standardized operational plan ensures consistency and safety during the handling of this compound.
Preparation of a this compound Solution
-
Consult the Safety Data Sheet (SDS): Before starting any work, thoroughly read the SDS for this compound.[1][2][3]
-
Assemble PPE: Don the appropriate PPE as outlined in the table above.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Weighing the Powder:
-
Dissolving the Powder:
-
Use a clean, appropriate-sized beaker or flask.
-
Add the desired solvent (e.g., distilled water or ethanol) to the vessel.
-
Slowly add the weighed this compound powder to the solvent while stirring gently with a magnetic stirrer or glass rod to avoid splashing.
-
-
Labeling and Storage:
Spill Management and First Aid
Accidents can happen, and a clear plan for spill management and first aid is crucial.
Spill Cleanup Protocol
For Minor Spills (Solid or Liquid):
-
Alert others in the immediate area.
-
Don appropriate PPE , including respiratory protection for powder spills.[4]
-
Contain the spill. For liquids, use an inert absorbent material like vermiculite or sand.[4][6] For solids, avoid raising dust.[3][4]
-
Clean up the spill. Carefully sweep or scoop up the contained material and place it into a labeled, sealed container for hazardous waste disposal.[3][4]
-
Decontaminate the area. Wash the spill area with soap and water.
-
Dispose of contaminated materials as hazardous waste.
For Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow your institution's emergency response procedures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[5] |
| Inhalation (Powder) | Move to fresh air. If breathing is difficult, seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination. All disposal must comply with local, state, and federal regulations.
Waste Categorization and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated hazardous waste container. |
| Aqueous Solutions of this compound | Consult your institution's chemical waste guidelines. Small quantities may be treatable for drain disposal in some localities, but generally, they should be collected as hazardous aqueous waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety department. [2] |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sdfine.com [sdfine.com]
- 6. This compound Aqueous Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
